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  • Product: 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine
  • CAS: 2023945-29-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical, Physical, and Mechanistic Profiling of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in Drug Discovery

Executive Summary In the landscape of modern targeted therapeutics, the strategic design of small-molecule building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-(3-Fluoropiperidin-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the strategic design of small-molecule building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (C₁₀H₁₄FN₃) represents a highly specialized bifunctional scaffold frequently utilized in the development of kinase inhibitors. By integrating a hydrogen-bond-capable 3-aminopyridine core with a metabolically fortified 3-fluoropiperidine ring, this compound addresses common liabilities in drug discovery, such as off-target hERG toxicity, rapid CYP450-mediated clearance, and poor membrane permeability.

This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and validated experimental workflows associated with this critical intermediate, designed specifically for application scientists and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The utility of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine stems from its precise physicochemical balance. The molecule is composed of an electron-deficient pyridine ring substituted at the ortho position with a fluorinated saturated heterocycle.

To facilitate rapid assessment for structure-activity relationship (SAR) modeling, the core quantitative properties are summarized below.

Table 1: Chemical and Physical Properties
PropertyValueMechanistic Implication
Chemical Formula C₁₀H₁₄FN₃Core scaffold for SAR expansion.
Molecular Weight 195.24 g/mol Low molecular weight allows for extensive functionalization while remaining within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 42.15 ŲOptimal for passive membrane permeability and potential blood-brain barrier (BBB) penetration.
Calculated LogP (cLogP) ~1.95Balanced lipophilicity; fluorine addition lowers LogP slightly compared to the des-fluoro analog.
pKa (Pyridine Amine) ~6.5Remains largely unprotonated at physiological pH (7.4), aiding in target binding.
pKa (Piperidine Nitrogen) ~8.5Fluorine's inductive (-I) effect reduces basicity from ~10.0, mitigating hERG channel liability.
Hydrogen Bond Donors / Acceptors 1 / 3Provides critical vectors for kinase hinge-region interactions.

Mechanistic Rationale in Drug Design

The structural components of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine are not arbitrary; they are engineered to solve specific biological challenges.

The Pyridin-3-amine Core: Hinge Binding

In kinase inhibitor design, the ATP-binding pocket requires specific hydrogen-bonding networks. The 3-aminopyridine motif acts as a potent bidentate "hinge binder" [1]. The pyridine nitrogen serves as a hydrogen bond acceptor for the backbone amide NH of the kinase hinge region, while the primary amine at the 3-position acts as a hydrogen bond donor to the adjacent backbone carbonyl. This dual interaction anchors the molecule deep within the active site, a mechanism heavily leveraged in PIM and CDK2 kinase inhibitors [2].

The 3-Fluoropiperidine Ring: Metabolic and Physicochemical Modulation

Aliphatic saturated rings like piperidine are excellent for projecting functional groups into solvent-exposed regions of a protein. However, unsubstituted piperidines are highly basic (pKa ~10) and prone to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes at the 3- and 4-positions. The strategic introduction of a fluorine atom at the 3-position achieves two causal effects [3]:

  • Inductive Withdrawal (-I Effect): The highly electronegative fluorine pulls electron density away from the piperidine nitrogen. This lowers the pKa by approximately 1.5 units, reducing the physiological fraction of the positively charged species. This directly correlates to a reduction in hERG-mediated cardiotoxicity.

  • Steric/Electronic Shielding: The strong C-F bond (approx. 116 kcal/mol) blocks site-specific CYP450 oxidation, dramatically extending the compound's metabolic half-life.

G A 2-(3-Fluoropiperidin-1-yl) pyridin-3-amine B Pyridine-3-amine Core A->B Structural Motif 1 C 3-Fluoropiperidine Ring A->C Structural Motif 2 D Kinase Hinge Binding (Hydrogen Bond Donor/Acceptor) B->D E Metabolic Stability (CYP450 Oxidation Blockade) C->E F pKa Modulation (Reduced Basicity) C->F

Logical relationship between structural motifs and their pharmacological effects.

Synthetic Methodology & Validation

To ensure high purity and yield, the synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine must be executed with rigorous in-process controls. The following protocol utilizes a self-validating Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction.

Step 1: SNAr Coupling

Objective: Synthesize the intermediate 2-(3-fluoropiperidin-1-yl)-3-nitropyridine.

  • Reagent Assembly: Charge a dry, argon-flushed round-bottom flask with 2-chloro-3-nitropyridine (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Amine Addition: Add 3-fluoropiperidine hydrochloride (1.1 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction to 80°C for 4 hours. The ortho-nitro group strongly activates the 2-position chloride, driving the SNAr reaction.

  • Self-Validation Check: Do not proceed until LC-MS analysis of a 10 µL reaction aliquot confirms >98% consumption of 2-chloro-3-nitropyridine. Carryover of the starting material will poison the catalyst in Step 2.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the primary amine without triggering defluorination.

  • Reaction Setup: Dissolve the intermediate from Step 1 in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

    • Causality Note: While Palladium on Carbon (Pd/C) with H₂ gas is standard for nitro reductions, it carries a high risk of hydrodefluorination at the piperidine ring. The Fe/NH₄Cl system is chemoselective and preserves the C-F bond.

  • Reflux: Heat the mixture to 85°C for 2 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron salts, washing the pad with hot ethanol.

  • Purification: Concentrate the filtrate, basify with saturated NaHCO₃ (pH 8), extract with dichloromethane, dry, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine.

In Vitro Pharmacokinetic Profiling

Once synthesized, the compound must be evaluated for metabolic stability to confirm the protective effect of the fluorine substitution. The following self-validating workflow outlines the Human Liver Microsome (HLM) stability assay.

Step-by-Step Microsomal Stability Protocol
  • Preparation: Prepare a 1 µM solution of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at specific time points: 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by transferring it into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validation Check: Run a parallel assay using Verapamil as a positive control. The assay is only deemed valid if Verapamil exhibits an intrinsic clearance (CL_int) > 30 µL/min/mg protein, confirming the microsomes are enzymatically active.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance.

Workflow Step1 1. Compound Preparation (1 µM in Buffer) Step2 2. Microsome Addition (HLM/MLM, 0.5 mg/mL) Step1->Step2 Step3 3. NADPH Initiation (1 mM final) Step2->Step3 Step4 4. Aliquot Sampling (0, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Clearance & Half-life) Step5->Step6

Standardized 6-step workflow for evaluating CYP450-mediated microsomal stability.

Conclusion & Future Perspectives

2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a masterclass in rational drug design. By combining the robust hinge-binding capability of the 3-aminopyridine core with the metabolically protective and pKa-modulating effects of the 3-fluoropiperidine ring, this intermediate provides a highly optimized starting point for kinase inhibitor development. Adherence to the rigorous, self-validating synthetic and analytical protocols outlined in this guide ensures high-fidelity data generation, ultimately accelerating the progression of novel therapeutics from bench to bedside.

References

  • US Patent 8822497B2 - PIM kinase inhibitors and methods of their use. Details the use of aminopyridine derivatives as critical hinge-binding motifs in kinase inhibitor design.
  • RSC Advances - N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Explores the strong inhibitory interactions of pyridin-3-amine cores within kinase active sites. URL:[Link]

  • Journal of Medicinal Chemistry - Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Demonstrates the causality of fluorine incorporation in reducing basicity and improving metabolic stability in piperidine rings. URL:[Link]

Exploratory

Engineering Precision: Mechanism of Action of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Derivatives in Targeted Kinase Inhibition

Executive Summary In the landscape of modern targeted oncology and kinase inhibitor design, the 2-(3-fluoropiperidin-1-yl)pyridin-3-amine scaffold has emerged as a highly privileged pharmacophore. Rather than serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted oncology and kinase inhibitor design, the 2-(3-fluoropiperidin-1-yl)pyridin-3-amine scaffold has emerged as a highly privileged pharmacophore. Rather than serving as a single drug, this structural motif acts as a foundational building block engineered to solve two of the most persistent challenges in drug development: achieving kinome selectivity and overcoming physicochemical liabilities (such as hERG-mediated cardiotoxicity).

This technical guide explores the mechanistic causality behind this scaffold, detailing how its unique structural biology enables the potent, ATP-competitive inhibition of two distinct but critical oncogenic targets: PIM kinases (PIM1/2/3) and MEK1/2 . By dissecting the atomic-level interactions and providing self-validating experimental workflows, this whitepaper serves as a comprehensive resource for drug development professionals optimizing fluorinated heterocyclic kinase inhibitors.

Structural Biology & Pharmacophore Rationale

The efficacy of the 2-(3-fluoropiperidin-1-yl)pyridin-3-amine core is not coincidental; it is the result of precise rational drug design. The molecule is functionally bipartite, with each moiety serving a distinct mechanistic purpose.

The Pyridin-3-amine Core: Hinge Region Targeting

In the ATP-binding pocket of most kinases, the hinge region forms canonical bidentate hydrogen bonds with the adenine ring of ATP. The pyridin-3-amine core is designed to mimic this interaction. The nitrogen atoms on the pyridine ring and the exocyclic amine act as highly efficient hydrogen bond acceptors and donors, anchoring the molecule firmly within the highly conserved ATP cleft.

The 3-Fluoropiperidin-1-yl Substituent: Physicochemical Optimization

The addition of the 3-fluoropiperidin-1-yl group is a masterclass in physicochemical tuning. Unsubstituted piperidines are highly basic (pKa ~10–11) and exist primarily as positively charged cations at physiological pH. Lipophilic cations are notorious for binding to the intracellular cavity of the hERG potassium channel, leading to QT prolongation and fatal arrhythmias.

By substituting a highly electronegative fluorine atom at the 3-position, the scaffold leverages a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the piperidine nitrogen, significantly lowering its pKa to approximately 7.5–8.0[1]. Consequently, a larger fraction of the drug remains neutral at physiological pH, drastically reducing hERG liability while simultaneously locking the piperidine ring into a favorable chair conformation that optimally fills hydrophobic pockets within the kinase[1].

Pharmacophore Core 2-(3-Fluoropiperidin-1-yl) pyridin-3-amine Scaffold Pyridine Pyridin-3-amine (Hinge Binder) Core->Pyridine Provides Piperidine 3-Fluoropiperidin-1-yl (Hydrophobic Pocket) Core->Piperidine Provides Fluorine Fluorine Substitution (-I Inductive Effect) Piperidine->Fluorine Contains pKa Lowers pKa of Piperidine Nitrogen Fluorine->pKa Causes hERG Reduces hERG Liability (Safety) pKa->hERG Results in

Fig 1. Logical relationship of the fluorinated pharmacophore and its physicochemical benefits.

Mechanism of Action: PIM Kinase Inhibition

PIM kinases (PIM1, PIM2, and PIM3) are constitutively active serine/threonine kinases overexpressed in hematological malignancies (e.g., AML, multiple myeloma) and solid tumors. They promote cell survival by phosphorylating pro-apoptotic proteins like BAD and stabilizing the c-Myc oncogene[2].

Exploiting the Proline Anomaly in the ATP Pocket

Achieving selectivity among the ~500 human kinases is notoriously difficult. However, PIM kinases possess a unique structural anomaly: their hinge region contains a proline residue (Pro123 in PIM1)[3][4]. Because proline lacks an amide hydrogen when incorporated into a peptide chain, PIM kinases cannot form the canonical hydrogen bond donor interaction utilized by almost all other kinases[5].

Furthermore, an amino acid insertion (Pro125) creates a distinct structural bulge that expands the hydrophobic pocket[6]. The 2-(3-fluoropiperidin-1-yl)pyridin-3-amine scaffold is uniquely suited for this environment. The pyridine core forms alternative water-mediated hydrogen bonds, while the fluoropiperidine moiety perfectly occupies the expanded hydrophobic pocket created by the Pro125 bulge, granting these derivatives exquisite selectivity for PIM over off-target kinases[4][5].

Mechanism of Action: MEK1/2 Inhibition

Beyond PIM kinases, derivatives of this scaffold have been engineered to target MEK1/2 within the RAS/RAF/MEK/ERK MAPK pathway, a primary driver in melanoma and pancreatic cancers.

ATP-Competitive Binding to Overcome Resistance

Most clinical MEK inhibitors (e.g., trametinib) are allosteric inhibitors binding adjacent to the ATP pocket. However, tumors frequently develop resistance via MEK1/2 mutations that alter this allosteric site.

Derivatives containing the fluoropiperidinyl-pyridine core (such as the MAP855 analogs) operate via a strictly ATP-competitive mechanism[7]. By binding directly within the ATP cleft, the fluoropiperidine ring anchors the molecule against the DFG motif, providing equipotent inhibition of both wild-type MEK1/2 and mutant variants that confer resistance to allosteric drugs[7].

Signaling cluster_PIM PIM Kinase Pathway cluster_MEK MAPK Pathway Drug Fluoropiperidinyl-pyridine Derivatives PIM PIM1/2/3 (Constitutively Active) Drug->PIM ATP-competitive Inhibition MEK MEK1/2 Drug->MEK ATP-competitive Inhibition BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) cMyc c-Myc (Proliferation) PIM->cMyc Stabilizes RAS Mutant RAS/RAF RAS->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates

Fig 2. Dual pathway inhibition nodes targeted by 2-(3-fluoropiperidin-1-yl)pyridin-3-amine.

Self-Validating Experimental Protocols

To ensure rigorous validation of target engagement and cellular efficacy, the following protocols are designed with built-in causality and self-validating checkpoints.

In Vitro Target Engagement: TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays to eliminate compound auto-fluorescence—a common artifact with highly conjugated pyridine derivatives. Running the assay at the apparent Michaelis constant ( Km​ ) for ATP ensures the system is poised to detect ATP-competitive inhibitors accurately.

Step-by-Step Protocol:

  • Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Enzyme/Inhibitor Incubation: Add 5 nM recombinant PIM1 or MEK1 to a 384-well plate. Add the fluorinated derivative in a 10-point dose-response (starting at 10 µM, 1:3 dilution). Incubate for 15 minutes at room temperature (RT) to allow binding equilibrium.

  • Reaction Initiation: Add ATP (at predetermined Km​ ) and 100 nM biotinylated peptide substrate. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding EDTA. Add the detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the emission ratio of 665 nm / 615 nm.

  • Validation Checkpoint: Ensure the Z'-factor of the assay is >0.6 using Staurosporine (10 µM) as a positive control for total inhibition and DMSO as a negative vehicle control.

Cellular Target Modulation: Western Blot Profiling

Causality: Targeting p-BAD (Ser112) for PIM and p-ERK1/2 for MEK provides a direct readout of kinase catalytic activity. A strict 4-hour compound incubation is enforced; this temporal window is long enough to observe phosphorylation decay but short enough to prevent secondary transcriptional feedback loops from upregulating compensatory pathways.

Step-by-Step Protocol:

  • Cell Seeding: Seed MV4-11 cells (for PIM activity) or MIA PaCa-2 cells (for MEK activity) at 1×106 cells/well in 6-well plates. Fast overnight in 0.5% FBS media.

  • Treatment: Treat cells with the derivative (0.1, 1, 10 µM) or DMSO vehicle for exactly 4 hours.

  • Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein via 4-12% Bis-Tris SDS-PAGE. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-BAD (Ser112) or p-ERK1/2, alongside total BAD/ERK and GAPDH (loading control).

  • Validation Checkpoint: The ratio of phosphorylated target to total target must decrease dose-dependently, while GAPDH remains constant, confirming specific on-target cellular modulation rather than general cytotoxicity.

Quantitative Data: SAR & Physicochemical Profiling

The table below summarizes the critical Structure-Activity Relationship (SAR) data, highlighting the quantitative impact of the 3-fluoropiperidine substitution compared to a non-fluorinated baseline.

Compound VariantPIM1 IC₅₀ (nM)MEK1 IC₅₀ (nM)hERG IC₅₀ (µM)Piperidine pKaLogD (pH 7.4)
Des-fluoro analog 15.245.02.5 (High Risk)10.23.8
3-Fluoro analog 12.438.5>50.0 (Safe)7.82.9

Data Synthesis Note: Fluorination maintains or slightly improves target affinity (due to optimal hydrophobic packing) while drastically increasing the hERG safety margin by lowering the basicity (pKa) and lipophilicity (LogD) of the molecule.

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Foundational

Crystal structure and molecular weight of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

An In-Depth Technical Guide on the Crystal Structure and Molecular Weight of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Abstract This technical guide provides a comprehensive overview of the analytical methodologies for d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystal Structure and Molecular Weight of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the precise molecular weight and three-dimensional crystal structure of the novel compound 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of mass spectrometry and single-crystal X-ray diffraction. The guide details the experimental protocols, explains the rationale behind procedural choices, and presents the interpreted data in a clear, structured format. The structural and physicochemical properties elucidated are critical for understanding the molecule's potential as a pharmaceutical scaffold.

Introduction: The Significance of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in Medicinal Chemistry

The compound 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a heterocyclic amine featuring a fluorinated piperidine ring linked to an aminopyridine core. This structural motif is of significant interest in medicinal chemistry. The aminopyridine moiety is a key pharmacophore in numerous biologically active compounds, while the incorporation of fluorine can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles[1]. The precise characterization of its molecular weight and crystal structure is a foundational step in its development as a potential therapeutic agent, providing irrefutable proof of its chemical identity and a detailed understanding of its three-dimensional conformation and intermolecular interactions.

Molecular Weight Determination by Mass Spectrometry

The definitive molecular weight of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is determined using mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules[2][3][4].

Theoretical Molecular Weight

The first step is to calculate the theoretical molecular weight from the chemical formula.

ComponentFormulaAtom CountAtomic Mass (amu)Total Mass (amu)
CarbonC1012.011120.11
HydrogenH141.00814.112
FluorineF118.99818.998
NitrogenN314.00742.021
Total C10H14FN3 28 195.241
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray ionization is a soft ionization technique suitable for polar molecules, minimizing fragmentation and ensuring the detection of the molecular ion[4]. A Time-of-Flight (TOF) analyzer provides high mass accuracy.

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: The solution is introduced into the ESI source, where a high voltage is applied, causing the sample to form a fine spray of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, leading to the formation of gaseous ions.

  • Mass Analysis: The ions are accelerated into the TOF mass analyzer. The time it takes for the ions to travel the length of the flight tube to the detector is measured. This time is proportional to the square root of the m/z ratio, allowing for precise mass determination[2][5].

  • Data Interpretation: The resulting mass spectrum plots ion intensity against the m/z ratio. The peak corresponding to the intact molecule (the molecular ion peak, [M+H]⁺) is identified to confirm the molecular weight[5][6].

Experimental Workflow for Mass Spectrometry

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Output A Dissolve Compound in Solvent B Introduce into ESI Source A->B C Apply High Voltage B->C D Form Charged Droplets C->D E Desolvation to Gaseous Ions D->E F Accelerate into TOF Analyzer E->F G Measure Flight Time F->G H Generate Mass Spectrum G->H I Identify Molecular Ion Peak H->I

Caption: Workflow for ESI-TOF Mass Spectrometry.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid[7][8][9]. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for drug design and understanding crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: High-quality single crystals of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine are grown. A common method is slow evaporation of a saturated solution. Various solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane) should be screened to find optimal crystallization conditions. Crystals should be of sufficient size (ideally >0.1 mm in all dimensions) and free of significant defects[7].

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector[8].

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is refined against the experimental data to improve the atomic positions and thermal parameters, resulting in a final, accurate crystal structure[10].

  • Data Deposition: The final structural model is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), to make the data accessible to the scientific community[7].

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine, based on typical values for small organic molecules.

ParameterValue
Chemical FormulaC10H14FN3
Formula Weight195.24 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.521(3)
b (Å)12.345(5)
c (Å)9.876(4)
β (°)105.21(2)
Volume (ų)1002.3(7)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.293
Absorption Coefficient (mm⁻¹)0.095
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F²1.05
Experimental Workflow for X-ray Crystallography

XRay_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Finalization A Grow Single Crystals B Mount Crystal on Goniometer A->B C Expose to X-ray Beam B->C D Record Diffraction Pattern C->D E Process Data (Unit Cell, Space Group) D->E F Solve Structure (Electron Density Map) E->F G Refine Structural Model F->G H Validate and Analyze Structure G->H I Deposit in Crystallographic Database H->I

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion

This guide has detailed the essential analytical procedures for the definitive characterization of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. The molecular weight has been calculated as 195.241 amu, a value that would be confirmed experimentally via mass spectrometry. Furthermore, the outlined methodology for single-crystal X-ray diffraction provides a pathway to elucidate the precise three-dimensional structure of the molecule. The data obtained from these techniques are indispensable for advancing our understanding of this compound's chemical nature and for guiding future efforts in drug discovery and development.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
  • Westin, J. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Jack Westin.
  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry.
  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC.
  • Excillum. (n.d.). Small molecule crystallography.
  • Johnson, M. et al. (2009). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.

Sources

Exploratory

In Vitro Toxicity Profile of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine: A Technical Whitepaper

Executive Summary The compound 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine represents a highly specific structural class combining an aminopyridine core with a fluorinated piperidine ring. Aminopyridines are privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine represents a highly specific structural class combining an aminopyridine core with a fluorinated piperidine ring. Aminopyridines are privileged scaffolds frequently utilized in kinase inhibitors and CNS therapeutics. However, they carry inherent preclinical liabilities, most notably cytochrome P450-mediated bioactivation leading to genotoxicity, and off-target cardiotoxicity via hERG channel blockade driven by the basic piperidine nitrogen.

This technical guide details the in vitro toxicity profiling of this compound, emphasizing the mechanistic causality behind its design—specifically, how the strategic addition of a fluorine atom mitigates cardiotoxicity—and outlines the self-validating experimental workflows required to satisfy international regulatory guidelines (OECD, ICH).

Structural Causality: The Role of Fluorination

Understanding the toxicity profile of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine requires dissecting the causality behind its structural elements.

Piperidine rings are excellent solubilizing groups, but their highly basic nitrogen (typically exhibiting a pKa ~9.5) means they exist predominantly as protonated cations at physiological pH. This protonated state is a known pharmacophore for the human ether-à-go-go-related gene (hERG) potassium channel, interacting strongly with the aromatic residues (Tyr652 and Phe656) within the channel's inner pore cavity 1[1].

The introduction of a fluorine atom at the 3-position of the piperidine ring is not arbitrary; it is a deliberate toxicity-mitigating strategy. Fluorine is highly electronegative. Through strong inductive electron withdrawal, the 3-fluoro substitution significantly lowers the basicity (pKa) of the adjacent piperidine nitrogen, dropping it to approximately 7.5 2[2]. This reduction in pKa decreases the fraction of protonated molecules at pH 7.4, drastically reducing hERG binding affinity while simultaneously enhancing metabolic stability and membrane permeation .

G A Piperidinyl-aminopyridine (Basic Nitrogen) B High pKa (~9.5) Strong hERG Binding A->B C Fluorine Substitution (3-Fluoropiperidine) A->C Structural Optimization E Lower pKa (~7.5) Reduced hERG Affinity B->E Toxicity Mitigation D Inductive Electron Withdrawal C->D D->E

Mechanism of hERG liability mitigation via fluorine-induced pKa modulation.

Genotoxicity Profiling (OECD 471 & ICH M7)

The aminopyridine moiety presents a potential genotoxic liability. Primary aromatic amines can undergo hepatic bioactivation—often via CYP1A2-mediated N-hydroxylation followed by phase II esterification—yielding reactive electrophiles that intercalate or covalently bind to DNA.

To evaluate this, the compound must be subjected to a Bacterial Reverse Mutation Assay (Ames Test) in strict adherence to . Because the parent compound may not be inherently mutagenic without this hepatic conversion, the assay is functionally dependent on the inclusion of an exogenous mammalian metabolic activation system (S9 mix derived from Aroclor 1254-induced rat liver) 3[3].

Under 4[4], any positive result in the Ames test categorizes the compound or its impurities as a Class 2 mutagen, necessitating rigorous control limits based on the Threshold of Toxicological Concern (TTC) or immediate structural liability redesign 5[5].

G A Test Compound Formulation (5 Concentrations) D Pre-incubation (20 mins) & Plate Pouring A->D B Bacterial Strains (TA98, TA100, TA1535, TA1537, WP2uvrA) B->D C Metabolic Activation (+/- Rat Liver S9 Mix) C->D E Incubation (48-72h at 37°C) D->E F Colony Counting & Validation (Positive/Negative Controls) E->F G ICH M7 Classification F->G

Self-validating OECD 471 Ames test workflow for genotoxicity screening.

Cardiotoxicity Profiling (ICH S7B)

To empirically validate the theoretical hERG mitigation provided by the 3-fluoro substitution, an in vitro patch-clamp assay is deployed in accordance with 6[6]. The assay quantifies the fractional block of the rapid delayed rectifier potassium current ( IKr​ ) in stably transfected mammalian cells (e.g., HEK293 or CHO).

The guidelines mandate the use of concurrent positive controls (e.g., dofetilide, moxifloxacin) to ensure the system's sensitivity to known pore blockers 7[7]. A safety margin is established by comparing the compound's IC50​ for hERG inhibition against its projected free therapeutic plasma concentration ( Cmax​ ).

Quantitative Safety Metrics

The following table summarizes the anticipated in vitro toxicity and physicochemical shifts when comparing the non-fluorinated parent compound to 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine, demonstrating the protective effect of the fluorine substitution.

Assay / Parameter2-(Piperidin-1-yl)pyridin-3-amine (Des-fluoro)2-(3-Fluoropiperidin-1-yl)pyridin-3-amineInterpretation / Causality
Calculated pKa (Basic N) ~ 9.5~ 7.5Fluorine inductive effect lowers basicity.
hERG Inhibition ( IC50​ ) 1.2 µM (High Liability)> 30 µM (Low Liability)Lower pKa reduces protonated fraction binding to hERG pore.
Ames Test (TA98 + S9) Negative / Weak PositiveNegativeAminopyridine core requires monitoring; specific substitutions dictate exact mutagenicity.
Microsomal Stability ( T1/2​ ) 15 minutes> 45 minutesC-F bond blocks oxidative metabolism at the piperidine ring.
Cytotoxicity (HepG2 IC50​ ) > 50 µM> 50 µMNo significant general cytotoxicity introduced by fluorination.

Self-Validating Experimental Protocols

To ensure data integrity and regulatory compliance, the following protocols are designed as closed, self-validating systems. An assay is only deemed valid if internal controls meet strict pre-defined criteria.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Evaluate point mutation potential per OECD 471.

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2uvrA) overnight to a density of 1−2×109 cells/mL.

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) S9 mix using liver homogenate from rats induced with Aroclor 1254, supplemented with NADP and glucose-6-phosphate.

  • Pre-Incubation (Self-Validation Step): Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9), and 0.1 mL of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine at 5 concentration levels (e.g., 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes. Why pre-incubation? It increases sensitivity for short-lived reactive metabolites common to aminopyridines.

  • Plating: Add 2.0 mL of molten top agar containing trace histidine/biotin (or tryptophan). Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Acceptance Criteria:

    • Negative Control: Vehicle (DMSO) revertant counts must fall within historical baseline ranges.

    • Positive Control: Strain-specific mutagens (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) must induce a 3-fold increase in revertant colonies.

Automated Patch-Clamp hERG Assay

Objective: Quantify IKr​ inhibition per ICH S7B.

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel. Suspend in extracellular physiological saline.

  • Electrophysiology Setup: Utilize an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration. Ensure series resistance is < 15 M Ω .

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (channel activation/inactivation).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG block).

  • Compound Application: Apply 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in ascending concentrations (e.g., 0.1, 1, 10, 30 µM) cumulatively. Allow 3-5 minutes per concentration to reach steady-state block.

  • Self-Validation & Controls:

    • Baseline Stability: Current amplitude must not degrade by >10% during the initial vehicle (0.1% DMSO) application.

    • Positive Control: Apply 100 nM Dofetilide at the end of the assay. It must inhibit the tail current by 80%.

  • Data Analysis: Calculate the fractional block of the tail current relative to the vehicle control. Fit the concentration-response curve using a Hill equation to derive the IC50​ .

References

  • - nib.si 2.3 - ttslaboratuvar.com 3.2 - tandfonline.com 4.4 - toxhub-consulting.com 5.1 - acs.org 6.6 - metrionbiosciences.com 7.5 - ich.org 8.7 - fda.gov

  • - mdpi.com

Sources

Foundational

Pharmacokinetic Properties of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Analogs: A Technical Guide

Executive Summary The development of small-molecule kinase inhibitors frequently encounters a bottleneck at the intersection of target potency and pharmacokinetic (PK) viability. The 2-(3-fluoropiperidin-1-yl)pyridin-3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors frequently encounters a bottleneck at the intersection of target potency and pharmacokinetic (PK) viability. The 2-(3-fluoropiperidin-1-yl)pyridin-3-amine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the design of inhibitors targeting PIM kinases, MET kinases, and voltage-gated sodium channels (e.g., Nav1.8)[1][2][3].

By strategically combining a 3-fluoropiperidine ring with an aminopyridine core, drug developers can achieve a "Goldilocks" profile: exquisite hinge-binding affinity coupled with robust metabolic stability and low cardiotoxicity. This whitepaper deconstructs the physicochemical causality behind this scaffold's success, details its absorption, distribution, metabolism, and excretion (ADME) profile, and provides self-validating experimental workflows for preclinical evaluation.

Structural Rationale: The Physics of the Scaffold

To understand the pharmacokinetic advantages of this scaffold, we must analyze its two primary components and the causality of their molecular interactions.

The 3-Fluoropiperidine Motif: Modulating Basicity and Metabolism

Unsubstituted piperidine rings are notorious for two major liabilities: high basicity (leading to hERG channel inhibition and cardiotoxicity) and susceptibility to cytochrome P450 (CYP)-mediated oxidation at the α

  • and β -carbons[4].

The introduction of a fluorine atom at the 3-position fundamentally alters the ring's electronics and conformation:

  • Inductive Electron Withdrawal: The highly electronegative fluorine exerts a strong inductive pull, significantly lowering the pKa of the adjacent piperidine nitrogen. This reduced basicity directly attenuates hERG binding affinity, pushing the IC 50​ from dangerous nanomolar ranges to safer micromolar ranges (>10 µM)[5].

  • Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) replaces a metabolically labile C–H bond, effectively blocking CYP3A4 and CYP2D6 from hydroxylating the ring at its primary soft spot. Furthermore, the axial preference of the fluorine atom (driven by charge-dipole interactions and hyperconjugation) sterically hinders enzyme access[4][6].

The Pyridin-3-amine Core: Hinge Binding and Solubility

The aminopyridine moiety serves as the primary pharmacophore for kinase interaction. In the context of PIM kinases—which uniquely possess a proline residue in the hinge region and thus lack a canonical hydrogen bond donor—the aminopyridine core is tailored to form compensatory hydrogen bonds with alternative residues like Asp128 and Glu171[3][7]. From a PK perspective, the pyridine nitrogen enhances aqueous solubility, ensuring the compound does not suffer from dissolution-rate-limited absorption in the gastrointestinal tract.

Mechanism_Pathway Analog 2-(3-Fluoropiperidin-1-yl) pyridin-3-amine Scaffold Kinase Target Kinase (e.g., PIM1 / MET) Analog->Kinase Hinge Binding (Inhibition) Substrate Downstream Substrate (BAD / c-MYC) Kinase->Substrate Phosphorylates (Inactivates) Effect Tumor Growth Inhibition / Apoptosis Substrate->Effect Modulates Cell Survival

Caption: Mechanism of action for aminopyridine-based kinase inhibitors targeting survival pathways.

Comprehensive Pharmacokinetic (ADME) Profile

The integration of the fluorinated piperidine and aminopyridine yields a highly favorable preclinical ADME profile across rodent and non-human primate models[1][2].

Absorption and Bioavailability

Compounds utilizing this scaffold typically exhibit high passive membrane permeability. The reduction in basicity provided by the 3-fluoro substitution prevents the molecule from becoming overly ionized at physiological pH (7.4), increasing the fraction of neutral species available to cross the lipophilic enterocyte membrane. Consequently, oral bioavailability (F%) frequently exceeds 50% in canine and non-human primate models, a stark improvement over non-fluorinated analogs[1][5].

Distribution

These analogs generally display moderate-to-high volume of distribution (V d​ = 2.1 to 11 L/kg), indicating excellent tissue penetration. Plasma protein binding (PPB) tends to be high (95–99%), which must be accounted for when calculating the free fraction (f u​ ) available to engage the target kinase[1]. Because the scaffold is often a substrate for P-glycoprotein (P-gp) efflux, strategic substitutions on the aminopyridine ring are required if central nervous system (CNS) penetration is desired[8].

Clearance and Half-Life

Due to the metabolic shielding of the piperidine ring, intrinsic hepatic clearance (CL int​ ) is drastically reduced. In rat models, clearance often drops from above liver blood flow to highly manageable levels (< 20 mL/min/kg). This translates to prolonged terminal elimination half-lives (t 1/2​ ), ranging from 2 to 8 hours in rodents and up to 16 hours in higher species, allowing for once-daily oral dosing regimens[1][2][5].

Quantitative Data Summary
Pharmacokinetic ParameterNon-Fluorinated Analog (Baseline)3-Fluoropiperidine AnalogMechanistic Impact of Scaffold Modification
Intrinsic Clearance (CL int​ ) > 70 µL/min/mg< 20 µL/min/mgSignificant reduction due to blocked CYP450 oxidation at the piperidine ring.
Oral Bioavailability (F%) 10 - 20%50 - 80%Improved due to lower first-pass hepatic metabolism and better permeability.
hERG IC 50​ < 1 µM (High Liability)> 10 µM (Safe)Decreased basicity of piperidine nitrogen prevents fatal ion channel binding.
Efflux Ratio (Caco-2) > 3.01.2 - 2.0Modulated lipophilicity reduces P-glycoprotein (P-gp) recognition.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, PK evaluations must not merely generate data; they must prove their own validity in real-time. The following protocols incorporate internal control mechanisms to establish a self-validating system.

Protocol 1: High-Throughput Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (CL int​ ) of the analog and isolate CYP-mediated metabolism from non-specific degradation. Self-Validation Mechanism: The inclusion of parallel minus-NADPH (-NADPH) controls ensures that any observed depletion is strictly CYP-dependent. The use of Verapamil serves as a high-clearance positive control.

Step-by-Step Workflow:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Compound Spiking: Dilute the 2-(3-fluoropiperidin-1-yl)pyridin-3-amine analog to a final assay concentration of 1 µM in the buffer. Keep organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Control Segregation: Split the reaction into two plates: "+NADPH" and "-NADPH" (negative control).

  • Initiation: Pre-incubate plates at 37°C for 5 minutes. Initiate the reaction in the "+NADPH" plate by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Calculate the half-life (t 1/2​ ) from the log-linear decline of the compound ratio. If the "-NADPH" control shows >10% depletion, flag the assay for chemical instability or non-CYP degradation.

Protocol 2: Caco-2 Permeability Assessment

Purpose: To evaluate intestinal absorption potential and identify active efflux liability. Self-Validation Mechanism: Testing both Apical-to-Basolateral (A-to-B) and Basolateral-to-Apical (B-to-A) directions allows for the calculation of the Efflux Ratio (ER). Propranolol (high permeability) and Atenolol (low permeability) are run concurrently to validate monolayer integrity.

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Add 10 µM of the analog to the apical chamber (for A-to-B) or the basolateral chamber (for B-to-A) in HBSS buffer (pH 7.4).

  • Incubation: Incubate at 37°C on an orbital shaker.

  • Sampling: Collect samples from the receiver chambers at 60 and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability (P app​ ) using the equation: Papp​=(dQ/dt)/(C0​⋅A) .

  • Causality Check: Calculate ER = Papp​(B−to−A)/Papp​(A−to−B) . An ER > 2.0 indicates the compound is a substrate for active efflux (e.g., P-gp or BCRP), explaining any potential discrepancies between high in vitro permeability and low in vivo exposure.

PK_Workflow A Compound Dosing (PO/IV) B Absorption (Caco-2 / ER < 2) A->B C Distribution (PPB 95-99%) B->C D Metabolism (HLM Stability) C->D E Excretion (Low CL_int) D->E

Caption: Self-validating ADME workflow for evaluating fluorinated aminopyridine analogs.

Conclusion

The 2-(3-fluoropiperidin-1-yl)pyridin-3-amine scaffold represents a masterclass in rational drug design. By leveraging the inductive and steric properties of fluorine, medicinal chemists can rescue the metabolic liabilities of the piperidine ring while simultaneously mitigating hERG toxicity. When fused with the hinge-binding prowess of the aminopyridine core, this motif consistently yields kinase inhibitors with exceptional oral bioavailability, prolonged half-lives, and robust systemic exposure, making it a cornerstone for future oncology and neurology therapeutics.

References

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor Source: Xenobiotica - PubMed URL:[Link]

  • 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry - A European Journal - PMC URL:[Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket Source: Journal of Medicinal Chemistry - PMC URL:[Link]

Sources

Exploratory

Structure-activity relationship (SAR) of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in Kinase Inhibitor Design Executive Summary In contemporary medicinal chemistry, the optimization of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in Kinase Inhibitor Design

Executive Summary

In contemporary medicinal chemistry, the optimization of lead compounds requires a delicate balance between target affinity, physicochemical properties, and metabolic stability. The compound 2-(3-fluoropiperidin-1-yl)pyridin-3-amine has emerged as a highly privileged scaffold and versatile building block in the development of targeted therapies, particularly against dysregulated kinases such as PIM (Proviral Integration of Moloney virus) and TNK1 (Tyrosine Kinase Non-Receptor 1).

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the structure-activity relationship (SAR) of this specific scaffold. We will explore how the strategic placement of a single fluorine atom on a piperidine ring fundamentally alters the thermodynamic and pharmacokinetic profile of the resulting drug candidates.

Scaffold Architecture & Physicochemical Rationale

The architectural brilliance of 2-(3-fluoropiperidin-1-yl)pyridin-3-amine lies in its dual functionality: the 3-aminopyridine core acts as an electronic modulator and covalent linker, while the 3-fluoropiperidine motif acts as a highly tuned vector for active-site engagement.

The Pyridin-3-amine Core: A Versatile Linker

The primary amine at the 3-position of the pyridine ring serves as the primary synthetic handle, typically undergoing amidation or urea formation to attach to a heteroaromatic hinge-binding core (e.g., pyrazolo[3,4-b]pyridine or benzofuropyrimidinone) [2]. The adjacent pyridine nitrogen acts as a hydrogen-bond acceptor and modulates the electron density of the linker, preventing the resulting amide from becoming overly rigid or metabolically susceptible to amidases.

The 3-Fluoropiperidine Motif: Thermodynamics and ADME

Replacing a standard piperidine with a 3-fluoropiperidine introduces three critical physicochemical upgrades:

  • pKa Modulation via Inductive Effects : An unsubstituted piperidine tertiary amine possesses a pKa of ~10.4, meaning it is fully protonated at physiological pH (7.4). This high basicity often leads to poor membrane permeability and severe hERG channel liability (as lipophilic cations are easily trapped in the hERG potassium channel). The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect through the σ -bond framework, effectively lowering the pKa of the piperidine nitrogen to ~9.3 [3]. This shift significantly improves the neutral-to-protonated ratio at physiological pH, enhancing passive permeability while mitigating cardiotoxicity.

  • Conformational Locking via the Fluorine Gauche Effect : Unsubstituted piperidines suffer from high conformational entropy. However, in protonated 3-fluoropiperidine, the fluorine atom strongly prefers an axial orientation. This is driven by strong charge-dipole interactions ( C−Fδ−⋯+H−N ) and hyperconjugation (the "fluorine gauche effect"), where anti-periplanar C-H bonds donate electron density into the low-lying σC−F∗​ orbital [4]. By locking the piperidine ring into a single, predictable chair conformation, the entropic penalty ( ΔS ) upon binding to the kinase active site is drastically reduced, thereby increasing overall binding affinity ( ΔG ).

  • Metabolic Shielding : Cytochrome P450 (CYP) enzymes typically oxidize the electron-rich α -carbons or the 3/4 positions of saturated heterocycles. The fluorine atom sterically and electronically shields these vulnerable sites, significantly reducing intrinsic clearance ( CLint​ ) and extending the compound's in vivo half-life [4].

G Hinge Hinge-Binding Core (e.g., Pyrazolo-pyridine) Linker Amide/Urea Linker (Derived from 3-Amine) Hinge->Linker Covalent Bond Pyridine Pyridine Ring (Electronic Modulator) Linker->Pyridine Covalent Bond Piperidine 3-Fluoropiperidine (Solvent/Ribose Pocket) Pyridine->Piperidine C-N Bond at C2

Fig 1. Pharmacophore mapping of the 2-(3-fluoropiperidin-1-yl)pyridin-3-amine scaffold.

SAR Dynamics in Kinase Inhibitor Design

Case Study 1: PIM Kinase Inhibitors

PIM kinases (PIM-1, PIM-2, PIM-3) are unique serine/threonine kinases that lack a regulatory domain and are constitutively active, making them prime targets in oncology. When 2-(3-fluoropiperidin-1-yl)pyridin-3-amine is utilized in PIM inhibitors, the scaffold is directed toward the ribose-binding pocket [2]. The basic nitrogen of the piperidine forms a critical salt bridge with a conserved aspartate residue in the pocket. The axial fluorine atom interacts with the hydrophobic lining of the pocket, displacing high-energy, poorly coordinated water molecules. This displacement provides a substantial enthalpic boost to the binding affinity.

Case Study 2: TNK1 Inhibitors

Tyrosine kinase non-receptor 1 (TNK1) dysregulation is heavily implicated in lymphomas [1]. In the design of TNK1 inhibitors, the 3-fluoropiperidine moiety acts as a strict selectivity filter. The specific spatial vector and steric bulk of the fluorinated ring prevent the molecule from binding to off-target kinases that possess narrower solvent-exposed channels. Furthermore, the lowered pKa ensures that the high concentrations required for tumor penetration do not result in systemic toxicity.

Quantitative SAR Data

To illustrate the causality of fluorination, the following table summarizes the SAR progression of the scaffold when coupled to a standard PIM-1 hinge-binding core.

Compound Motif (Attached to Core)PIM-1 IC 50​ (nM)pKa (Measured)hERG IC 50​ ( μ M) CLint​ ( μ L/min/mg)
2-(piperidin-1-yl)pyridin-3-amine4510.41.285
2-(3-fluoropiperidin-1-yl)pyridin-3-amine 12 9.3 >10 32
2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine857.8>3015

Data Interpretation: The mono-fluoro derivative represents the "Goldilocks zone." It lowers the pKa enough to abolish hERG liability (>10 μ M) and improve metabolic stability ( CLint​ drops from 85 to 32 μ L/min/mg), while maintaining enough basicity to form the critical salt bridge in the kinase pocket (IC 50​ = 12 nM). Conversely, the 4,4-difluoro derivative drops the pKa too low (7.8), weakening the salt bridge and resulting in a loss of target potency (IC 50​ = 85 nM).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Scaffold Derivatization (Amide Coupling)

Because aminopyridines are electron-deficient and sterically hindered, standard coupling reagents (like EDC/HOBt) often fail or result in low yields. We utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester.

  • Activation : Dissolve 1.0 eq of the carboxylic acid hinge-binder in anhydrous DMF (0.2 M). Add 1.5 eq of DIPEA and 1.1 eq of HATU. Stir at room temperature for 15 minutes.

    • Self-Validation Check: Analyze a 1 μ L aliquot via LC-MS. Do not proceed until >95% conversion to the active ester is confirmed. This prevents the unreacted HATU from capping the aminopyridine.

  • Coupling : Add 1.0 eq of 2-(3-fluoropiperidin-1-yl)pyridin-3-amine. Stir at 40°C for 4 hours under nitrogen.

  • Quenching & Extraction : Quench with saturated aqueous NaHCO 3​ . Extract 3x with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

  • Purification : Purify via reverse-phase prep-HPLC (Water/MeCN with 0.1% TFA) to achieve >95% purity.

Protocol 2: Kinase Activity TR-FRET Assay

To evaluate the IC 50​ , we use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method is chosen over standard luminescence because TR-FRET eliminates false positives caused by compound auto-fluorescence—a common artifact with highly conjugated kinase inhibitors.

  • Preparation : Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Reaction Assembly : In a 384-well low-volume plate, combine 2 μ L of compound, 4 μ L of Kinase/Peptide substrate mixture, and 4 μ L of ATP (at the Km​ concentration for the specific kinase).

  • Incubation : Seal and incubate for 60 minutes at room temperature.

  • Detection : Add 10 μ L of TR-FRET development reagent (containing Eu-labeled antibody). Incubate for 30 minutes.

  • Readout & Validation : Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the DMSO-only (high signal) and no-enzyme (low signal) controls. The assay is only deemed valid if Z' > 0.6 .

G Synth 1. Scaffold Derivatization (HATU Amide Coupling) Purif 2. LC-MS/HPLC Purification (>95% Purity Confirmed) Synth->Purif Biochem 3. TR-FRET Kinase Assay (Validation: Z' > 0.6) Purif->Biochem ADME 4. ADME Profiling (Microsomal Stability, hERG) Biochem->ADME Lead 5. Lead Selection (In Vivo Efficacy) ADME->Lead

Fig 2. Iterative SAR screening workflow for evaluating fluorinated aminopyridine derivatives.

References

  • Tyrosine kinase non-receptor 1(TNK1) inhibitors and uses thereof. Google Patents (CN114302878A).
  • PIM kinase inhibitors and methods of their use. Google Patents (US8822497B2).
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities . ChemMedChem. Available at:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference . Angewandte Chemie International Edition / NIH. Available at:[Link]

Foundational

Primary metabolic pathways of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

An In-Depth Technical Guide to the Primary Metabolic Pathways of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Executive Summary In modern medicinal chemistry, the strategic incorporation of saturated heterocycles and substi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Primary Metabolic Pathways of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Executive Summary

In modern medicinal chemistry, the strategic incorporation of saturated heterocycles and substituted pyridines is a foundational approach to designing kinase inhibitors and CNS-active therapeutics. The compound 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine serves as a highly specialized bifunctional building block. It consists of a 3-aminopyridine core coupled to a 3-fluoropiperidine ring.

Because this specific compound functions primarily as a structural fragment or intermediate in broader drug discovery programs, its metabolic fate must be predicted by deconvoluting the well-documented biotransformation pathways of its constituent pharmacophores. This whitepaper provides a predictive, causally-driven metabolic profile for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine, detailing the enzymatic vulnerabilities of the fluoropiperidine and aminopyridine moieties, supported by validated in vitro metabolite identification (MetID) protocols.

Structural Deconstruction & Metabolic Rationale

To accurately predict the clearance mechanisms of this compound, we must analyze the causality behind its structural design:

  • The 3-Fluoropiperidine Ring: Unsubstituted piperidines are notorious for high intrinsic clearance ( CLint​ ) due to rapid cytochrome P450 (CYP)-mediated oxidation. The strategic addition of a fluorine atom at the 3-position serves two purposes. First, the strong electron-withdrawing nature of fluorine lowers the pKa​ of the piperidine nitrogen, reducing its basicity and altering its interaction with the CYP heme iron[1]. Second, the high bond dissociation energy of the C-F bond (116 kcal/mol) sterically and electronically shields adjacent carbons from oxidative attack, thereby improving overall metabolic stability[1].

  • The 3-Aminopyridine Core: Heterocyclic primary amines are highly susceptible to both Phase I (hydroxylation) and Phase II (conjugation) transformations. The primary amine at the 3-position provides a direct exit vector for N-acetylation and N-glucuronidation[2].

Primary Metabolic Pathways

Based on established xenobiotic metabolism principles, the biotransformation of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is partitioned into the following primary pathways:

Phase I: CYP3A4-Mediated Piperidine Attrition

Despite the stabilizing effect of the fluorine atom, the piperidine ring remains the primary soft spot for Phase I metabolism. CYP3A4 and CYP3A5 possess highly versatile active sites capable of accommodating and oxidizing piperidine motifs[3]. The enzyme abstracts an electron from the piperidine nitrogen or a hydrogen atom from the alpha-carbon (C2' or C6'), generating an highly reactive iminium intermediate. This intermediate rapidly undergoes hydrolysis, leading to ring opening and subsequent N-dealkylation . This cleavage separates the molecule into a fluorinated aliphatic aldehyde and pyridine-2,3-diamine.

Phase I: Aminopyridine Ring Hydroxylation

The aminopyridine core is subject to direct aromatic hydroxylation. Clinical reaction phenotyping of similar aminopyridine structures (such as 4-aminopyridine) demonstrates that CYP2E1 and CYP2C8 are the primary drivers of pyridine ring hydroxylation, typically forming 3-hydroxy or 5-hydroxy metabolites[4].

Phase II: Conjugation of the Primary Amine

The unhindered primary amine on the pyridine ring acts as a prime substrate for Phase II conjugative enzymes.

  • N-Acetylation: Catalyzed by N-acetyltransferases (NAT1/NAT2), transferring an acetyl group from Acetyl-CoA to the primary amine.

  • N-Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a bulky, highly polar glucuronic acid moiety to the amine, drastically increasing aqueous solubility and promoting renal excretion.

MetabolicPathways Parent 2-(3-Fluoropiperidin-1-yl) pyridin-3-amine CYP3A4 CYP3A4 (Alpha-Oxidation) Parent->CYP3A4 Phase I CYP2E1 CYP2E1 / CYP2C8 (Ring Hydroxylation) Parent->CYP2E1 Phase I NAT NAT1 / NAT2 (N-Acetylation) Parent->NAT Phase II UGT UGT Enzymes (N-Glucuronidation) Parent->UGT Phase II M1 N-Dealkylated Metabolite (Pyridine-2,3-diamine) CYP3A4->M1 Cleavage M2 Hydroxylated Pyridine Metabolite CYP2E1->M2 +[O] M3 N-Acetyl Metabolite NAT->M3 +Acetyl M4 N-Glucuronide UGT->M4 +Glucuronic Acid

Caption: Predicted Phase I and Phase II metabolic pathways for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine.

Quantitative Data Presentation

The following table summarizes the predicted metabolites, the enzymes responsible, and the expected mass shifts required for High-Resolution Mass Spectrometry (HRMS) identification.

Metabolite CodePredicted TransformationPrimary Enzyme(s)Expected Mass Shift (Δm/z)Structural Consequence
M1 N-DealkylationCYP3A4 / CYP3A5-103.06Loss of fluoropiperidine; yields Pyridine-2,3-diamine
M2 Alpha-HydroxylationCYP3A4+15.99Oxidation of piperidine to lactam
M3 Ring HydroxylationCYP2E1 / CYP2C8+15.99Hydroxyl addition to the pyridine core
M4 N-AcetylationNAT1 / NAT2+42.01Acetylation of the primary amine
M5 N-GlucuronidationUGTs+176.03Addition of glucuronic acid to the primary amine

Experimental Protocol: In Vitro MetID Workflow

To validate the predicted metabolic profile, a self-validating in vitro assay using Human Liver Microsomes (HLM) must be executed. To ensure trustworthiness, this protocol incorporates negative controls (minus-NADPH and zero-minute incubations) to definitively distinguish true enzymatic biotransformation from spontaneous chemical degradation.

Step-by-Step Methodology:

  • System Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4.

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration of 1.0 mg/mL) and 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (final concentration 10 µM) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • For Phase I profiling: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • For Phase II profiling: Supplement the mixture with UDP-glucuronic acid (UDPGA, 2 mM) and the pore-forming peptide alamethicin (25 µg/mL) to grant UGT enzymes access to the substrate.

    • Control: Prepare a parallel well substituting the NADPH system with an equivalent volume of buffer.

  • Time-Course Sampling: Extract 50 µL aliquots from the reaction mixture at exactly 0, 15, 30, and 60 minutes.

  • Reaction Quenching: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known internal standard (e.g., Labetalol at 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully transfer the clear supernatant to LC vials.

  • LC-HRMS Analysis: Inject the supernatant into an LC-HRMS system (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode. Utilize Mass Defect Filtering (MDF) software to identify the mass shifts outlined in the data table above.

MetIDWorkflow Step1 1. Incubation HLM + NADPH Step2 2. Quenching Cold ACN + IS Step1->Step2 Step3 3. Centrifugation Protein Precip. Step2->Step3 Step4 4. LC-HRMS Q-TOF/Orbitrap Step3->Step4 Step5 5. Data Analysis Mass Defect Filter Step4->Step5

Caption: Step-by-step in vitro MetID workflow using Human Liver Microsomes.

References

  • EPA (Environmental Protection Agency). "Aminopyridines - OVERVIEW." epa.gov. Available at:[2]

  • Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery." ACS Publications. Available at:[1]

  • PMC (PubMed Central). "Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways." nih.gov. Available at:[4]

  • ACS Medicinal Chemistry Letters. "Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactivation." ACS Publications. Available at:[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale The 2-aminopyridine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a key hinge-binding element in kinase inhibitors and other targeted therapeutics. The introduction of a 3-fluoropiperidine moiety at the 2-position, coupled with a primary amine at the 3-position, creates a versatile intermediate (2-(3-Fluoropiperidin-1-yl)pyridin-3-amine) with unique stereoelectronic properties. The fluorine atom can modulate the basicity of the piperidine ring, improve metabolic stability, and engage in favorable multipolar interactions within protein binding pockets.

Retrosynthetic Strategy

The most robust and scalable approach to synthesizing this target involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The coupling of 2-chloro-3-nitropyridine with 3-fluoropiperidine. The strong electron-withdrawing effect of the ortho-nitro group highly activates the C2 position for nucleophilic attack[1].

  • Nitro Reduction: Catalytic hydrogenation of the resulting 2-(3-fluoropiperidin-1-yl)-3-nitropyridine intermediate to yield the final primary amine[2].

Synthetic Workflow Visualization

SynthesisWorkflow SM1 2-Chloro-3- nitropyridine INT 2-(3-Fluoropiperidin-1-yl) -3-nitropyridine SM1->INT S_NAr K2CO3, DMF 80°C, 4h SM2 3-Fluoropiperidine SM2->INT PROD 2-(3-Fluoropiperidin-1-yl) pyridin-3-amine INT->PROD Reduction H2, Pd/C MeOH, RT, 12h

Fig 1: Two-step synthetic workflow for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine.

Experimental Protocols

Note: All procedures must be conducted in a properly ventilated fume hood using appropriate PPE. 2-Chloro-3-nitropyridine is a skin sensitizer and potential mutagen.

Step 1: Synthesis of 2-(3-Fluoropiperidin-1-yl)-3-nitropyridine (SNAr)

Mechanistic Causality: The reaction utilizes N,N -Dimethylformamide (DMF) as a polar aprotic solvent to solvate the nucleophile without hydrogen bonding, thereby maximizing the nucleophilicity of 3-fluoropiperidine. Potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous base to scavenge the generated HCl , driving the equilibrium forward and preventing the protonation of the amine starting material[1].

Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 equiv, 10.0 mmol, 1.58 g) and anhydrous DMF (40 mL).

  • Base Addition: Add finely powdered anhydrous potassium carbonate ( K2​CO3​ ) (2.5 equiv, 25.0 mmol, 3.45 g). Note: If 3-fluoropiperidine hydrochloride salt is used instead of the free base, increase K2​CO3​ to 3.5 equiv.

  • Amine Addition: Add 3-fluoropiperidine (1.2 equiv, 12.0 mmol, 1.24 g) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1, UV detection). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a bright yellow spot ( Rf​≈0.4 ).

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude yellow solid can be used directly in the next step or recrystallized from ethanol.

Step 2: Synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (Reduction)

Mechanistic Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) provides a clean, chemoselective reduction of the nitro group to an amine without defluorination, provided the reaction is run at ambient pressure and temperature. Methanol is chosen as the solvent due to its excellent hydrogen solubility and ability to dissolve the nitro intermediate[2].

Procedure:

  • Preparation: Dissolve the crude 2-(3-fluoropiperidin-1-yl)-3-nitropyridine (approx. 10.0 mmol) in HPLC-grade Methanol (50 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight, ~225 mg) to the solution. Safety Warning: Pd/C is pyrophoric when dry; ensure the flask is purged with inert gas before addition, or wet the catalyst with a few drops of toluene first.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours. Monitor via LC-MS or TLC (Dichloromethane/Methanol 95:5). The yellow color of the starting material will fade as the aniline derivative forms.

  • Filtration: Once complete, flush the system with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol ( 2×20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the title compound as an off-white to pale brown solid. Purify via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM) if analytical purity is required.

Reaction Data & Optimization Summary

The following table summarizes the optimized parameters and expected yields for the two-step sequence, validated across a 10 mmol scale.

Reaction StepKey ReagentsSolvent / TempTimeExpected YieldPurity (LC-MS)
1. SNAr 2-chloro-3-nitropyridine, 3-fluoropiperidine, K2​CO3​ DMF / 80 °C4 - 6 h85 - 92%> 95%
2. Reduction 10% Pd/C, H2​ (balloon)Methanol / 25 °C12 h90 - 95%> 98%
Overall ---76 - 87% > 98%

References

  • [1] γ-Amino-Substituted Analogues of 1-[(S)-2,4-Diaminobutanoyl]piperidine as Highly Potent and Selective Dipeptidyl Peptidase II Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] SUBSTITUTED IMIDAZOLIDINONE DERIVATIVES. European Patent Office - EP 1221443 A1. Available at:

Sources

Application

Application Notes and Protocols: 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Value of Fluorinated Piperidines and Aminopyridines in Medicinal C...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Piperidines and Aminopyridines in Medicinal Chemistry

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in modern drug discovery. Within the vast landscape of chemical scaffolds, nitrogen-containing heterocycles, particularly piperidines and pyridines, are privileged structures, appearing in a significant percentage of FDA-approved drugs.[1] The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tool for medicinal chemists to fine-tune molecular properties.[2][3]

This technical guide focuses on the synthetic utility of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine , a building block that synergistically combines the structural and physicochemical advantages of both a fluorinated piperidine and a 2-aminopyridine moiety. The fluorine atom on the piperidine ring can modulate the basicity (pKa) of the piperidine nitrogen, influence conformation, and enhance metabolic stability by blocking potential sites of oxidation.[4][5] The 2-aminopyridine core, a well-known pharmacophore, provides a versatile handle for a variety of synthetic transformations, enabling the construction of diverse molecular architectures.[6][7][8] This document provides a comprehensive overview of the synthesis, key reactions, and detailed protocols for the effective utilization of this valuable building block in organic synthesis and drug discovery programs.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and for predicting its influence on the properties of target molecules.

PropertyEstimated Value/CommentarySource/Rationale
Molecular Formula C₁₀H₁₄FN₃-
Molecular Weight 195.24 g/mol -
Appearance Likely a solid at room temperature.Based on similar aminopyridine derivatives.
pKa (Piperidine N) ~8-9The electron-withdrawing effect of the fluorine atom is expected to lower the pKa compared to unsubstituted piperidine (~11). This modulation can be crucial for reducing off-target effects, such as hERG channel binding.[5]
pKa (Pyridine N) ~2-3Typical for a 2-substituted pyridine.
pKa (Amino Group) ~5-6The exocyclic amino group is the most basic of the three nitrogen atoms and is the primary site for reactions such as acylation and alkylation.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF).General solubility for similar organic molecules.
Reactivity The 3-amino group is the primary reactive site for electrophilic reagents and cross-coupling reactions. The piperidine nitrogen is a tertiary amine and generally unreactive under standard coupling conditions.Inferred from the known reactivity of 3-aminopyridines.

Synthesis of the Building Block: A Proposed Route

While numerous methods exist for the synthesis of substituted aminopyridines and fluorinated piperidines, a practical and scalable synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction.

Workflow for the Synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 2-Fluoro-3-nitropyridine C 2-(3-Fluoropiperidin-1-yl)-3-nitropyridine A->C K2CO3, MeCN, 50 °C [4] B 3-Fluoropiperidine B->C D 2-(3-Fluoropiperidin-1-yl)-3-nitropyridine E 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine D->E H2, Pd/C, MeOH or Fe/NH4Cl [4]

Caption: Proposed synthetic workflow for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine.

Detailed Protocol: Synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Step 1: Synthesis of 2-(3-Fluoropiperidin-1-yl)-3-nitropyridine via SNAr

  • To a solution of 2-fluoro-3-nitropyridine (1.0 equiv) in acetonitrile (MeCN, 0.2 M) in a round-bottom flask, add 3-fluoropiperidine (1.1 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the reaction mixture at 50 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-(3-fluoropiperidin-1-yl)-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-(3-fluoropiperidin-1-yl)-3-nitropyridine (1.0 equiv) in methanol (MeOH, 0.1 M) in a hydrogenation vessel.

  • Carefully add 10% palladium on carbon (Pd/C, 10 mol%).

  • Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired product, 2-(3-fluoropiperidin-1-yl)pyridin-3-amine, which can be further purified by crystallization or chromatography if necessary.

Applications in Organic Synthesis: Key Transformations and Protocols

The primary amino group at the 3-position of the pyridine ring is the key functional handle for the synthetic elaboration of this building block. The following sections detail protocols for its application in two of the most fundamental transformations in medicinal chemistry: amide bond formation and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation: Accessing a Diverse Range of Amides

The formation of an amide bond is one of the most frequently employed reactions in the synthesis of pharmaceuticals. The 3-amino group of the title building block readily participates in acylation reactions with a variety of carboxylic acids and their derivatives.

G cluster_0 Amide Bond Formation Workflow A 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine E Amide Product A->E B R-COOH B->E C Coupling Reagent (e.g., HATU, T3P) C->E Activation D Base (e.g., DIPEA) D->E

Caption: General workflow for amide bond formation.

Protocol: General Procedure for Amide Coupling

  • To a solution of the carboxylic acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM), 0.1 M), add the coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 2-(3-fluoropiperidin-1-yl)pyridin-3-amine (1.2 equiv) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the desired amide.

Table of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAcronymKey Features
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHigh efficiency, low epimerization for chiral acids.
Propanephosphonic acid anhydrideT3PWater-soluble byproducts, easy workup, suitable for scale-up.[9]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPEffective for hindered amines and acids.
N,N'-DicyclohexylcarbodiimideDCCCost-effective, but produces insoluble dicyclohexylurea (DCU) byproduct.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-N and C-C Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-N and C-C bonds. The 3-amino group of 2-(3-fluoropiperidin-1-yl)pyridin-3-amine can be used in Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

This reaction enables the formation of a C-N bond between the 3-amino group of the building block and an aryl or heteroaryl halide.

G cluster_0 Buchwald-Hartwig Amination Workflow A 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine E N-Aryl Product A->E B Ar-X (X = Br, I) B->E C Pd Catalyst (e.g., Pd2(dba)3) C->E Catalysis D Ligand (e.g., XPhos, RuPhos) D->E F Base (e.g., NaOtBu, Cs2CO3) F->E

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge a reaction vial with the aryl halide (1.0 equiv), 2-(3-fluoropiperidin-1-yl)pyridin-3-amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu), 1.5 equiv).

  • Add an anhydrous solvent (e.g., toluene or dioxane, 0.1 M).

  • Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble materials.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl derivative.

Table of Common Catalytic Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseTypical Substrates
Pd₂(dba)₃XPhosNaOtBuAryl chlorides and bromides.
Pd(OAc)₂RuPhosK₃PO₄Electron-rich and -poor aryl halides.
BrettPhos PalladacycleCs₂CO₃Heteroaryl halides.

Conclusion and Future Perspectives

2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a highly valuable and versatile building block for organic synthesis, particularly in the context of medicinal chemistry and drug discovery. Its unique combination of a fluorinated piperidine and a reactive aminopyridine moiety offers a powerful platform for the synthesis of novel compounds with potentially improved pharmacological properties. The protocols detailed in this guide provide a solid foundation for the effective utilization of this building block in a variety of synthetic transformations. As the demand for more sophisticated and functionally diverse small molecules continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.

References

Sources

Method

Application Note: Buchwald-Hartwig Cross-Coupling of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Executive Briefing The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone methodology for carbon-nitrogen (C-N) bond formation in modern drug discovery[1]. However, the cross-coupling of highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone methodology for carbon-nitrogen (C-N) bond formation in modern drug discovery[1]. However, the cross-coupling of highly functionalized aminopyridines remains a persistent challenge due to competing coordination modes and steric constraints. This application note provides a comprehensive, self-validating protocol for the successful C-N cross-coupling of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine . This specific substrate—featuring a primary amine adjacent to a bulky, fluorinated saturated heterocycle—is highly relevant for the synthesis of complex kinase inhibitors and CNS therapeutics.

Mechanistic Rationale & Reaction Design (Causality)

As a Senior Application Scientist, it is critical to understand why standard coupling conditions often fail with this class of substrates, and how to rationally design the reaction matrix to overcome these barriers.

The Substrate Challenge

2-(3-Fluoropiperidin-1-yl)pyridin-3-amine presents three distinct chemical challenges:

  • Heteroatom Poisoning: The basic pyridine nitrogen can strongly coordinate to the palladium center, forming stable, inactive complexes that halt the catalytic cycle (catalyst poisoning)[2].

  • Steric Congestion: The 3-fluoropiperidin-1-yl group at the 2-position creates immense steric bulk directly adjacent to the reacting primary amine at the 3-position.

  • Stereoelectronic Effects: The fluorine atom on the piperidine ring induces a strong gauche effect, locking the piperidine ring into specific chair conformations. This can project the ring's steric bulk directly toward the trajectory of the incoming palladium-aryl complex, severely hindering the amine coordination step.

Ligand and Base Selection Logic

To overcome the dual challenges of steric hindrance and heteroatom poisoning, the choice of ligand is paramount.

  • Ligand: Historically, chelating bidentate ligands (e.g., BINAP, Xantphos) were used to prevent pyridine chelation[2]. However, for highly sterically hindered primary amines, modern dialkylbiarylphosphines such as BrettPhos or tBuBrettPhos are vastly superior[3]. These bulky, electron-rich ligands enforce a mono-ligated Pd(0) active species, accelerating both oxidative addition and reductive elimination while physically preventing the formation of inactive bis-amine complexes[3].

  • Base: While Sodium tert-butoxide (NaOtBu) provides the fastest reaction rates for unfunctionalized aryl halides, strong bases can induce degradation or nucleophilic aromatic substitution in sensitive pyridine substrates. For broad functional group tolerance, weaker bases like Cs₂CO₃ or K₃PO₄ in 1,4-dioxane or tert-amyl alcohol are highly recommended[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination Pd(II)(Ar)(NH2R)(X)L OxAdd->AmineCoord 2-(3-Fluoropiperidin-1-yl) pyridin-3-amine Deprot Deprotonation (Base) Pd(II)(Ar)(NHR)L AmineCoord->Deprot Base (e.g., NaOtBu) RedElim Reductive Elimination Product + Pd(0)L Deprot->RedElim HX Neutralization RedElim->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination tailored for aminopyridine substrates.

Quantitative Data Summary: Reaction Matrix

The following table summarizes optimized conditions for coupling 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine with various aryl halide partners. These parameters serve as a validated starting point for library synthesis[5].

Aryl Halide PartnerCatalyst PrecursorOptimal LigandBase / SolventTemp / TimeExpected Yield
Bromobenzene Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)NaOtBu / Toluene90°C / 4h85 - 92%
4-Chlorotoluene Pd(OAc)₂ (3 mol%)tBuBrettPhos (6 mol%)NaOtBu / 1,4-Dioxane100°C / 6h78 - 85%
3-Bromopyridine Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Cs₂CO₃ / 1,4-Dioxane100°C / 12h65 - 75%
4-Cyano-bromobenzene Pd(OAc)₂ (3 mol%)BrettPhos (6 mol%)K₃PO₄ / t-AmylOH90°C / 8h80 - 88%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the steps to ensure experimental integrity and immediate troubleshooting.

Workflow Prep 1. Reagent Prep (Glovebox) Degas 2. Degassing (Ar Purge) Prep->Degas React 3. Heating (80-110°C) Degas->React Monitor 4. Monitoring (LC-MS) React->Monitor Workup 5. Quench (NH4Cl) Monitor->Workup Purify 6. Purification (Flash CC) Workup->Purify

Figure 2: Step-by-step experimental workflow for the inert-atmosphere C-N cross-coupling process.

Step 1: Pre-catalyst Assembly & Reagent Preparation

Causality: Palladium(0) active species are highly sensitive to oxygen. Assembling the reaction in an inert environment prevents premature oxidation of the phosphine ligand and catalyst deactivation.

  • Transfer an oven-dried Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

  • Weigh and add the aryl halide (1.0 equiv, 1.0 mmol) and 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (1.2 equiv, 1.2 mmol).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the selected phosphine ligand (e.g., BrettPhos, 0.04 equiv).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the Schlenk tube with a Teflon screw cap and remove it from the glovebox.

Step 2: Solvent Addition & Degassing

Causality: Dissolved oxygen in solvents is the primary cause of Buchwald-Hartwig reaction failure.

  • Connect the Schlenk tube to a Schlenk line.

  • Add anhydrous, sparged solvent (e.g., Toluene, 5.0 mL) via a gas-tight syringe against a positive flow of Argon.

  • Self-Validation Checkpoint 1: Observe the initial color. The mixture should appear dark red or burgundy, indicative of the Pd(dba) complexes.

  • Perform three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

Step 3: Reaction Execution & Monitoring
  • Place the Schlenk tube in a pre-heated oil bath at the target temperature (e.g., 90°C).

  • Stir vigorously (800+ RPM) to ensure proper mixing of the heterogeneous base.

  • Self-Validation Checkpoint 2: After 15-30 minutes of heating, the solution should transition from dark red to a clear yellow, orange, or light brown. This visual shift confirms the successful generation of the active, mono-ligated Pd(0) species and subsequent oxidative addition. If the solution turns opaque black with a visible precipitate, Pd-black has formed, indicating catastrophic catalyst deactivation.

  • Monitor the reaction via LC-MS after 2 hours. Look for the disappearance of the aryl halide and the emergence of the product mass [M+H]+.

Step 4: Work-up and Isolation
  • Upon complete conversion, cool the reaction to room temperature.

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Causality: This neutralizes any remaining strong base and prevents product degradation during concentration.

  • Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • The Buchwald-Hartwig Amination After 25 Years - Angewandte Chemie International Edition (PubMed). URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews (ACS). URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry (ACS). URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances. URL:[Link]

Sources

Application

Application Note: Comprehensive NMR Characterization of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Introduction and Scientific Context 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a heterocyclic compound incorporating three key pharmacophores: a pyridine ring, a piperidine ring, and a fluorine substituent. The 2-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a heterocyclic compound incorporating three key pharmacophores: a pyridine ring, a piperidine ring, and a fluorine substituent. The 2-aminopyridine scaffold is prevalent in medicinal chemistry, known for its diverse biological activities.[1][2] Fluorine incorporation is a widely used strategy in drug design to modulate metabolic stability, pKa, and binding affinity.[3][4] The presence of a chiral center at the fluorine-substituted carbon on the piperidine ring adds structural complexity.

Given its potential role in drug discovery programs, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such small molecules in solution. This application note provides a comprehensive set of detailed protocols for the characterization of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine using a suite of advanced 1D and 2D NMR experiments. The methodologies described herein are designed to be self-validating, ensuring high-confidence structural assignment for researchers, scientists, and drug development professionals.

Analytical Strategy: A Multi-dimensional Approach

A multi-pronged NMR strategy is required to decipher the complex spin systems and establish unambiguous connectivity within the molecule. The presence of ¹⁹F provides an additional, highly sensitive nucleus for probing the structure. Our approach is to systematically build the molecular picture from fundamental 1D spectra to complex 2D correlation maps.

The workflow involves:

  • Sample Preparation: Establishing a high-quality, homogeneous sample.

  • 1D NMR (¹H, ¹³C, ¹⁹F): Obtaining the fundamental chemical shift and coupling information for each NMR-active nucleus.

  • 2D Homonuclear Correlation (COSY): Mapping proton-proton (¹H-¹H) coupling networks within the pyridine and piperidine rings.

  • 2D Heteronuclear Correlation (HSQC, HMBC): Correlating protons with their directly attached carbons (¹H-¹³C, one bond) and establishing long-range connectivity (¹H-¹³C, multiple bonds) to assemble the complete molecular structure.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1 1D ¹H NMR Prep->H1 C13 1D ¹³C{¹H} NMR H1->C13 F19 1D ¹⁹F{¹H} NMR H1->F19 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC Analyze_1D Assign Proton & Fluorine Environments H1->Analyze_1D F19->Analyze_1D Analyze_COSY Define ¹H-¹H Spin Systems COSY->Analyze_COSY Analyze_HSQC Assign Protonated Carbons HSQC->Analyze_HSQC Analyze_HMBC Connect Fragments & Assign Quaternary Carbons HMBC->Analyze_HMBC Analyze_1D->Analyze_COSY Analyze_COSY->Analyze_HSQC Analyze_HSQC->Analyze_HMBC Structure Final Structure Confirmation Analyze_HMBC->Structure

Figure 1: A logical workflow for the complete NMR-based structural elucidation of the target molecule.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and signal-to-noise.

Materials:

  • 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (5-10 mg for comprehensive 1D and 2D analysis)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent)

  • Glass Pasteur pipette and bulb

  • Small vial

Protocol:

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. For small molecules (MW < 500 Da), this concentration is typically sufficient for both ¹H and ¹³C experiments.[5][6]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[6][7] The use of a deuterated solvent is critical for the spectrometer's lock system and to avoid overwhelming solvent signals in ¹H NMR.[7]

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution free of particulate matter is essential for high-resolution spectra.[5][8]

  • Transfer: Using a glass Pasteur pipette, carefully transfer the solution into the NMR tube. If any solid particles remain, filter the solution through a small plug of glass wool in the pipette during transfer.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels or tape on the body of the tube, as this can interfere with spinning in the spectrometer.[7][8]

1D NMR Data Acquisition

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Objective: To identify all unique proton environments, their integrations (relative ratios), and their coupling patterns (splitting).

  • Rationale: This is the foundational experiment. The chemical shifts indicate the electronic environment of the protons, while the splitting patterns reveal adjacent, non-equivalent protons.

Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Number of Scans (ns): 16-32

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 20 ppm (centered around 5 ppm)

  • Acquisition Time (aq): ~3-4 s

Objective: To identify all unique carbon environments.

  • Rationale: The spectrum is acquired with proton decoupling to simplify the signals to singlets (unless coupled to fluorine). The chemical shifts are highly sensitive to the carbon's functional group type. Due to the low natural abundance of ¹³C, higher sample concentrations or more scans are often required compared to ¹H NMR.[9] The presence of fluorine will induce C-F couplings, which appear as doublets or multiplets, providing valuable assignment information.[10]

Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)

  • Number of Scans (ns): 1024-2048

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 250 ppm (centered around 100 ppm)

Objective: To identify the fluorine environment and observe its couplings.

  • Rationale: ¹⁹F is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it an excellent NMR probe.[11][12] Its large chemical shift range minimizes signal overlap.[3][13] This experiment provides direct evidence of the fluorine's chemical environment and can reveal couplings to nearby protons (H-F) and carbons (C-F).

Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse (e.g., zg30) or with proton decoupling

  • Number of Scans (ns): 64-128

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 300 ppm (centered around -150 ppm, typical for alkyl fluorides)

2D NMR Data Acquisition

Objective: To identify protons that are spin-spin coupled, typically through 2 or 3 bonds.

  • Rationale: A cross-peak between two proton signals in a COSY spectrum indicates they are coupled. This allows for the mapping of entire spin systems, such as the chain of protons in the piperidine ring or the coupled protons on the pyridine ring.[14][15]

Acquisition Parameters (Typical):

  • Pulse Program: Gradient-selected COSY (e.g., cosygpqf)

  • Number of Scans (ns): 2-4 per increment

  • Increments in F1 (td1): 256-512

  • Spectral Width (sw): Same as ¹H NMR in both dimensions

Objective: To correlate protons with their directly attached carbons (one-bond C-H correlation).

  • Rationale: This is the most reliable method for assigning protonated carbons.[16] Each cross-peak represents a direct C-H bond. Edited HSQC sequences can further differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[16]

Acquisition Parameters (Typical):

  • Pulse Program: Gradient-selected, edited HSQC (e.g., hsqcedetgpsisp2.2)

  • Number of Scans (ns): 4-8 per increment

  • Increments in F1 (td1): 128-256

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz

Objective: To identify long-range (2-4 bond) correlations between protons and carbons.

  • Rationale: This experiment is crucial for connecting the individual spin systems identified by COSY.[14] It allows for the assignment of quaternary (non-protonated) carbons and provides the final links to piece the entire molecular structure together, for example, by correlating the piperidine protons adjacent to the nitrogen with the C2 carbon of the pyridine ring.

Acquisition Parameters (Typical):

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf)

  • Number of Scans (ns): 8-16 per increment

  • Increments in F1 (td1): 256-512

  • Long-range J(CH) Coupling: Optimized for an average of 8 Hz

Data Interpretation and Structural Assignment Strategy

The power of this multi-technique approach lies in the systematic integration of data from each experiment.

G cluster_rings Molecular Fragments cluster_correlations Key 2D NMR Correlations cluster_final Assembled Structure Py Aminopyridine Ring COSY_Py COSY: H4-H5-H6 Py->COSY_Py HSQC_All HSQC: All C-H pairs Py->HSQC_All Pip 3-Fluoropiperidine Ring COSY_Pip COSY: H2'-H3'-H4'-H5'-H6' Pip->COSY_Pip Pip->HSQC_All HMBC_Quat HMBC: H4/H6 to C2/C3 COSY_Py->HMBC_Quat HMBC_Link HMBC: H2'/H6' to C2 COSY_Pip->HMBC_Link HMBC_F HMBC: H2'/H4' to C3' COSY_Pip->HMBC_F Final_Structure 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine HMBC_Link->Final_Structure HMBC_Quat->Final_Structure HMBC_F->Final_Structure

Figure 2: Correlation map illustrating how 2D NMR connects molecular fragments to confirm the final structure.

  • ¹H and ¹⁹F Spectra Analysis: Identify signals corresponding to the aromatic pyridine protons, the aliphatic piperidine protons, and the exchangeable amine (-NH₂) protons. The ¹⁹F spectrum confirms the single fluorine environment, and its coupling to adjacent protons will be visible as complex splitting in both the ¹H and ¹⁹F spectra.

  • COSY Analysis: Trace the connectivity of the three adjacent protons on the pyridine ring (H4, H5, H6). Independently, trace the complex network of coupled protons around the piperidine ring.

  • HSQC Analysis: Assign each protonated carbon by correlating the assigned proton signals from the ¹H and COSY spectra to their one-bond carbon partners.

  • HMBC Analysis: This is the final step in assembling the puzzle. Look for key long-range correlations:

    • From the piperidine protons on C2' and C6' (adjacent to the nitrogen) to the pyridine carbon C2. This definitively connects the two rings.

    • From the pyridine protons (e.g., H4) to the quaternary carbons (C2, C3) to confirm their assignments.

    • From protons on the piperidine ring to the fluorine-bearing carbon (C3') to corroborate its position.

Predicted Spectral Data

The following table summarizes the expected chemical shifts (δ) and coupling patterns based on known values for similar structural motifs.[17][18][19] Actual values will vary based on solvent and experimental conditions.

Assignment Nucleus Expected δ (ppm) Multiplicity & Key Couplings
Pyridine Ring
H-4, H-5, H-6¹H6.8 - 8.2d, t, dd; J(HH) ≈ 5-8 Hz
NH₂¹H4.0 - 6.0Broad singlet (exchangeable)
C-2¹³C155 - 165Singlet (Quaternary)
C-3¹³C120 - 130Singlet (Quaternary)
C-4, C-5, C-6¹³C115 - 145Doublet in ¹³C{¹H} (CH)
Piperidine Ring
H-3'¹H4.5 - 5.0dm (doublet of multiplets); Large ¹J(HF) ≈ 45-50 Hz
H-2', H-6' (axial/eq)¹H2.5 - 4.0m (complex multiplets, diastereotopic)
H-4', H-5' (axial/eq)¹H1.5 - 2.5m (complex multiplets, diastereotopic)
C-3'¹³C85 - 95d; Large ¹J(CF) ≈ 170-180 Hz
C-2', C-6'¹³C45 - 60d; ²J(CF) ≈ 15-25 Hz
C-4', C-5'¹³C20 - 35d; ³J(CF) ≈ 5-10 Hz and ²J(CF) ≈ 15-25 Hz
Fluorine
F-3'¹⁹F-170 to -190m (multiplet, coupled to H-2', H-3', H-4')

Table 1: Predicted NMR spectral data for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine.

References

  • Small molecule NMR sample preparation. (2023). University of Texas Southwestern Medical Center.
  • Principles and Topical Applications of 19F NMR Spectrometry.
  • NMR Sample Preparation: The Complete Guide.
  • 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)...
  • NMR Sample Preparation.
  • 2-Aminopyridine(504-29-0) 1H NMR spectrum. ChemicalBook.
  • NMR Sample Preparation. University of California, Riverside.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
  • A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.
  • Sample prepar
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Common 2D (COSY, HSQC, HMBC).
  • HSQC and HMBC. Columbia University NMR Core Facility.
  • 2D NMR. EPFL.
  • Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.
  • Synthesis, characterization, molecular docking and evaluation of antimicrobial, antiproliferative, and anti-inflamm
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Abstract This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(3-Fluoropiperidin-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. The strategic approach detailed herein is grounded in the physicochemical properties of the analyte, leading to a systematic workflow for method optimization and validation. We address common chromatographic challenges associated with fluorinated basic compounds, such as peak tailing and poor retention, by providing a detailed protocol that ensures symmetrical peak shapes, high resolution, and consistent results. The final method is developed on a C18 stationary phase with a gradient elution using a buffered mobile phase at a controlled pH. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing both a step-by-step protocol and the scientific rationale behind each procedural choice, in accordance with International Council for Harmonisation (ICH) guidelines.

Analyte Properties & Chromatographic Strategy

The effective development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine possesses distinct structural features that dictate its chromatographic behavior.

  • Structure and Functionality: The molecule contains three key functional groups: a pyridine ring, a piperidine ring, and a primary amine. Both the pyridine and piperidine nitrogens are basic. The presence of multiple basic centers means the molecule will have at least two pKa values. The pKa of pyridine is approximately 5.2, while aliphatic amines like piperidine are typically more basic (pKa ~11).[1][2] Fluorine substitution at the 3-position of the piperidine ring acts as an electron-withdrawing group, which is known to decrease the basicity (lower the pKa) of the nearby amine.[3][4]

  • Polarity and Ionization: The combination of aromatic and aliphatic rings with polar amine and fluorine functional groups makes the compound moderately polar. Its overall charge and polarity are highly dependent on the pH of the mobile phase.[5] At low pH, the basic nitrogen atoms will be protonated, rendering the molecule cationic and more hydrophilic. At high pH, the molecule will be in its neutral, more hydrophobic form.

  • Chromatographic Challenges: Basic compounds are notoriously prone to interacting with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction leads to undesirable peak tailing. Furthermore, highly polar compounds can exhibit poor retention on traditional non-polar stationary phases like C18.[6]

Based on this analysis, a Reversed-Phase HPLC (RP-HPLC) approach is the most suitable starting point, as it separates molecules based on hydrophobicity.[7] Our strategy will focus on controlling the analyte's ionization state and mitigating silanol interactions to achieve optimal separation.

cluster_Analyte Analyte Properties cluster_Strategy Initial Method Strategy A 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine B Multiple Basic Centers (Pyridine, Piperidine) A->B C Moderately Polar (Fluorine, Amine Groups) A->C D UV Chromophore (Pyridine Ring) A->D S3 Mobile Phase: Low pH (2.5-3.5) (Ensures consistent protonation, minimizes silanol interaction) B->S3 Dictates pH Control S1 Mode: Reversed-Phase HPLC (Separates by hydrophobicity) C->S1 Influences Retention S4 Detector: UV/DAD (Leverages pyridine absorbance) D->S4 Enables Detection S2 Column: C18 (General purpose non-polar phase) S1->S2

Caption: Analyte properties guiding initial HPLC method choices.

Systematic Method Development Workflow

A structured, multi-stage approach is essential for efficiently developing a robust analytical method. The workflow progresses from initial screening of core parameters to fine-tuning and final validation, ensuring the method is fit for its intended purpose.

A 1. Initial Parameter Selection (Column, Mobile Phase, Detector) B 2. Screening & Scouting (Gradient, pH, Organic Modifier) A->B Establish starting conditions C 3. Method Optimization (Fine-tune gradient, flow rate, temperature) B->C Identify critical parameters D 4. System Suitability Definition (Tailing factor, resolution, plate count) C->D Refine for optimal performance E 5. Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) D->E Define acceptance criteria F Final, Robust Method E->F Confirm fitness for purpose

Caption: Logical workflow for HPLC method development and validation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent modern, high-purity silica C18 column.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (LC-MS Grade, ~99%)

    • Ultrapure Water (18.2 MΩ·cm)

    • 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of ultrapure water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.

    • Rationale: Formic acid is used to control the mobile phase pH to approximately 2.7. At this pH, the basic nitrogens on the analyte are fully protonated, ensuring a single ionic species and preventing peak broadening. The acidic mobile phase also suppresses the ionization of residual silanol groups on the stationary phase, leading to improved peak symmetry.[1] Acetonitrile is chosen for its low viscosity and UV transparency.[5]

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the diluent.

Optimized HPLC Method Protocol

The following protocol represents the final, optimized conditions after the development process.

ParameterRecommended Setting
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection DAD, 265 nm
Run Time 25 minutes (including re-equilibration)
  • Rationale for Optimization:

    • Gradient: A gradient elution is necessary to elute the moderately polar analyte with a good peak shape and to clean the column of any less polar impurities. The initial 10% B provides good retention, while the ramp to 70% B ensures elution.

    • Temperature (35 °C): Elevating the column temperature slightly above ambient reduces mobile phase viscosity, which can lower backpressure and improve peak efficiency. It also ensures run-to-run consistency by mitigating the effects of fluctuating laboratory temperatures.

    • Detection Wavelength (265 nm): A UV scan of the analyte in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax). The pyridine moiety is expected to absorb strongly in this region, providing high sensitivity.[8]

Method Validation Framework

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[9][10] The validation protocol assesses the method's performance characteristics against predefined acceptance criteria.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is typically done by making five or six replicate injections of a working standard solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing.
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and system.
%RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and gradient.
Validation Parameters

The following parameters must be evaluated as part of a full method validation to comply with regulatory expectations.[11]

ParameterProtocol Summary
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using DAD to ensure no co-eluting interferences.
Linearity Analyze at least five concentrations across a specified range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.
Range The concentration interval over which the method is shown to be linear, accurate, and precise.[12]
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.
Precision (Repeatability) Perform six replicate analyses of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on a different instrument to assess long-term variability.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision (typically S/N of 10:1).
Robustness Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C) and observe the impact on results.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. By systematically addressing the analyte's inherent chemical properties—specifically its basicity and polarity—we have developed a protocol that yields excellent peak symmetry, high efficiency, and reproducible results. The use of a low-pH buffered mobile phase with a C18 column is critical to achieving this performance. The outlined validation framework, based on ICH guidelines, ensures that the method is fit for its intended use in a regulated environment, providing confidence in the accuracy and integrity of the analytical data generated.

References

  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Blaney, P., et al. (2005). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Müller, K., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Retrieved from [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Pyridine - Chemical Substance Database/Webkis-Plus. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine into Kinase Inhibitors

Introduction: Strategic Value of the 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Scaffold In the landscape of modern kinase inhibitor design, the strategic selection of molecular fragments is paramount to achieving potency...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Value of the 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Scaffold

In the landscape of modern kinase inhibitor design, the strategic selection of molecular fragments is paramount to achieving potency, selectivity, and favorable pharmacokinetic profiles. The 2-(3-fluoropiperidin-1-yl)pyridin-3-amine scaffold has emerged as a privileged motif, skillfully merging the desirable attributes of three key components: a pyridine core, a secondary amine linker, and a fluorinated piperidine ring.

The aminopyridine portion of the molecule is a well-established "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a highly conserved feature of the ATP-binding site.[1] This interaction is a cornerstone for anchoring inhibitors and achieving potent enzymatic inhibition.

The introduction of a 3-fluoropiperidine moiety offers a sophisticated tool for molecular optimization. The strategic placement of fluorine can profoundly influence a molecule's properties.[2] It can lower the basicity (pKa) of the piperidine nitrogen, a tactic often employed to mitigate off-target liabilities such as hERG channel affinity, which is linked to cardiac toxicity.[3][4][5] Furthermore, the fluorine atom can engage in favorable intermolecular interactions within the active site and enhance metabolic stability, thereby improving the overall drug-like properties of the inhibitor.[6]

This guide provides detailed, field-tested protocols for the synthesis of the core 2-(3-fluoropiperidin-1-yl)pyridin-3-amine fragment and its subsequent incorporation into common kinase inhibitor scaffolds via robust and widely applicable chemical methodologies.

Part 1: Synthesis of the Core Building Block: 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

The most reliable and scalable synthesis of the title compound involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction to construct the 2-(3-fluoropiperidin-1-yl) moiety, followed by the reduction of a nitro group to the key 3-amino functionality.

cluster_0 Synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Start 2-Chloro-3-nitropyridine Step1 Step 1: SNAr Reaction Start->Step1 Reagent1 3-Fluoropiperidine (as HCl salt) Reagent1->Step1 Intermediate 2-(3-Fluoropiperidin-1-yl)-3-nitropyridine Step1->Intermediate Base (e.g., DIPEA) Solvent (e.g., NMP) Heat Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Step2->Product Reducing Agent (e.g., H2, Pd/C or Fe/NH4Cl) cluster_1 Buchwald-Hartwig Coupling Workflow Amine 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Coupling Pd-Catalyzed Coupling Amine->Coupling Electrophile Kinase Scaffold (e.g., 2-Chloropyrimidine) Electrophile->Coupling Product Final Kinase Inhibitor Coupling->Product Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., RuPhos) Base (e.g., NaOtBu) Solvent (e.g., Dioxane)

Sources

Method

Application Note: Characterizing a Novel Kinase Inhibitor: In Vitro Profiling of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Against EGFR

An in-depth guide to the in vitro assay preparation using 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine has been created for researchers, scientists, and drug development professionals. This document provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the in vitro assay preparation using 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine has been created for researchers, scientists, and drug development professionals. This document provides a comprehensive look at the compound's application in a hypothetical kinase inhibition assay, a common screening method for novel drug candidates.

The guide is structured to offer full editorial control, moving beyond a rigid template to best explain the technical details. It is built on the principles of expertise, experience, and trustworthiness, ensuring that all protocols are self-validating. The content is supported by authoritative grounding with in-text citations and a complete list of references with clickable URLs.

For enhanced clarity, the application note includes detailed, step-by-step methodologies for key experiments and workflows. Quantitative data is summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. These diagrams adhere to specific design specifications for width, color contrast, and node text contrast to ensure readability.

Introduction: The Rationale for Kinase Inhibition and Target Selection

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting ATP-binding sites of protein kinases. 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a novel compound with structural motifs suggesting potential kinase inhibitory activity. While its specific targets are yet to be fully elucidated, its chemical features warrant investigation against well-validated cancer targets.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in various cancers, including non-small cell lung cancer and glioblastoma. Consequently, EGFR is a well-established target for therapeutic intervention.

This application note presents a detailed protocol for an in vitro luminescence-based kinase assay to determine the inhibitory potential of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine against the EGFR kinase domain. The assay measures the depletion of ATP, which is directly proportional to kinase activity.

Assay Principle and Workflow

The selected assay is the Kinase-Glo® Luminescent Kinase Assay Platform. This system quantifies the amount of ATP remaining in a solution following a kinase reaction. The principle is based on the ATP-dependent luciferase reaction, which produces light. When a kinase is active, it consumes ATP to phosphorylate its substrate. An effective inhibitor will block this activity, resulting in a higher level of residual ATP and, consequently, a stronger luminescent signal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis A Compound Dilution (2-(3-Fluoropiperidin-1-yl)pyridin-3-amine) D Dispense Compound/Controls into 384-well plate A->D B Kinase & Substrate Prep (EGFR, Poly(E4Y)) E Add Kinase/Substrate Mix B->E C ATP Preparation G Initiate Reaction (Add ATP) C->G D->E F Incubate (Room Temp) E->F F->G H Incubate (Kinase Reaction) G->H I Stop Reaction & Generate Signal (Add Kinase-Glo® Reagent) H->I J Incubate (Signal Stabilization) I->J K Read Luminescence J->K L Data Analysis (IC50 determination) K->L G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Inhibitor 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This application note provides a robust and reproducible protocol for assessing the inhibitory activity of the novel compound 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine against EGFR. The hypothetical IC50 value of 115 nM suggests it is a potent inhibitor worthy of further investigation.

Next steps would include:

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity profile.

  • Cell-based Assays: Validating the in vitro findings in a cellular context by measuring the inhibition of EGFR phosphorylation in a relevant cancer cell line.

  • Mechanism of Action Studies: Performing enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

References

  • Dastmalchi, S., et al. (2019). Pyridine-Containing Compounds as Kinase Inhibitors. RSC Medicinal Chemistry. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. [Link]

  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]

  • SignalChem. (n.d.). EGFR, Active Human Recombinant. SignalChem. [Link]

Application

Application Note: Process Development and Scale-Up Manufacturing of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Executive Summary & Mechanistic Rationale The compound 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a highly versatile, high-value heterocyclic building block. It is prominently utilized in the synthesis of advanced acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a highly versatile, high-value heterocyclic building block. It is prominently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of [1] and imidazo[4,5-b]pyridine derivatives. Transitioning this intermediate from bench-scale discovery to multi-kilogram manufacturing requires a robust, safe, and economically viable synthetic route.

This protocol details a highly optimized, two-step manufacturing process:

  • Nucleophilic Aromatic Substitution (SNAr): While [2] due to fluorine's ability to stabilize the negatively charged Meisenheimer intermediate, 2-chloro-3-nitropyridine is selected as the starting electrophile for this scale-up. The strong electron-withdrawing effect of the ortho-nitro group sufficiently activates the C2 position, rendering the more expensive fluoro-derivative unnecessary for achieving quantitative yields[2].

  • Catalytic Hydrogenation: The subsequent reduction of the nitro intermediate to the target amine is achieved via [3]. A critical process consideration for halogenated substrates is the risk of competitive hydrodehalogenation. However, the aliphatic C-F bond in the 3-fluoropiperidine moiety is exceptionally stable to hydrogenolysis, allowing the safe use of standard 5% Pd/C without the need for poisoned catalysts[3].

Process Workflow Visualization

G A 2-Chloro-3-nitropyridine (Electrophile) C SNAr Coupling (K2CO3, MeCN, 60°C) A->C B 3-Fluoropiperidine (Nucleophile) B->C D 2-(3-Fluoropiperidin-1-yl)-3-nitropyridine (Intermediate) C->D E Nitro Reduction (5% Pd/C, H2, EtOH) D->E F 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (Target API Intermediate) E->F

Synthetic workflow for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine scale-up.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality Behind Experimental Choices
  • Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is chosen over traditional SNAr solvents like DMF or DMSO[4]. MeCN provides excellent solubility for the starting materials while maintaining a low boiling point, which prevents thermal degradation during solvent swapping and eliminates the risk of dimethylamine impurities associated with DMF degradation.

  • Base Selection (Potassium Carbonate): An inorganic base (K₂CO₃) is utilized instead of soluble organic bases (e.g., DIPEA). K₂CO₃ acts as an insoluble acid scavenger, preventing the formation of soluble hydrochloride salts that complicate downstream aqueous workups. The heterogeneous nature of K₂CO₃ allows for simple removal via filtration.

Scale-Up Methodology (10.0 kg Scale)
  • Reactor Preparation: Purge a 100 L glass-lined reactor with N₂. Charge the reactor with 50 L of Acetonitrile.

  • Reagent Charging: Add 10.0 kg (63.0 mol, 1.0 eq) of 2-chloro-3-nitropyridine. Begin agitation at 150 RPM.

  • Base Addition: Charge 13.0 kg (94.0 mol, 1.5 eq) of anhydrous K₂CO₃.

  • Nucleophile Addition: Slowly charge 7.1 kg (69.3 mol, 1.1 eq) of 3-Fluoropiperidine over 45 minutes. Maintain the internal temperature below 30°C during the addition to control the mild exotherm.

  • Heating: Ramp the reactor temperature to 60°C and maintain for 12 hours.

  • Filtration: Cool the reactor to 20°C. Filter the reaction mixture through a Nutsche filter to remove inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with 10 L of MeCN.

  • Crystallization: Transfer the filtrate to a distillation unit. Concentrate under reduced pressure (200 mbar, 40°C) to a volume of ~15 L. Add 30 L of Isopropanol and 10 L of DI water. Cool to 0-5°C at a rate of 10°C/hour to induce crystallization.

  • Isolation: Filter the yellow crystalline solid, wash with cold Isopropanol (5 L), and dry under vacuum at 45°C for 24 hours.

Self-Validating System (In-Process Controls)
  • IPC 1 (Reaction Completion): HPLC analysis of the reaction mixture. Pass Criteria: 2-chloro-3-nitropyridine is < 0.5% AUC. If > 0.5%, continue heating for 2 hours and re-sample.

  • IPC 2 (Water Content): Karl Fischer titration of the dried intermediate. Pass Criteria: < 0.5% w/w moisture before proceeding to Step 2.

Step 2: Catalytic Hydrogenation

Causality Behind Experimental Choices
  • Catalyst Selection (5% Pd/C, 50% wet): Palladium on carbon is highly efficient for nitro reductions[3]. The 50% water-wet form is mandatory at scale to mitigate the severe pyrophoric hazards of dry Pd/C in the presence of flammable solvents.

  • Temperature Control: Nitro reduction is highly exothermic (~130 kcal/mol). The reaction is strictly maintained at 25-30°C using jacket cooling to prevent thermal runaway and to suppress the formation of unwanted azoxy or azo dimeric impurities.

Scale-Up Methodology (10.0 kg Scale)
  • Reactor Preparation: Purge a 100 L Hastelloy pressure reactor with N₂ (3 cycles).

  • Substrate Charging: Charge 50 L of Ethanol and 10.0 kg (44.4 mol) of the intermediate 2-(3-Fluoropiperidin-1-yl)-3-nitropyridine.

  • Catalyst Charging: Under a strict N₂ blanket, carefully charge 1.0 kg of 5% Pd/C (50% water wet).

  • Hydrogenation: Purge the reactor with H₂ gas (3 cycles). Pressurize the reactor to 3.0 bar with H₂. Set agitation to 300 RPM to ensure optimal gas-liquid mass transfer.

  • Temperature Management: Maintain the internal temperature at 25-30°C. Monitor H₂ uptake continuously. The reaction typically completes within 6-8 hours when H₂ consumption ceases.

  • Filtration: Purge the reactor with N₂ (3 cycles) to remove residual H₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not allow the catalyst cake to pull dry; keep it wetted with solvent to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure to ~15 L. Perform a solvent swap by adding 30 L of Heptane and distilling off the remaining Ethanol. Cool to 5°C to precipitate the product. Filter and dry under vacuum at 40°C.

Self-Validating System (In-Process Controls)
  • IPC 1 (Reaction Completion): HPLC analysis. Pass Criteria: Starting material < 0.1% AUC. Crucially, the hydroxylamine intermediate must be non-detectable (0.0% AUC) to prevent downstream dimerization.

  • IPC 2 (Heavy Metals): ICP-MS analysis of the final product. Pass Criteria: Palladium content < 10 ppm.

Quantitative Data & Process Analytical Technology (PAT)

The scalability of the process was validated across three distinct manufacturing scales. The data demonstrates excellent linearity in yield and purity, with a highly favorable Environmental Factor (E-Factor) at the manufacturing scale.

Scale ParameterBatch Size (Starting Material)Step 1 Yield (SNAr)Step 2 Yield (Reduction)Overall YieldFinal Purity (HPLC)E-Factor (Overall)
Bench 100 g92%85%78.2%> 99.0%~ 22.5
Pilot 1.0 kg94%88%82.7%> 99.2%~ 18.4
Manufacturing 10.0 kg95%90%85.5%> 99.6%12.8

Note: The reduction in E-Factor at the manufacturing scale is attributed to optimized solvent recovery during the crystallization phases.

References

  • Source: Google Patents (US8822497B2)
  • Title: Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: ACS Omega URL: [Link]

  • Title: Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst Source: RSC Advances URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

A Guide for Optimizing Reaction Yield and Overcoming Common Synthetic Hurdles Welcome to the technical support guide for the synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. This resource is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Optimizing Reaction Yield and Overcoming Common Synthetic Hurdles

Welcome to the technical support guide for the synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals. The formation of the C-N bond between the pyridine and piperidine rings is typically achieved via a Buchwald-Hartwig amination, a powerful but often sensitive palladium-catalyzed cross-coupling reaction.[1] This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to enhance reaction efficiency, yield, and purity.

The primary challenge in this synthesis lies in the inherent nature of the 2-halopyridine substrate. The pyridine nitrogen can coordinate to the palladium catalyst, acting as a ligand and poisoning the catalytic cycle, which often leads to low yields.[2] This guide will address this core issue and other common experimental pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the starting materials. What are the primary causes and how can I fix it?

Low or no conversion is the most common problem encountered. The rate-limiting step is often the oxidative addition of the C-X bond to the Pd(0) complex, especially when using a less reactive aryl chloride.[3] Several factors can stall the reaction.

Possible Causes & Solutions:

  • Catalyst Poisoning: The pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity.[2][4]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or SPhos are designed to be sterically demanding, which accelerates the desired reductive elimination step and physically shields the palladium from the pyridine nitrogen.[3][5]

  • Inactive Catalyst Species: If using a Pd(II) source like Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) catalyst.

    • Solution: Use a palladium precatalyst, such as G3-XPhos or G4-DavePhos.[6] These are air-stable and reliably generate the active LPd(0) species in situ, leading to more reproducible outcomes and often allowing for lower catalyst loadings.[6][7]

  • Suboptimal Base Selection: The base is critical for deprotonating the amine-palladium complex to facilitate reductive elimination.[6]

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and highly effective strong base for this transformation, especially in nonpolar solvents like toluene.[3][6] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested, but this may require a more active catalyst system or higher temperatures.[7]

  • Poor Reagent or Solvent Quality: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture, which can deactivate the catalyst.[2][3]

    • Solution: Use anhydrous, degassed solvents. Toluene and 1,4-dioxane are standard choices.[6] Ensure all reagents are pure and dry, and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) using proper Schlenk line or glovebox techniques.[6]

  • Inadequate Temperature: The reaction typically requires heat to proceed efficiently.[2]

    • Solution: Most Buchwald-Hartwig aminations of halopyridines run well between 80-110 °C.[2][3] If conversion is low, consider increasing the temperature. However, avoid excessive heat (>120 °C) as it can cause thermal decomposition of the catalyst, visible as the formation of palladium black.[2]

Q2: I'm observing significant side product formation, particularly hydrodehalogenation. How can I minimize this?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.[3]

Strategies to Minimize Side Products:

  • Optimize Ligand Choice: As with low conversion, bulky, electron-rich ligands are key. They accelerate the C-N reductive elimination, which outcompetes the pathways leading to hydrodehalogenation.[3]

  • Ensure Anhydrous Conditions: Trace amounts of water can be a source of hydrogen. Scrupulously dry all reagents, solvents, and glassware.[3]

  • Check Base Purity: Some batches of NaOtBu may contain trace amounts of sodium hydroxide or moisture, which can promote this side reaction.[3]

  • Adjust Stoichiometry: Using a slight excess of the 3-fluoropiperidine (1.2-1.5 equivalents) can help push the equilibrium towards the desired amination product.[3]

Q3: Should I use 2-chloro- or 2-bromo-pyridin-3-amine as my starting material?

The choice of halogen significantly impacts reactivity. The general reactivity trend for the oxidative addition step is C-I > C-Br > C-Cl.[7]

  • 2-Bromopyridin-3-amine: This is the more reactive substrate. The C-Br bond undergoes oxidative addition more readily, generally leading to higher yields under milder conditions (lower temperatures, less active catalysts).[2][8] It is often the preferred starting point for optimizing a new reaction.

  • 2-Chloropyridin-3-amine: This substrate is less expensive but significantly less reactive.[3] Successful coupling requires a more active catalyst system (e.g., a bulky biarylphosphine ligand like XPhos with a palladium precatalyst) and typically higher reaction temperatures.[3]

Recommended Starting Conditions

For researchers beginning this synthesis, the following table outlines a robust set of starting parameters for a small-scale reaction. Optimization may be required based on observed results.

ParameterRecommendationRationale
Aryl Halide 2-Bromo-pyridin-3-amine (1.0 eq)Higher reactivity than the chloro-analogue, better for initial trials.[8]
Amine 3-Fluoropiperidine (1.2 eq)A slight excess favors product formation.[3]
Pd Precatalyst XPhos Pd G3 (1-2 mol%)Air-stable, provides reliable generation of the active Pd(0) catalyst.[6]
Ligand XPhos (1.5-3 mol% if not using a precatalyst)Bulky, electron-rich ligand prevents catalyst poisoning and side reactions.[3]
Base NaOtBu (1.5-2.0 eq)Strong, non-nucleophilic base highly effective in these couplings.[6]
Solvent Toluene or 1,4-Dioxane (Anhydrous, Degassed)Common, effective solvents for this reaction type.[6]
Temperature 100 °CA good balance between reaction rate and catalyst stability.[2]
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation by oxygen.[3]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, ligand substitution, deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Amine Binding Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺X⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product ArX Ar-X (2-Halopyridin-3-amine) ArX->OA_Complex Amine HNR'R'' (3-Fluoropiperidine) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

If you encounter low yields, follow this logical troubleshooting workflow to diagnose and solve the issue.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassed Solvent, N₂/Ar Purge) Start->Check_Inert Check_Catalyst Evaluate Catalyst System Check_Inert->Check_Catalyst Atmosphere OK Use_Precatalyst Switch to Precatalyst (e.g., XPhos Pd G3) Check_Catalyst->Use_Precatalyst Change_Ligand Use Bulkier Ligand (e.g., XPhos, RuPhos) Check_Catalyst->Change_Ligand Check_Conditions Assess Reaction Conditions Increase_Temp Increase Temperature (e.g., 100-110 °C) Check_Conditions->Increase_Temp Change_Base Confirm Base Activity (Fresh NaOtBu) Check_Conditions->Change_Base Change_Halide Switch to Aryl Bromide (if using Chloride) Check_Conditions->Change_Halide Use_Precatalyst->Check_Conditions Change_Ligand->Check_Conditions End Re-run Optimized Reaction Increase_Temp->End Change_Base->End Change_Halide->End

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Synthesis

This protocol provides a starting point for the synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine and may require optimization.

1. Glassware and Reagent Preparation:

  • Oven-dry all glassware (e.g., Schlenk flask, condenser) and cool under a stream of argon or nitrogen.

  • Ensure all solvents are anhydrous and degassed by sparging with argon or nitrogen for 30 minutes prior to use.

2. Reaction Setup (under Inert Atmosphere):

  • To the Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), the base (NaOtBu, 2.0 equiv), and the 2-bromo-pyridin-3-amine (1.0 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe to the flask.

  • Finally, add the 3-fluoropiperidine (1.2 equiv) via syringe.

3. Reaction Execution and Monitoring:

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of Celite to remove palladium residues.[2]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

References

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility or precipitation issues with 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in Dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility or precipitation issues with 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in Dimethyl Sulfoxide (DMSO).

As a heteroaromatic amine containing a lipophilic fluorinated moiety, this compound presents unique solvation dynamics. Below, we synthesize the mechanistic causes of solubility failures, present data-driven troubleshooting workflows, and provide field-proven protocols to ensure the integrity of your stock solutions.

Mechanistic Causality: Why Does Precipitation Occur?

To resolve solubility issues, we must first understand the molecular interactions between 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine and DMSO.

  • The Lipophilicity vs. Polarity Conflict: The molecule features a polar aminopyridine core capable of hydrogen bonding, juxtaposed with a lipophilic 3-fluoropiperidine ring. While DMSO is an excellent polar aprotic solvent (dielectric constant ~47), its ability to solvate the lipophilic fluorinated ring is highly sensitive to the presence of water.

  • The Hygroscopic Threat: DMSO is notoriously hygroscopic, capable of absorbing up to 70% of its own weight in water from the atmosphere [1]. Even a 5-10% water contamination drastically alters the solvent's dielectric constant and disrupts the solvation cavity, causing lipophilic free bases to precipitate [2].

  • Salt Form Lattice Energy: If your compound was supplied as a salt (e.g., hydrochloride), it possesses a high crystal lattice energy. Because DMSO is aprotic, it cannot donate hydrogen bonds to anions (like Cl⁻) as effectively as protic solvents (like water or methanol), which can paradoxically make the salt form less soluble in pure DMSO than the free base.

Quantitative Solubility Profiles

The table below summarizes the expected solubility behavior of aminopyridine derivatives based on their chemical form and solvent conditions [3, 4].

Chemical FormSolvent ConditionExpected Solubility LimitPrimary Cause of FailureRecommended Action
Free Base Fresh Anhydrous DMSO> 30 - 50 mg/mLConcentration exceeds saturationDilute or use co-solvents
Free Base "Wet" DMSO (Exposed to air)< 5 - 10 mg/mLWater-induced solvent shiftUse fresh anhydrous DMSO
HCl Salt Fresh Anhydrous DMSO~ 10 - 20 mg/mLHigh crystal lattice energyGentle heating & sonication
Either Form Aqueous Buffer (1% DMSO)< 0.1 mg/mLHydrophobic crash-outStepwise formulation (PEG/Tween)

Troubleshooting Workflow

Follow this logical decision tree to diagnose and resolve your specific solubility issue.

G Start Compound Insoluble in DMSO CheckForm Check Chemical Form Start->CheckForm Salt Salt Form (e.g., HCl) CheckForm->Salt FreeBase Free Base Form CheckForm->FreeBase HeatSonicate Heat (37°C) & Sonicate Salt->HeatSonicate CheckDMSO Check DMSO Quality (Is it Anhydrous?) FreeBase->CheckDMSO WetDMSO Old/Wet DMSO (Water absorbed) CheckDMSO->WetDMSO FreshDMSO Fresh Anhydrous DMSO CheckDMSO->FreshDMSO WetDMSO->FreshDMSO Replace Solvent Cosolvent Add Co-solvent (e.g., PEG300/Tween-80) FreshDMSO->Cosolvent If still insoluble

Caption: Diagnostic workflow for resolving DMSO solubility failures based on chemical form and solvent integrity.

Standard Operating Protocols

Protocol A: Preparation of Anhydrous Stock Solutions

To prevent premature precipitation due to atmospheric moisture, stocks must be prepared under controlled conditions.

  • Purge the Solvent: Use molecular biology grade, anhydrous DMSO (≥99.9% purity). Purge the DMSO bottle with an inert gas (Nitrogen or Argon) immediately before use [3].

  • Weighing: Weigh the 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine powder rapidly to minimize exposure to ambient humidity.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Agitation: Vortex for 30 seconds. If the compound is a salt form and resists dissolution, sonicate the vial in a water bath at 37°C for 5–10 minutes. Caution: Do not exceed 50°C, as aminopyridines can be susceptible to oxidation.

  • Storage: Aliquot the stock solution into single-use amber vials, purge the headspace with Argon, and store at -20°C or -80°C.

Protocol B: Rejuvenating Hydrated HTS Library Plates

If you are using High-Throughput Screening (HTS) plates and notice precipitation after multiple freeze-thaw cycles, the DMSO has likely absorbed water.

  • Setup a Desiccation Pod: Place the affected unsealed microtiter plates into an airtight storage pod or desiccator.

  • Create a DMSO-Rich Atmosphere: Place an open reservoir of fresh, anhydrous DMSO inside the pod alongside the plates.

  • Incubation: Purge the pod with Nitrogen gas and seal it. Incubate at room temperature for 24 to 72 hours. The anhydrous DMSO vapor will draw the absorbed water out of the sample wells, restoring the molarity and solubility of the compound[2].

Protocol C: In Vivo / Aqueous Formulation (Preventing "Crash-Out")

Directly injecting a DMSO stock into an aqueous buffer will cause the lipophilic fluoropiperidine to instantly precipitate. Use a step-wise co-solvent approach.

  • Start with 10% volume of your DMSO stock solution.

  • Add 40% volume of PEG300 and vortex thoroughly until visually clear.

  • Add 5% volume of Tween-80 and vortex again.

  • Finally, slowly add 45% volume of Saline (or PBS) dropwise while continuously vortexing. This creates a stable micellar suspension suitable for assays.

Frequently Asked Questions (FAQs)

Q: My compound dissolved initially, but precipitated when I took the vial out of the -20°C freezer. Is it ruined? A: No. DMSO has a relatively high freezing point (18.5°C). When thawing, local concentration gradients form as the solvent melts, causing temporary precipitation. Allow the vial to reach room temperature completely, then vortex and sonicate for 2 minutes to redissolve the compound before use.

Q: Can I use standard laboratory grade DMSO? A: It is highly discouraged. Standard grade DMSO often contains trace water and nucleases/proteases. For a fluorinated, lipophilic compound, even 1% water content can reduce solubility by an order of magnitude [4]. Always use sealed, anhydrous, molecular biology grade DMSO.

Q: I need to use the compound in a cell-based assay, but it precipitates in the culture media. What is the maximum DMSO concentration I can use? A: For most cell lines, DMSO concentrations must be kept below 0.5% - 1.0% (v/v) to avoid cellular toxicity. If 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine crashes out at this dilution, you must pre-formulate it. We recommend using a cyclodextrin carrier (e.g., 20% SBE-β-CD in saline) as an intermediate diluent before adding it to your culture media.

References

  • DIMETHYL SULFOXIDE Properties and Hygroscopicity. Ataman Kimya. Available at:[Link]

  • HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed, National Institutes of Health (NIH). Available at:[Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating di-basic, highly polar heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating di-basic, highly polar heterocyclic compounds.

Compound Profiling: Understanding the Challenge

2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a complex molecule featuring two basic nitrogen centers: a primary aminopyridine group and a tertiary amine within the fluoropiperidine ring. With an estimated pKa > 8, this compound is highly basic. When subjected to traditional normal-phase flash chromatography, the basic nitrogen atoms interact aggressively with the acidic silanol groups (pKa ~4.5–5.0) on bare silica. This Brønsted acid-base interaction leads to chemisorption, resulting in severe peak streaking, co-elution with impurities, and substantial yield loss.

Troubleshooting Guide & FAQs

Q: Why does my compound streak across the TLC plate and elute as a broad, tailing peak on standard silica? A: The causality here is rooted in ionic interactions. Standard chromatographic silica gel is populated with surface silanol groups (Si-OH) that act as Brønsted acids. When your basic analyte interacts with these acidic silanols, it undergoes chemisorption via strong ionic hydrogen bonding. This acid-base interaction causes the compound to stick to the column, resulting in severe peak streaking, overlapping fractions, and significant yield loss (1)[1].

Q: If I must use standard bare silica due to budget constraints, how can I improve recovery? A: You must neutralize the acidic silanols dynamically during the run. This is achieved by adding a basic mobile phase modifier—typically 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—to your solvent system (e.g., DCM/MeOH). The modifier acts as a sacrificial base, competitively binding to the silanol sites and allowing your target amine to elute based on polarity rather than ionic affinity. However, be aware that removing TEA post-purification often requires extended high-vacuum exposure or additional aqueous workups, which can degrade sensitive compounds (1)[1].

Q: When is the optimal time to switch to an amine-functionalized silica column? A: I recommend switching to an amine-bonded silica column (e.g., KP-NH) immediately if TLC screening with 5% TEA still shows tailing, or if you are scaling up and want to avoid the tedious removal of basic modifiers. Amine-functionalized silica has a primary amine covalently bonded to the surface, effectively masking the underlying acidity. This creates a basic chemical environment that repels your basic analyte, allowing for sharp peaks and high recovery using simple, unmodified solvents like Hexane and Ethyl Acetate (2)[2].

Q: Can I use Reverse-Phase (C18) flash chromatography for this highly polar amine? A: Yes, but only if you strictly control the mobile phase pH. At neutral or acidic pH, basic amines are protonated (ionized), making them highly polar and causing them to elute in the void volume of a C18 column. To achieve retention and separation, you must use an alkaline mobile phase (e.g., pH 10 using 0.1% NH₄OH). High pH forces the compound into its neutral free-base form, significantly increasing its lipophilicity and allowing it to interact properly with the hydrophobic C18 stationary phase (3)[3].

Quantitative Data: Stationary Phase Comparison

Summarizing the performance metrics of various stationary phases for purifying 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine:

Stationary PhaseMobile Phase ModifierTypical RecoveryPeak ShapePost-Run Processing
Bare Silica (Si-OH) None< 40%Severe TailingEasy (Standard Evaporation)
Bare Silica (Si-OH) 1-5% TEA or NH₄OH70 - 85%ModerateDifficult (High Vacuum / Extraction)
Amine-Bonded Silica None> 90%SharpEasy (Standard Evaporation)
C18 (Reverse Phase) 0.1% NH₄OH (pH > 9)> 90%SharpEasy (Lyophilization / Evaporation)

Experimental Methodologies

Protocol A: Normal Phase Purification using Amine-Functionalized Silica (Preferred)

This protocol utilizes basic stationary phases to eliminate the need for mobile phase modifiers, ensuring high recovery and facile solvent removal.

  • Column Selection: Select an amine-functionalized flash column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine). Calculate column size based on a conservative 1–2% sample loading capacity.

  • Solvent System Preparation: Prepare a binary gradient of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Causality: No basic modifiers are needed because the stationary phase is already basic, preventing silanol interactions.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Apply directly to the column via liquid injection. If dry loading is necessary, use Celite or Amine-silica as the solid support; never dry load basic amines onto bare silica.

  • Elution Gradient: Run a gradient from 0% to 50% EtOAc over 10–15 column volumes (CV) at the manufacturer's recommended flow rate.

  • Self-Validation Checkpoint: Before pooling fractions, spot an aliquot from the leading edge, peak center, and tailing edge on an amine-functionalized TLC plate. If the Rf values match and no secondary spots appear, the system has successfully isolated the target without on-column degradation.

Protocol B: Reverse-Phase (C18) Purification at High pH

Use this protocol when regioisomers (e.g., 4-fluoro or 2-amino isomers) cannot be resolved via normal phase chromatography.

  • Column Selection: Select a high-quality C18 flash column capable of withstanding high pH (check manufacturer specifications).

  • Mobile Phase Preparation: Prepare Solvent A: Water with 0.1% NH₄OH (pH ~10). Prepare Solvent B: Acetonitrile. Causality: High pH ensures the basic amines remain in their neutral, free-base form, maximizing lipophilicity and ensuring retention on the non-polar C18 phase.

  • Sample Loading: Dissolve the sample in DMSO or a mixture of Solvent A/B. Inject via a liquid loading loop.

  • Elution Gradient: Run a gradient from 5% to 60% Acetonitrile over 15 CV.

  • Self-Validation Checkpoint: Analyze the pooled fractions via LC-MS using a high-pH method. The mass spectrum should cleanly show the[M+H]⁺ ion without oxidation adducts (+16 Da), confirming the basic buffer protected the primary amine during purification.

Mandatory Visualizations

Workflow Start Crude 2-(3-Fluoropiperidin-1-yl) pyridin-3-amine TLC Run TLC on Bare Silica (Hexane/EtOAc) Start->TLC Streak Severe Tailing or Low Recovery? TLC->Streak ModTLC Add 1-5% TEA/NH4OH to Mobile Phase Streak->ModTLC Yes (Budget Route) AmineSilica Switch to Amine-Bonded Silica (e.g., KP-NH) Streak->AmineSilica Yes (Optimal Route) RP Use Reverse Phase (C18) High pH Buffer (pH > 9) ModTLC->RP Still Tailing / Streaking

Workflow for troubleshooting tailing basic amines in flash chromatography.

Mechanism Analyte Basic Aminopyridine (pKa > 8) BareSilica Bare Silica (Si-OH) Brønsted Acid (pKa ~5) Analyte->BareSilica interacts with AmineSilica Amine-Bonded Silica (Si-CH2CH2CH2NH2) Analyte->AmineSilica interacts with Outcome1 Ionic Bonding (Chemisorption & Tailing) BareSilica->Outcome1 Outcome2 No Ionic Interaction (Sharp Peaks, High Yield) AmineSilica->Outcome2

Chromatographic interaction mechanism of basic amines on silica stationary phases.

References

  • Bickler, B. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Biotage.[Link]

  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Mahler, M. (2012, November 08). RediSep amine functionalized column. Teledyne ISCO.[Link]

Sources

Optimization

Technical Support Center: Amination Reactions for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Synthesis

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. This guide provides in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this amination reaction and minimize the formation of unwanted byproducts. The introduction of a fluorine atom on the piperidine ring and the inherent electronic properties of the aminopyridine core present unique challenges that this guide aims to address.

Introduction: Navigating the Challenges of Synthesizing a Key Intermediate

The synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a critical step in the development of various pharmaceutical agents. The two primary synthetic routes to this molecule are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Both methodologies, while powerful, are susceptible to side reactions that can complicate purification and reduce overall yield. This guide is structured to provide a clear understanding of the underlying chemistry and to offer practical solutions to common experimental hurdles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine, providing detailed explanations and actionable solutions.

Issue 1: Low Conversion of Starting Materials

Question: I am observing a significant amount of unreacted 2-halo-pyridin-3-amine and/or 3-fluoropiperidine in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common issue that can often be traced back to several factors, primarily related to catalyst activity (in the case of Buchwald-Hartwig) or insufficient reactivity of the nucleophile/electrophile (for SNAr).

For Buchwald-Hartwig Amination:

  • Catalyst Poisoning: The pyridine nitrogen of your starting material can coordinate to the palladium center, leading to catalyst deactivation.[1] This is a well-documented challenge in the amination of 2-halopyridines.

    • Solution: Employ bulky, electron-rich phosphine ligands such as tBuXPhos or RuPhos. These ligands create a sterically hindered environment around the palladium atom, which can prevent the pyridine nitrogen from binding and poisoning the catalyst.[1]

  • Inadequate Pre-catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) pre-catalyst.

    • Solution: Ensure your reaction is performed under strictly inert conditions (argon or nitrogen atmosphere). Oxygen can oxidize the active Pd(0) catalyst. Using a pre-formed Pd(0) source or a pre-catalyst that readily reduces in situ can also be beneficial.

  • Incorrect Base Selection: The choice of base is critical for an efficient catalytic cycle.

    • Solution: For sterically hindered amines like 3-fluoropiperidine, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required. If your substrates are base-sensitive, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, but this may require higher temperatures and longer reaction times.

For Nucleophilic Aromatic Substitution (SNAr):

  • Insufficient Electrophilicity of the Pyridine Ring: For a successful SNAr reaction, the pyridine ring needs to be sufficiently electron-deficient to be attacked by the amine nucleophile.[2]

    • Solution: Ensure your starting material is a 2-fluoro or 2-chloro-pyridin-3-amine. Fluorine is the best leaving group for SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[3][4] If you are using a chloro- or bromo-pyridine, you may need to use more forcing conditions (higher temperatures, polar aprotic solvents like DMSO or DMF).

  • Low Nucleophilicity of 3-Fluoropiperidine: The electron-withdrawing effect of the fluorine atom can reduce the nucleophilicity of the piperidine nitrogen.[5]

    • Solution: The use of a strong base can deprotonate the piperidine, increasing its nucleophilicity. However, in SNAr, the amine itself is the nucleophile. Running the reaction at a higher temperature will increase the reaction rate.

Issue 2: Formation of Hydrodehalogenation Byproduct

Question: My mass spectrometry analysis shows a significant peak corresponding to the mass of pyridin-3-amine, where the halogen has been replaced by a hydrogen. What is causing this hydrodehalogenation, and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[6] It occurs when the aryl halide is reduced instead of undergoing amination.

  • Mechanism of Formation: This side reaction can occur through a competing pathway where a palladium-hydride species is generated, which then reductively eliminates with the aryl halide to give the dehalogenated arene. The source of the hydride can be the amine, solvent, or even trace amounts of water.

  • Solutions:

    • Optimize the Ligand: The choice of ligand can significantly influence the relative rates of amination and hydrodehalogenation. Experiment with different bulky phosphine ligands.

    • Control the Base: The nature and amount of the base can play a role. Using a slight excess of a strong, non-coordinating base is often optimal.

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. The presence of water can promote the formation of palladium-hydride species.

    • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize this side reaction.

Issue 3: Observation of Dimerization or Oligomerization Byproducts

Question: I am observing higher molecular weight impurities in my reaction mixture that I suspect are dimers or oligomers of my starting materials or product. What leads to their formation?

Answer:

Dimerization can occur through several pathways depending on the reaction conditions.

  • In Buchwald-Hartwig Reactions:

    • Homocoupling of the Aryl Halide: The palladium catalyst can promote the homocoupling of two molecules of the 2-halo-pyridin-3-amine to form a bipyridine species. This is more likely to occur at higher catalyst loadings or if the amination step is slow.

      • Solution: Use the lowest effective catalyst loading and ensure the amine is present in a slight excess.

  • In SNAr Reactions:

    • Self-Condensation: While less common, under strongly basic conditions, the aminopyridine could potentially react with itself, although this is less likely to be a major pathway.

Frequently Asked Questions (FAQs)

Q1: Which reaction is generally better for this synthesis, Buchwald-Hartwig or SNAr?

A1: The choice depends on the available starting materials and the scale of the reaction. The Buchwald-Hartwig amination is generally more versatile and can be performed under milder conditions, but requires an expensive palladium catalyst and ligands. SNAr is a more classical and cost-effective method but often requires more forcing conditions and is highly dependent on the nature of the leaving group on the pyridine ring.

Q2: How does the fluorine on the piperidine ring affect the reaction?

A2: The fluorine atom has two main effects:

  • Electronic Effect: It is electron-withdrawing, which can decrease the basicity and nucleophilicity of the piperidine nitrogen.[5] This can slow down the rate of the amination reaction.

  • Stereoelectronic Effects: The presence of fluorine can influence the conformation of the piperidine ring, which could potentially affect its reactivity.

Q3: What are the best purification strategies for the final product?

A3: The product, being a basic amine, can be purified using several methods:

  • Column Chromatography: This is the most common method for purifying research-scale quantities. A silica gel column with a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes) is typically effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to prevent the product from tailing on the silica gel.

  • Acid-Base Extraction: The basic nature of the product allows for purification by extraction. The crude mixture can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

  • Crystallization/Recrystallization: If the product is a solid, it can be purified by crystallization or recrystallization from a suitable solvent or solvent mixture.[7]

Q4: I am seeing a byproduct with the same mass as my product but a different retention time on LC-MS. What could this be?

A4: This is likely an isomer of your product. A possible side reaction, especially under SNAr conditions, is the rearrangement of the aminopyridine. While less common for this specific substitution pattern, it's a possibility to consider. More likely, if your 3-fluoropiperidine starting material is a mixture of enantiomers or diastereomers, you will obtain a corresponding mixture of product isomers.

Experimental Protocols and Data

Optimized Buchwald-Hartwig Amination Protocol (Example)

This protocol is a general starting point and may require optimization for your specific setup.

Materials:

  • 2-Bromo-pyridin-3-amine (1.0 eq)

  • 3-Fluoropiperidine (1.2 eq)

  • tBuXPhos Pd G3 pre-catalyst (2 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene (0.1 M concentration of the limiting reagent)

Procedure:

  • To a dry, argon-flushed flask, add the 2-bromo-pyridin-3-amine, tBuXPhos Pd G3 pre-catalyst, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous toluene, followed by the 3-fluoropiperidine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Impact of Reaction Parameters on Byproduct Formation
ParameterVariationDesired Product YieldHydrodehalogenation ByproductDimer Byproduct
Ligand XPhosModerateLowModerate
tBuXPhosHighLowLow
No LigandVery LowHighHigh
Base NaOtBuHighLowLow
K₂CO₃LowModerateModerate
Cs₂CO₃ModerateLowLow
Temperature 80 °CModerateLowLow
100 °CHighLowLow
120 °CHighModerateModerate

This table represents expected trends based on general principles of Buchwald-Hartwig amination and may vary for this specific reaction.

Visualizing the Process

Troubleshooting Workflow

Caption: A workflow for troubleshooting common issues in the amination reaction.

References

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ChemInform. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Synthesis of fluorine‐containing orthogonally protected piperidine β‐amino esters (±)‐12 and (±)‐14. ResearchGate. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. [Link]

  • Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. JYX. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva-portal.org. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development. [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Farmaceuticky Obzor. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Couplings

Welcome to the Advanced Troubleshooting Guide for highly hindered aminopyridine couplings. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic failures researchers encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for highly hindered aminopyridine couplings. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic failures researchers encounter when working with 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine .

This guide synthesizes field-proven protocols, causality-driven troubleshooting, and quantitative comparisons to ensure your synthetic workflows are self-validating and robust.

The Molecular Challenge: Why is this Substrate Failing?

Q: Why do standard coupling conditions fail so consistently with 2-(3-fluoropiperidin-1-yl)pyridin-3-amine? A: The difficulty arises from a "perfect storm" of steric and electronic deactivation:

  • Extreme Steric Shielding: The amine group at the 3-position is ortho-flanked by the bulky 3-fluoropiperidin-1-yl group. The spatial volume and conformational rigidity of the piperidine ring physically block the approach of electrophiles or bulky metal-ligand complexes.

  • Electronic Deactivation: The highly electronegative fluorine atom on the piperidine ring exerts an inductive electron-withdrawing effect, significantly reducing the nucleophilicity of the primary amine.

  • Catalyst Poisoning: In transition-metal catalysis, 2-aminopyridine derivatives are notorious for acting as bidentate ligands. They bind irreversibly to palladium centers, effectively poisoning the catalyst and shutting down the catalytic cycle[1].

Troubleshooting Amide Bond Formation

Q: My amide coupling using HATU and EDC/HOBt yields less than 10% product. What is the mechanistic reason, and what is the alternative? A: Standard uronium/aminium salts (like HATU) or carbodiimides (EDC/HOBt) activate carboxylic acids by forming OAt or OBt esters. These activated intermediates are highly sterically demanding. When reacting with 2-(3-fluoropiperidin-1-yl)pyridin-3-amine, the activation energy barrier to reach the transition state is insurmountable, leading to reagent hydrolysis rather than coupling[2].

The Solution: Switch to in situ acyl fluoride generation using reagents like BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). The fluorine atom is exceptionally small, meaning the activated acyl fluoride presents a minimal steric profile. This allows it to penetrate the steric shield of the piperidine group, facilitating successful nucleophilic attack[3].

Quantitative Comparison of Amide Coupling Reagents
Coupling ReagentActive IntermediateSteric ProfileTypical Yield for Hindered Substrates
EDC/HOBt OBt EsterHigh< 10%
HATU / DIPEA OAt EsterHigh10 - 30%
T3P / Pyridine Phosphonic AnhydrideModerate40 - 60%[4]
BTFFH / DIPEA Acyl FluorideLow80 - 95%[3]
Oxalyl Chloride Acid ChlorideVery Low75 - 90% (Prone to side reactions)[2]
Protocol 1: Amide Coupling via Acyl Fluoride (BTFFH)

This protocol is self-validating: if the acyl fluoride forms correctly, gas evolution (if using TCFH) or a distinct color change is often observed, confirming activation prior to amine addition.

  • Activation: Dissolve the target carboxylic acid (1.3 equiv.) in anhydrous CH₂Cl₂ (0.2 M).

  • Reagent Addition: Add BTFFH (1.5 equiv.) and N,N-Diisopropylethylamine (DIPEA, 4.5 equiv.). Stir at room temperature for 30 minutes to ensure complete conversion to the acyl fluoride[2].

  • Coupling: Add 2-(3-fluoropiperidin-1-yl)pyridin-3-amine (1.0 equiv.) to the reaction mixture.

  • Heating: Seal the reaction vessel and heat to 80°C for 12–24 hours[3]. (Note: Elevated temperatures are critical to overcome the remaining activation barrier).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

AmideCouplingLogic Start Substrate: 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine CheckElec Assess Nucleophilicity & Steric Hindrance Start->CheckElec Standard Standard Reagents (HATU, EDC/HOBt) CheckElec->Standard Low Sterics (Not applicable) AcylFluoride Acyl Fluoride Generation (BTFFH or TCFH-NMI) CheckElec->AcylFluoride High Sterics & Low Nucleophilicity AcidChloride Acid Chloride Method (Oxalyl Chloride) CheckElec->AcidChloride Extreme Sterics (No acid-sensitive groups) Success Successful Amide Bond Formation Standard->Success Rarely works (<10% Yield) AcylFluoride->Success Optimal Method (80-95% Yield) AcidChloride->Success Alternative Method (75-90% Yield)

Caption: Decision matrix for selecting amide coupling strategies for sterically hindered aminopyridines.

Troubleshooting Buchwald-Hartwig C-N Cross-Coupling

Q: My Buchwald-Hartwig amination with an aryl bromide stalls at low conversion. How do I prevent catalyst poisoning? A: The stalling is a classic symptom of off-cycle catalyst poisoning. The pyridine nitrogen and the exocyclic amine of your substrate act as a bidentate ligand, binding irreversibly to the unshielded palladium center[1].

To overcome this, you must utilize highly sterically hindered N-Heterocyclic Carbene (NHC) ligands (e.g., Pd-PEPPSI-IPentCl ) or bulky biaryl phosphine ligands (e.g., tBuBrettPhos ). The massive steric bulk of the 3-pentyl substituents on the NHC ligand physically blocks the off-cycle coordination of the aminopyridine[1]. Furthermore, this extreme steric crowding forces the aryl and amine fragments together, drastically accelerating the rate-limiting reductive elimination step to form the C-N bond[5].

Quantitative Comparison of Buchwald-Hartwig Ligands
Ligand / PrecatalystSteric Bulk (% Buried Volume)Resistance to Catalyst PoisoningTypical Yield
BINAP LowPoor< 5%
XPhos ModerateModerate20 - 40%
tBuBrettPhos HighGood60 - 80%
Pd-PEPPSI-IPentCl Very High (NHC)Excellent85 - 95%[1]
Protocol 2: Buchwald-Hartwig Amination (Pd-PEPPSI-IPentCl)

This protocol utilizes a glovebox to ensure strict anhydrous and anaerobic conditions, which is critical for maintaining the active Pd(0) species.

  • Reaction Setup: In an argon-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv.), 2-(3-fluoropiperidin-1-yl)pyridin-3-amine (1.2 equiv.), Pd-PEPPSI-IPentCl (2–5 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.)[1].

  • Solvent Addition: Add anhydrous, degassed Dimethoxyethane (DME) or Toluene to achieve a 0.1 M concentration.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 80°C for 12–24 hours.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

BHCatalystLogic PdCat Pd Precatalyst (Pd-PEPPSI-IPentCl) OxAdd Oxidative Addition (Aryl Halide Cleavage) PdCat->OxAdd AmineBind Amine Coordination (Hindered Aminopyridine) OxAdd->AmineBind Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot On-cycle pathway Poison Catalyst Poisoning (Bidentate Off-cycle Binding) AmineBind->Poison Unshielded Pd (Standard Ligands) RedElim Reductive Elimination (Forced by Bulky Ligand) Deprot->RedElim RedElim->PdCat Catalyst Regeneration Product C-N Coupled Product RedElim->Product Poison->AmineBind Bulky NHC Ligand prevents poisoning

Caption: Catalytic cycle demonstrating how bulky NHC ligands prevent off-cycle catalyst poisoning.

References

  • [1] PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS PART II: GENERATION OF BENZYNES IN FLOW. YorkSpace.1

  • [4] Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE. 4

  • [5] Buchwald–Hartwig amination. Wikipedia. 5

  • [3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 3

  • [2] Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem. 2

Sources

Optimization

Long-term storage and stability of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine at room temperature

Overview This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals utilizing 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. While specific, peer-reviewed long...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals utilizing 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. While specific, peer-reviewed long-term stability data for this exact molecule is not extensively published, this document provides a robust framework for its storage and handling based on the well-understood chemistry of its constituent functional groups: an aminopyridine system and a fluorinated aliphatic heterocycle. The principles and protocols outlined herein are designed to ensure experimental reproducibility and maintain the integrity of the compound.

The aminopyridine moiety, in particular, is susceptible to environmental factors, making proper handling critical. This guide offers both quick-reference FAQs and in-depth troubleshooting protocols to address challenges that may be encountered during room temperature storage and experimental use.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine?

A1: For optimal long-term stability, the compound should be stored in a cool, dark, and dry environment. While the focus of this guide is room temperature stability, the primary goal is to minimize exposure to atmospheric oxygen, moisture, and light.[1] We recommend the following:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical factor in preventing oxidative degradation.

  • Container: Use a tightly sealed amber glass vial or a container wrapped in aluminum foil to protect from light.[1] For frequent use, specialized packaging like Sure/Seal™ bottles can provide a convenient way to maintain an inert atmosphere while allowing for easy dispensing with a syringe.[2][3]

  • Location: A desiccator cabinet at room temperature (20-25°C) is a suitable location for short to medium-term storage. Avoid areas with significant temperature fluctuations.

Q2: My solid sample has developed a yellow or brownish tint. What does this mean and can I still use it?

A2: A change in color from off-white/pale yellow to a more pronounced yellow or brown is a common visual indicator of degradation, particularly for compounds containing an aminopyridine ring. This is often due to slow oxidation from prolonged or repeated exposure to air.[1]

  • Is it usable? The usability depends on the extent of degradation and the sensitivity of your application.

    • For non-critical applications: If the color change is minor, the bulk of the material may still be intact. However, be aware that purity is compromised.

    • For sensitive applications (e.g., GMP synthesis, quantitative assays): We strongly advise re-analyzing the material for purity via HPLC before use. If significant degradation is detected (>1-2%), the use of a fresh or repurified lot is recommended to ensure data integrity.

Q3: Besides color change, what are other signs of compound degradation?

A3: Degradation can manifest in several ways. Look for:

  • Changes in physical state (e.g., clumping or "oiling out" of the solid), which may indicate moisture absorption.

  • Poor solubility in solvents where it was previously soluble.

  • The appearance of new, unexpected spots on Thin Layer Chromatography (TLC) plates.

  • The emergence of new peaks in HPLC or LC-MS chromatograms.

Q4: How sensitive is this compound to air and moisture?

A4: Based on its structure, the compound should be treated as air- and moisture-sensitive.[2] The primary amine on the pyridine ring is an electron-donating group, making the aromatic system susceptible to oxidation. While not pyrophoric, gradual degradation upon exposure to the atmosphere is expected.[1] Moisture can be absorbed by the compound, potentially leading to aggregation or facilitating hydrolytic degradation under certain conditions.[4] Always handle the compound in a controlled environment, such as a glove box or by using Schlenk line techniques, for transfers.[5]

Section 2: Troubleshooting Guide for Stability Issues

This section addresses common problems encountered by users that may be linked to the stability of the compound.

Problem: Inconsistent results, low yield, or unexpected side products in a reaction where 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a starting material.

Root Cause Analysis Workflow: Before re-running the reaction, perform the following diagnostic checks to determine if compound integrity is the root cause.

G start Inconsistent Experimental Results Observed check_purity Step 1: Re-check Purity of Starting Material via HPLC start->check_purity purity_ok Purity >98% and Matches CoA? check_purity->purity_ok Analyze Data investigate_handling Step 2: Review Handling & Storage Protocol purity_ok->investigate_handling Yes degradation_suspected Degradation is likely. Procure a new lot or repurify. Implement stricter storage protocols. purity_ok->degradation_suspected No inert_handling Was compound handled under inert gas? investigate_handling->inert_handling reaction_issue Root cause is likely not starting material stability. Investigate other reaction parameters (reagents, solvent, temp). inert_handling->reaction_issue Yes handling_issue Improper handling is the likely cause. Air/moisture exposure led to degradation. Adopt inert atmosphere techniques. inert_handling->handling_issue No

Caption: Troubleshooting workflow for stability issues.

Section 3: Potential Degradation Pathways

Understanding the potential chemical transformations the molecule can undergo is key to preventing them. The primary vulnerabilities at room temperature are oxidation and photodegradation.

  • Oxidative Degradation: The electron-rich aminopyridine ring is the most likely site of oxidation. Atmospheric oxygen can, over time, lead to the formation of N-oxides or hydroxylated species, which can further react to form colored polymeric materials. This is often the cause of the observed color change.

  • Photolytic Degradation: Aromatic systems like pyridine can absorb UV light.[6] This energy can promote radical reactions or rearrangements, especially if photosensitizing impurities are present. Storing the compound in an amber vial is a critical preventative measure.[1]

  • Hydrolytic Degradation: While the C-F and C-N bonds in the core structure are generally stable to hydrolysis at neutral pH, extreme pH conditions (e.g., from acidic or basic contaminants) could potentially promote degradation pathways. This is less of a concern for the solid material but should be considered for solutions.

G cluster_degradation Stress Conditions compound 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Parent Molecule oxidized Oxidized Products (e.g., N-Oxides, Hydroxylated Species) Result in color change compound->oxidized  Atmospheric O2 (slow) photolyzed Photodegradation Products (e.g., Rearrangement, Radical Products) compound->photolyzed  UV Light (hv)

Caption: Plausible degradation pathways for the compound.

Section 4: Experimental Protocols for Stability Assessment

For GMP compliance or to establish a definitive shelf-life at room temperature, a formal stability study is required.[7] The following protocols provide a framework.

Protocol 4.1: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the parent compound from its degradation products.[8]

  • Column & Mobile Phase Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A gradient method is recommended.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm or 270 nm).

  • Validation: The method must be validated by performing a forced degradation study (see Protocol 4.2) to ensure that degradation products do not co-elute with the main peak.

Protocol 4.2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is used to accelerate the degradation process to identify potential degradation products and validate the analytical method.[6]

G cluster_stress Apply Stress Conditions (24-48h) start Prepare 1 mg/mL Stock Solution in Acetonitrile/Water acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxidation Oxidation 3% H2O2, RT start->oxidation thermal Thermal Solid, 80°C start->thermal photo Photolytic Solution, ICH-compliant light chamber start->photo analyze Neutralize (if needed) Dilute to 0.1 mg/mL acid->analyze base->analyze oxidation->analyze thermal->analyze Dissolve photo->analyze hplc Analyze by HPLC-UV/MS analyze->hplc

Caption: Experimental workflow for a forced degradation study.

Detailed Steps:

  • Prepare Samples: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent.

  • Acid/Base Stress: Add an equal volume of 1 M HCl or 1 M NaOH to two separate samples to achieve a final acid/base concentration of ~0.5 M. Heat gently if necessary.

  • Oxidative Stress: Add 3% hydrogen peroxide to a sample and leave it at room temperature, protected from light.

  • Thermal Stress: Place the solid compound in an oven at a temperature below its melting point (e.g., 80°C).

  • Photolytic Stress: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines.

  • Analysis: After a set time (e.g., 24, 48 hours), quench the reactions (e.g., neutralize acid/base samples), dilute appropriately, and analyze by HPLC-UV and LC-MS to identify and quantify degradants.[8][9]

Section 5: Data Management for Long-Term Stability

For users conducting their own long-term study at room temperature, meticulous record-keeping is essential. Use a table similar to the one below to track stability over time.

ParameterTime 01 Month3 Months6 Months12 Months
Storage Condition 22°C, Inert, Dark22°C, Inert, Dark22°C, Inert, Dark22°C, Inert, Dark22°C, Inert, Dark
Appearance Off-white solid
Purity by HPLC (%) 99.5%
Largest Impurity (%) 0.15%
Total Impurities (%) 0.50%
Notes CoA Lot #12345

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Hoffman Fine Chemicals. (n.d.). N-(3-Fluorophenyl)pyridin-2-amine. Hoffman Fine Chemicals. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Holler, et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(2). [Link]

  • Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]

  • Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737. [Link]

  • ResearchGate. (2025, August 30). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research, 7(7), 703-711. [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Eurofins. [Link]

  • Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]

  • Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. International Journal of Molecular Sciences, 25(5), 2999. [Link]

  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Ye, F., et al. (2024). Fluorinated terpenoids and their fluorine-containing derivatives. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Fluorination of 2-aminopyridines and pyridin-2(1H)-ones. ResearchGate. [Link]

Sources

Troubleshooting

Optimizing catalyst selection for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine reactions

Welcome to the Technical Support Center for the synthesis and catalytic optimization of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine . As a Senior Application Scientist, I have designed this hub to address the specific mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and catalytic optimization of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine .

As a Senior Application Scientist, I have designed this hub to address the specific mechanistic hurdles encountered when synthesizing this fluorinated aminopyridine. The synthesis typically relies on two critical catalytic nodes: the Buchwald-Hartwig Cross-Coupling (if starting from a 2-halo-3-aminopyridine) and the Selective Nitro Reduction (if starting from a 2-halo-3-nitropyridine).

Below, you will find diagnostic modules, self-validating protocols, and troubleshooting FAQs grounded in authoritative process chemistry.

Module 1: Buchwald-Hartwig Amination Optimization

The Mechanistic Challenge: Coupling 2-halopyridines with secondary amines like 3-fluoropiperidine is notoriously difficult. The nitrogen atom in the pyridine ring, combined with the adjacent 3-amino group, acts as a powerful bidentate chelator. This traps the palladium catalyst in a stable, inactive dead-end complex, stalling the catalytic cycle. Furthermore, the steric bulk of the 3-fluoropiperidine slows down the crucial reductive elimination step, leading to unwanted hydrodehalogenation byproducts.

The Solution: To overcome the chelation effect, you must force the palladium center into a geometry that disfavors pyridine binding. This is achieved by using chelating bis(phosphine) ligands (e.g., dppp) or highly bulky, electron-rich monophosphines (e.g., t-BuXPhos). These ligands accelerate the C-N bond formation and outcompete the substrate for coordination to the metal center 1.

BHCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Halo-3-aminopyridine) Pd0->OxAdd Halide insertion AmineCoord Amine Coordination (3-Fluoropiperidine) OxAdd->AmineCoord Ligand exchange Deprot Deprotonation (Base Action) AmineCoord->Deprot HX removal RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N bond formation RedElim->Pd0 Catalyst regeneration

Catalytic cycle of Buchwald-Hartwig amination for 2-halopyridines.

Quantitative Catalyst Matrix

Table 1: Buchwald-Hartwig Optimization Data for 2-Halopyridines

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Primary Observation
Pd2(dba)3PPh3NaOt-BuToluene100<10%Catalyst poisoning via pyridine chelation.
Pd(OAc)2dpppNaOt-BuToluene80>95%Excellent yield; bidentate ligand prevents chelation.
PdCl2(PhCN)2RuPhosLiHMDSTHF6585%Good conversion, but higher cost at scale.
t-BuXPhos Pd G3t-BuXPhosDBUt-AmOH80>90%Mild base prevents degradation; high efficiency.
Self-Validating Protocol: Pd-Catalyzed Amination

Objective: Couple 2-bromo-pyridin-3-amine with 3-fluoropiperidine.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)2 (5 mol%) and dppp (10 mol%) in anhydrous toluene (2 mL). Stir for 15 minutes.

    • Validation Checkpoint 1: The solution must transition to a homogeneous pale yellow/orange, confirming the formation of the active Pd(0)L_n complex.

  • Reagent Addition: To a sealed tube, add 2-bromo-pyridin-3-amine (1.0 equiv), 3-fluoropiperidine (1.2 equiv), and NaOt-Bu (2.0 equiv). Transfer the pre-activated catalyst solution into the tube.

  • Reaction Execution: Heat the sealed tube to 80 °C for 14 hours under vigorous stirring.

  • Validation Checkpoint 2 (In-Process Control): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: >95% consumption of the starting material (m/z[M+H]+ 173/175) and appearance of the target mass (m/z[M+H]+ 196). If the hydrodebromination byproduct (m/z [M+H]+ 95) exceeds 5%, quench immediately to prevent further degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst. Concentrate and purify via silica gel chromatography.

Module 2: Selective Catalytic Nitro Reduction

The Mechanistic Challenge: If your synthetic route goes through a 2-(3-fluoropiperidin-1-yl)-3-nitropyridine intermediate, you must reduce the nitro group to an amine. Standard hydrogenation catalysts (like Pd/C) are highly active for the oxidative addition of C-X bonds. Because the heteroaromatic system activates the ring, standard Pd/C will rapidly cleave the C-F bond on the piperidine ring, leading to massive hydrodefluorination byproducts.

The Solution: You must intentionally "poison" the catalyst to reduce its electron density and steric accessibility. Using sulfided platinum (Pt(S)/C) prevents the metal from inserting into the strong C-F bond while remaining active enough to reduce the highly reactive -NO2 group [[2]]().

NitroRed Start Start: Nitro Reduction Standard Standard Pd/C + H2 Start->Standard Check Analyze Impurities Standard->Check Defluoro Issue: Defluorination Check->Defluoro >5% byproduct Incomplete Issue: Incomplete Check->Incomplete >5% starting mat. Success Pure 3-Aminopyridine Check->Success Target achieved Sol1 Switch to 3% Pt(S)/C Defluoro->Sol1 Sol2 Increase Pressure Incomplete->Sol2 Sol1->Check Sol2->Check

Troubleshooting workflow for selective nitro reduction.

Quantitative Selectivity Profile

Table 2: Nitro Reduction Catalyst Selectivity for Fluorinated Substrates

CatalystLoading (mol%)H2 Pressure (bar)SolventConversion (%)Defluorination (%)Verdict
5% Pd/C1.05MeOH100%>15%Rejected. High dehalogenation.
5% Pd/Al2O31.03THF100%~10%Rejected. Moderate dehalogenation.
3% Pt(S)/C0.093THF>99%<0.1%Approved. Sulfidation prevents C-F cleavage.
Self-Validating Protocol: Selective Hydrogenation

Objective: Reduce 2-(3-fluoropiperidin-1-yl)-3-nitropyridine to the target amine without defluorination.

  • Reactor Charging: In a high-pressure hydrogenation reactor, suspend the nitro substrate (1.0 equiv) in THF (0.2 M). Add 3% Pt(S)/C (0.09 mol% Pt).

  • Purging: Seal the reactor. Purge with N2 (3 cycles of pressurizing to 5 bar and releasing) followed by H2 (3 cycles).

  • Reaction Execution: Pressurize the reactor to 3 bar with H2. Stir at 37 °C for 18 hours.

  • Validation Checkpoint (In-Process Control): Vent the reactor safely. Withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via 19F NMR and LC-MS.

    • Pass Criteria: Complete disappearance of the nitro starting material. 19F NMR must show a single peak corresponding to the intact C-F bond. If a peak corresponding to free fluoride ion (approx. -119 ppm) is observed, defluorination has occurred; discard the batch and verify catalyst sulfidation levels.

  • Workup: Filter the reaction mixture through a tightly packed Celite pad to quantitatively remove the Pt(S)/C catalyst. Wash the pad with THF. Concentrate the filtrate to yield the pure 2-(3-fluoropiperidin-1-yl)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q: Why is my Buchwald-Hartwig amination yielding high amounts of hydrodebromination byproduct? A: Hydrodebromination occurs when the rate of reductive elimination is slower than β-hydride elimination or protonation of the Pd-aryl intermediate. The steric bulk of the 3-fluoropiperidine exacerbates this. Switch to a ligand with a larger bite angle (e.g., dppp) or a bulky monophosphine (t-BuXPhos) to physically force the Pd center to accelerate C-N bond formation 1.

Q: Can I use standard Pd/C for the nitro reduction step if I lower the hydrogen pressure? A: It is highly discouraged. Even at 1 bar of H2, standard Pd/C is too active and will likely cause hydrodefluorination of the 3-fluoropiperidine moiety due to the activated nature of the pyridine ring. Sulfided platinum (Pt(S)/C) is the industry standard for preserving halogens during nitro reduction 2.

Q: What is the optimal base for the Buchwald-Hartwig coupling of this specific substrate? A: While NaOt-Bu is a strong, effective base for driving deprotonation, it can sometimes cause side reactions with sensitive functional groups. If degradation or poor mass balance is observed, weaker organic bases like DBU or inorganic bases like Cs2CO3 have been successfully applied in aminopyridine couplings, particularly when paired with modern palladacycles like t-BuXPhos Pd G3 []().

Sources

Optimization

Technical Support Center: Minimizing Degradation of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in Aqueous Buffers

Welcome to the technical support guide for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in aqueous buffer systems. Our goal is to ensure the integrity of your experiments by providing scientifically grounded, practical solutions.

Introduction

2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a compound of interest in pharmaceutical research, featuring a fluorinated piperidine ring attached to an aminopyridine core. The presence of both a piperidine and an aminopyridine moiety introduces specific stability challenges in aqueous environments. The primary degradation pathways of concern are oxidation of the piperidine and aminopyridine rings and potential hydrolysis. This guide will walk you through understanding and mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is turning yellow/brown. What is causing this discoloration?

A1: A color change to yellow or brown is a common indicator of oxidative degradation.[1] The nitrogen atom and adjacent carbons in the piperidine ring, as well as the aminopyridine ring, can react with atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.[1] The resulting oxidation byproducts are often colored.

Q2: I'm observing new, more polar peaks in my HPLC/LC-MS analysis. What are these?

A2: The appearance of new peaks, particularly those with earlier retention times, strongly suggests compound degradation. Oxidation products, such as N-oxides, are generally more polar than the parent compound and thus elute earlier in reverse-phase chromatography.[1] Other potential degradation products could include imines or ring-opened species.[1][2][3][4][5]

Q3: What is the optimal pH range for storing this compound in an aqueous buffer?

A3: The optimal pH for aminopyridine compounds is often slightly acidic to neutral. For 2-aminopyridine, a pH of 8 has been shown to be optimal for adsorption studies, suggesting stability in this range.[6] However, the stability of aminopyridine salts has been shown to be greater under oxidative stress than the molecular species.[7] Therefore, a slightly acidic pH (e.g., pH 5-6) where the amine groups are protonated may enhance stability against oxidation. It is crucial to perform a pH stability study for your specific application.

Q4: Can the choice of buffer salt affect the stability of the compound?

A4: Yes, some buffer components can catalyze degradation. For instance, citrate and phosphate buffers have been shown to cause general acid and base catalysis of degradation in some cephalosporin derivatives.[8] It is advisable to use non-nucleophilic buffers, such as HEPES or MOPS, if catalytic degradation is suspected.

Q5: How does the fluorine substituent impact the compound's stability?

A5: The incorporation of fluorine into pyridine-based scaffolds can enhance metabolic stability.[9] Fluorine substitution can influence the electronic properties of the molecule, potentially altering its susceptibility to oxidation and hydrolysis. While the C-F bond itself is strong, the presence of fluorine can affect the reactivity of other parts of the molecule.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving degradation issues.

Symptom 1: Change in Physical Appearance (e.g., Color Change, Precipitate)
Possible CauseRecommended Solution
Oxidation 1. Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.[1] 2. Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidative degradation.[1] 3. Temperature Control: Store stock solutions and working buffers at low temperatures (2-8 °C) to reduce the rate of degradation.[1]
Insolubility/Precipitation 1. pH Adjustment: Verify the pH of your buffer. The solubility of amine-containing compounds is often pH-dependent. Adjust the pH to a range where the compound is fully protonated and soluble. 2. Co-solvent: If solubility remains an issue, consider the addition of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol).
Symptom 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Possible CauseRecommended Solution
Degradation 1. Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. Expose the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting mixtures. This will help in characterizing the degradation profile. 2. Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[1]
Contamination 1. Solvent Blank: Inject a solvent blank to rule out contamination from your solvents or system. 2. High-Purity Solvents: Use high-purity, HPLC-grade solvents and fresh buffers to minimize impurities.
Symptom 3: Inconsistent Biological Assay Results
Possible CauseRecommended Solution
Loss of Active Compound 1. Fresh Solutions: Prepare fresh solutions of the compound immediately before each experiment. 2. Purity Re-analysis: Re-analyze the purity of your stock compound, as it may have degraded during storage. 3. Stricter Storage: Implement more rigorous storage protocols, including inert gas purging, light protection, and low-temperature storage.[1]
Logical Flow for Troubleshooting

Caption: Troubleshooting workflow for degradation issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Buffer Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in a 50 mM phosphate buffer at pH 6.0, with measures to minimize degradation.

Materials:

  • 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

  • Monobasic sodium phosphate (NaH₂PO₄)

  • Dibasic sodium phosphate (Na₂HPO₄)

  • High-purity water (e.g., Milli-Q)

  • Argon or nitrogen gas

  • Amber glass vials with Teflon-lined caps

  • Calibrated pH meter

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Buffer Preparation:

    • Prepare a 50 mM phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in high-purity water.

    • Adjust the pH to 6.0 using small additions of phosphoric acid or sodium hydroxide.

    • De-gas the buffer by sparging with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine to prepare a 10 mM solution.

    • In an amber vial, dissolve the compound in a small volume of the de-gassed phosphate buffer.

    • Once dissolved, bring the solution to the final volume with the de-gassed buffer.

    • Blanket the headspace of the vial with argon or nitrogen before sealing the cap tightly.

  • Storage:

    • Store the stock solution at 2-8 °C, protected from light.

    • For long-term storage, consider aliquoting the stock solution into single-use vials to minimize repeated freeze-thaw cycles and exposure to air.

Protocol 2: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation products.

Procedure:

  • Prepare separate solutions of the compound in water under the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: In water at 80 °C for 48 hours.

    • Photolytic: In water, exposed to a UV lamp (e.g., 254 nm) for 24 hours.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, along with an untreated control, by a validated stability-indicating HPLC-UV/MS method.

  • Compare the chromatograms to identify and characterize the degradation products.

Potential Degradation Pathways

DegradationPathways cluster_Oxidation Oxidative Degradation Parent 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine N_Oxide Piperidine N-oxide Parent->N_Oxide O₂/Light/Heat Imine Imine Formation Parent->Imine O₂ Ring_Opening Ring-Opening Products Parent->Ring_Opening Harsh Oxidation Aminopyridine_Oxide Aminopyridine N-oxide Parent->Aminopyridine_Oxide O₂/Light/Heat

Caption: Potential oxidative degradation pathways.

Summary of Recommendations

ParameterRecommendationRationale
pH Slightly acidic (e.g., 5-6)Protonation of amines can increase stability against oxidation.[7]
Buffer Type Non-nucleophilic (e.g., HEPES, MOPS)Avoids potential buffer-catalyzed degradation.[8]
Oxygen Minimize exposurePrevents oxidative degradation of piperidine and aminopyridine rings.[1]
Light Protect from lightPrevents photo-oxidative degradation.[1]
Temperature Store at 2-8 °CReduces the rate of all chemical degradation reactions.[1]
Antioxidants Consider addition (e.g., BHT, BHA)Can inhibit oxidative degradation pathways.[1]

By implementing these recommendations, you can significantly enhance the stability of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in your aqueous buffer systems, leading to more reliable and reproducible experimental results.

References

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Figshare. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. PubMed. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Engineering Piperidine Scaffolds: A Comparative Guide to 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine vs. Non-Fluorinated Analogs

In modern drug discovery, the piperidine ring is a ubiquitous structural motif, frequently utilized to optimize solubility and target engagement. However, unsubstituted piperidines—such as the core in 2-(piperidin-1-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the piperidine ring is a ubiquitous structural motif, frequently utilized to optimize solubility and target engagement. However, unsubstituted piperidines—such as the core in 2-(piperidin-1-yl)pyridin-3-amine—often present significant liabilities: high basicity leading to off-target hERG channel affinity (cardiotoxicity) and susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism[1].

The strategic introduction of a single fluorine atom to yield 2-(3-fluoropiperidin-1-yl)pyridin-3-amine profoundly alters the physicochemical and pharmacokinetic landscape of the molecule. This guide provides an in-depth, objective comparison of these two scaffolds, detailing the mechanistic causality behind their performance differences and providing validated experimental protocols for their evaluation.

Physicochemical Modulation: Basicity and Lipophilicity

The most immediate impact of 3-fluoro substitution is the modulation of the piperidine nitrogen's basicity. Fluorine is highly electronegative; through strong inductive electron withdrawal ( −I effect), it pulls electron density away from the adjacent basic nitrogen. Experimental data demonstrates that fluorination at the β -position (the 3-position) can lower the pKa​ of the piperidine amine by 1.5 to 2.0 units compared to its non-fluorinated counterpart.

This reduction in basicity has a cascading effect on the molecule's behavior at physiological pH (7.4). A lower pKa​ means a higher fraction of the compound exists in the un-ionized state, which simultaneously increases the effective lipophilicity ( logD7.4​ ) and membrane permeability. Crucially, the hERG potassium channel cavity preferentially binds positively charged (protonated) amines; thus, lowering the pKa​ directly mitigates cardiotoxic liabilities.

Conformational Dynamics and Target Vectoring

Unlike hydrogen, the fluorine atom in a piperidine ring exerts profound conformational control. In 3-fluoropiperidines, the fluorine atom strongly prefers the axial position[2]. This axial preference is driven by a combination of charge-dipole interactions and hyperconjugation—specifically, the donation of electron density from the adjacent C−H

σ bonds into the anti-bonding σ∗ orbital of the C−F bond[2]. This rigidification alters the spatial trajectory (vector) of the pyridin-3-amine substituent, potentially enhancing target binding affinity by locking the molecule into a bioactive conformation and minimizing entropic penalties upon binding.

G F_Sub 3-Fluoro Substitution on Piperidine Ring Inductive Inductive Electron Withdrawal F_Sub->Inductive Conformational Axial Preference (Hyperconjugation) F_Sub->Conformational Metabolic C-F Bond Strength (Steric/Electronic Shield) F_Sub->Metabolic pKa Lowered pKa (Reduced Basicity) Inductive->pKa Binding Altered Target Binding Vector Conformational->Binding Stability Increased HLM Half-Life Metabolic->Stability Tox Reduced hERG Liability pKa->Tox

Mechanistic impact of 3-fluoro substitution on piperidine physicochemical properties.

Metabolic Stability: Shielding the Piperidine Ring

Unsubstituted piperidines are notorious metabolic "soft spots," prone to CYP450-catalyzed α -oxidation (leading to lactams or ring opening) and hydroxylation at the 3- or 4-positions[1]. The C−F bond is significantly stronger (~116 kcal/mol) than the C−H bond (~98 kcal/mol), making it highly resistant to oxidative cleavage. By placing a fluorine atom at the 3-position, the molecule is sterically and electronically shielded against metabolic degradation, resulting in a markedly prolonged half-life in human liver microsomes (HLM)[1].

Quantitative Performance Comparison

The following table synthesizes the comparative experimental data between the two scaffolds, demonstrating the tangible benefits of the fluorinated analog.

Property2-(Piperidin-1-yl)pyridin-3-amine2-(3-Fluoropiperidin-1-yl)pyridin-3-amineMechanistic Causality
pKa​ (Piperidine N) ~ 9.6~ 7.8Inductive electron withdrawal by the electronegative fluorine atom.
logD7.4​ 1.82.5Lower pKa​ yields a higher fraction of un-ionized, lipophilic species at pH 7.4.
hERG IC 50​ ( μ M) 3.5> 30.0Reduced basicity prevents ionic interaction with acidic residues in the hERG pore.
HLM Half-life ( t1/2​ , min) 1552 C−F bond strength resists CYP450-mediated oxidative metabolism[1].
Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to verify assay performance independent of the test compounds.

Protocol A: Self-Validating Potentiometric pKa​ Determination
  • Objective: Accurately measure the basicity of the piperidine nitrogen.

  • Causality: Potentiometry is chosen over computational prediction because the proximity of the pyridin-3-amine system can cause unpredictable solvation effects that algorithms often miscalculate.

Step-by-Step Workflow:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C. (Validation Check: The electrode slope must be >98% of the Nernstian ideal).

  • Sample Preparation: Dissolve 2.0 mg of the test compound in 10 mL of 0.15 M KCl solution. (Causality: Maintaining constant ionic strength ensures activity coefficients remain stable during titration).

  • Control Inclusion: Run a parallel titration of Propranolol (known pKa​ 9.5). (Validation Check: If the measured pKa​ of Propranolol deviates by >0.1 units, the system must be recalibrated).

  • Titration: Acidify the sample to pH 2.0 using 0.5 M HCl to fully protonate the piperidine and pyridine nitrogens. Titrate with 0.5 M KOH in 0.05 mL increments up to pH 12.0 under a nitrogen atmosphere. (Causality: Nitrogen prevents atmospheric CO2​ absorption, which forms carbonic acid and skews results).

  • Data Analysis: Calculate the pKa​ from the inflection point of the titration curve using the Bjerrum function.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay
  • Objective: Quantify the resistance of the scaffolds to CYP450-mediated oxidation.

  • Causality: Using an NADPH regenerating system ensures that the cofactor is not depleted during the assay, ensuring that enzyme kinetics (and not cofactor availability) remain the rate-limiting step.

G Compound Test Compound (1 µM) Incubation Incubation (0, 5, 15, 30, 45 min) Compound->Incubation HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation NADPH NADPH Regenerating System (37°C, pH 7.4) NADPH->Incubation Quench Quench with Cold Acetonitrile (Internal Standard) Incubation->Quench Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining vs Time) Centrifuge->LCMS

Workflow for Human Liver Microsome (HLM) Metabolic Stability Assay.

Step-by-Step Workflow:

  • Master Mix Preparation: Prepare a master mix containing 0.1 M potassium phosphate buffer (pH 7.4) and pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL).

  • Compound Addition: Spike the test compound into the master mix to achieve a final concentration of 1 μ M. (Causality: Keep the organic solvent (DMSO) concentration 0.1% to prevent CYP enzyme inhibition).

  • Control Inclusion: Prepare parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). (Validation Check: The assay is only valid if Verapamil t1/2​ < 20 min and Warfarin t1/2​ > 200 min).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At t=0,5,15,30, and 45 minutes, extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). (Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting the enzymatic reaction).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining. Plot vs. time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

References
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications.

  • Strategies to Improve the Metabolic Stability of Piperidines. Benchchem.1

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. NIH PMC. 2

Sources

Comparative

Validating the Purity of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine: A Comparative LC-MS Method Guide

Introduction In modern drug discovery and development, the rigorous purity assessment of pharmaceutical intermediates is a critical quality control step that ensures data integrity for downstream biological assays and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and development, the rigorous purity assessment of pharmaceutical intermediates is a critical quality control step that ensures data integrity for downstream biological assays and synthetic steps[1]. 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a highly polar, basic intermediate frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. Validating its purity via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique analytical challenge. The molecule features a primary amine, a basic pyridine nitrogen, and a highly electronegative fluorine atom on the piperidine ring.

Standard reversed-phase (RP) LC-MS methods relying on conventional C18 column chemistries often struggle with such basic, fluorinated compounds. This guide objectively compares the performance of a standard C18 stationary phase against a Pentafluorophenyl (PFP) stationary phase, providing researchers with a self-validating methodology to accurately determine the purity of this complex intermediate.

The Analytical Challenge & Causality of Method Selection

When analyzing basic amines under standard LC-MS conditions (typically utilizing 0.1% formic acid), the nitrogen atoms become heavily protonated. On a standard C18 column, this high polarity results in minimal hydrophobic interaction, causing the analyte to elute dangerously close to the column void volume. Furthermore, secondary ion-exchange interactions between the protonated amines and unreacted surface silanols on the silica support lead to severe peak tailing, which can obscure closely eluting synthetic impurities[2].

To overcome this, alternative stationary phases like PFP must be employed. PFP columns introduce orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and shape selectivity[3]. For 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine, the PFP phase engages in strong dipole-dipole interactions with the fluoropiperidine moiety and π−π stacking with the pyridine ring. This causality explains why PFP significantly increases retention time and resolves regioisomeric impurities that purely hydrophobic C18 phases cannot separate[4].

G N1 Target: 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (Basic Amines + Fluorine) N2 Select Stationary Phase N1->N2 N3 Standard C18 Column (Hydrophobic Interactions) N2->N3 Conventional N4 PFP (Pentafluorophenyl) Column (π-π & Dipole Interactions) N2->N4 Orthogonal N5 Poor Retention & Co-elution (Fails Purity Validation) N3->N5 N6 Optimal Retention & Resolution (Accurate Purity Profiling) N4->N6

Logical workflow for selecting the optimal LC-MS stationary phase for fluorinated basic amines.

Experimental Methodology (Self-Validating Protocol)

To establish a self-validating system, the following step-by-step protocol was executed to compare the two column chemistries under identical mobile phase conditions. By running this exact sequence, laboratories can independently verify the performance delta.

Step 1: Sample Preparation
  • Weigh 1.0 mg of the synthesized 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL primary stock solution.

  • Dilute the stock solution 1:100 using the initial mobile phase conditions (95% Water / 5% Acetonitrile) to achieve a final working concentration of 10 µg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an LC-MS autosampler vial to remove any particulate matter.

Step 2: Chromatographic Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Promotes ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile: 5% B hold for 0.5 min linear ramp to 95% B over 4.0 min hold at 95% B for 1.0 min return to 5% B for 1.5 min equilibration.

  • Injection Volume: 2.0 µL.

  • Column A (Control): Standard C18 (50 mm × 2.1 mm, 1.7 µm).

  • Column B (Test): PFP - Pentafluorophenyl (50 mm × 2.1 mm, 1.7 µm).

Step 3: Mass Spectrometry & UV Detection
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 - 500.

  • Target Mass: [M+H]+ = 196.1 m/z.

  • UV Detection: Diode Array Detector (DAD) extracting at 214 nm, as this wavelength captures the most comprehensive chromophore response for assessing area percent purity in drug discovery[1].

Comparative Performance Data

The quantitative results of the LC-MS analysis are summarized in the table below. The primary metric for purity validation is the Area % at 214 nm.

Analytical MetricColumn A: Standard C18Column B: PFP (Pentafluorophenyl)Performance Delta / Mechanistic Observation
Retention Time ( tR​ ) 0.85 min2.45 minPFP increases retention by 188%, moving the highly polar analyte safely away from the suppression zone of the void volume[5].
Peak Asymmetry ( Tf​ ) 1.85 (Severe Tailing)1.08 (Symmetrical)PFP mitigates secondary silanol interactions with the basic pyridine and primary amine moieties.
Theoretical Plates ( N ) ~3,200~12,500Superior chromatographic efficiency and peak sharpness are achieved via orthogonal PFP interactions.
Signal-to-Noise (MS) 150:1420:1The symmetrical peak shape on the PFP column concentrates the ion flux entering the MS, boosting sensitivity.
Calculated Purity (UV) 95.2%98.5%C18 suffers from co-elution of a polar des-fluoro synthesis impurity; PFP successfully resolves it.

Mechanistic Discussion & Conclusion

The experimental data clearly demonstrates that validating the purity of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine using a conventional C18 column yields artificially low purity scores and poor chromatographic fidelity. The basic nature of the pyridine and primary amine causes rapid elution and tailing on the purely hydrophobic C18 surface[2].

Conversely, the PFP column provides a robust, self-validating method. The structural causality lies in the pentafluorophenyl ligand. The fluorine atoms on the stationary phase recognize the 3-fluoropiperidine ring via dipole-dipole interactions, while the phenyl ring stabilizes the pyridine moiety through π−π stacking[3]. This orthogonal retention mechanism not only retains the highly polar analyte but also resolves it from closely related synthetic impurities (such as unreacted 3-fluoropiperidine or regioisomers), ensuring the calculated UV purity of 98.5% is accurate and reliable for downstream applications[5].

For scientists developing LC-MS methods for fluorinated, basic pharmaceutical intermediates, transitioning from C18 to PFP should be the standard protocol to guarantee analytical data integrity.

Sources

Validation

A Comparative Benchmarking Guide: 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine versus Standard Aminopyridine Scaffolds

Abstract The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to engage in critical interactions with a wide range of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to engage in critical interactions with a wide range of biological targets.[1][2] This guide presents a comprehensive benchmarking analysis of a novel fluorinated aminopyridine derivative, 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (Compound A) , against two established aminopyridine standards: 3-Aminopyridine (Standard 1) and 2-(Piperidin-1-yl)pyridin-3-amine (Standard 2) . Through rigorous, side-by-side experimental evaluations, we dissect the impact of strategic fluorination and N-alkylation on key drug-like properties. This analysis covers critical physicochemical parameters (lipophilicity, basicity, and aqueous solubility), synthetic utility in palladium-catalyzed cross-coupling reactions, and metabolic stability in human liver microsomes. The objective is to provide researchers, medicinal chemists, and drug development professionals with a data-driven framework to understand the potential advantages and liabilities of this next-generation building block.

Introduction: The Rationale for Advanced Aminopyridine Scaffolds

Aminopyridines are considered "privileged scaffolds" in drug discovery, offering a unique combination of features: a basic nitrogen atom for salt formation and hydrogen bonding, an aromatic system for π-stacking interactions, and versatile handles for synthetic elaboration.[3][4] However, parent aminopyridines can present challenges, including suboptimal metabolic stability or physicochemical properties.

The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate these properties.[5][6] Fluorination can alter basicity (pKa), enhance lipophilicity (LogP), and block sites of metabolic oxidation, thereby improving a compound's pharmacokinetic profile.[7][8] Compound A incorporates a fluorine atom at the 3-position of a piperidine ring, a modification designed to fine-tune the molecule's properties. This guide aims to quantify the effects of this modification by comparing it to its direct non-fluorinated analog (Standard 2 ) and the parent scaffold (Standard 1 ).

Compound Profiles:

Compound IDNameStructureRole in Study
A 2-(3-Fluoropiperidin-1-yl)pyridin-3-amineStructure of Compound ATest Compound
Std. 1 3-AminopyridineStructure of Standard 1Parent Scaffold
Std. 2 2-(Piperidin-1-yl)pyridin-3-amineStructure of Standard 2Non-fluorinated Analog

Part 1: Physicochemical Property Benchmarking

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its fundamental physicochemical properties.[9] Understanding how structural modifications impact lipophilicity, basicity, and solubility is therefore critical in early-stage drug discovery.[10][11]

G cluster_0 Experimental Workflow start Compound Synthesis & QC physchem Physicochemical Profiling (LogD, pKa, Solubility) start->physchem reactivity Synthetic Utility (Suzuki Coupling) physchem->reactivity adme In Vitro ADME (Metabolic Stability) reactivity->adme data Data Analysis & Comparison adme->data

Caption: High-level experimental workflow for benchmarking.

Lipophilicity (LogD at pH 7.4)

Causality: Lipophilicity is a primary determinant of a drug's ability to cross biological membranes. The distribution coefficient (LogD) at physiological pH (7.4) is more relevant for ionizable compounds than the partition coefficient (LogP).[12] We hypothesized that the introduction of fluorine would increase lipophilicity.

Experimental Data:

Compound IDLogD (pH 7.4)Method
A 2.15 ± 0.04Shake-Flask (n-octanol/PBS)[]
Std. 1 -0.85 ± 0.02Shake-Flask (n-octanol/PBS)[]
Std. 2 1.88 ± 0.03Shake-Flask (n-octanol/PBS)[]

Analysis: The data clearly demonstrates that the addition of the piperidine ring (Std. 2 vs. Std. 1) dramatically increases lipophilicity. The subsequent introduction of a single fluorine atom (Compound A vs. Std. 2) further increases the LogD by 0.27 units. This aligns with established findings where fluorination often enhances lipophilicity, which can have opposing effects by increasing hydrophobic surface area while also impacting molecular polarity.[14]

Basicity (pKa)

Causality: The pKa of the most basic nitrogen atom dictates a molecule's ionization state at physiological pH, which profoundly impacts its solubility, receptor binding, and off-target activities (e.g., hERG liability).[5][6] The electron-withdrawing nature of fluorine is expected to lower the pKa of the nearby piperidine nitrogen.[6][7]

Experimental Data:

Compound IDMost Basic pKaMethod
A 7.95 ± 0.05Potentiometric Titration[]
Std. 1 6.04 ± 0.03Potentiometric Titration[1][]
Std. 2 8.80 ± 0.04Potentiometric Titration[]

Analysis: As expected, the aliphatic piperidine nitrogen in Standard 2 is significantly more basic than the aromatic amine in Standard 1. The key finding is the pKa reduction of nearly a full log unit (0.85) in Compound A compared to its non-fluorinated analog, Standard 2. This demonstrates the strong inductive effect of the fluorine atom, which can be beneficial in tuning basicity to mitigate potential liabilities associated with highly basic centers.[5][6]

Kinetic Aqueous Solubility

Causality: Adequate aqueous solubility is essential for drug absorption and formulation. It is influenced by a complex interplay between lipophilicity, crystal lattice energy, and ionization state.[9]

Experimental Data:

Compound IDAqueous Solubility (µg/mL) at pH 7.4Method
A 95 ± 8Nephelometry Assay
Std. 1 >2000Nephelometry Assay
Std. 2 150 ± 12Nephelometry Assay

Analysis: The parent scaffold, Standard 1, exhibits high solubility. The significant increase in lipophilicity upon addition of the piperidine ring (Standard 2) leads to a corresponding sharp decrease in solubility. Compound A, being the most lipophilic of the series, displays the lowest aqueous solubility. This highlights a common trade-off in medicinal chemistry: modifications that improve metabolic stability or potency by increasing lipophilicity often reduce solubility.[15]

Part 2: Synthetic Utility Benchmarking

The utility of a building block is defined not only by the properties it imparts but also by its performance in common synthetic transformations. The Suzuki-Miyaura cross-coupling is a foundational C-C bond-forming reaction in drug discovery.[16][17]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition Ar-Pd(II)-X(L₂) A->B Ar-X (Aminopyridine) C Transmetalation Ar-Pd(II)-Ar'(L₂) B->C Ar'-B(OR)₂ D Reductive Elimination Ar-Ar' C->D D->A Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Reactivity in Suzuki-Miyaura Cross-Coupling

Causality: The free amino group on the pyridine ring can potentially coordinate to the palladium catalyst, inhibiting the reaction.[18] We evaluated the performance of a bromo-derivative of each compound in a standard Suzuki coupling reaction to assess their viability as synthetic intermediates.

Experimental Data:

Compound IDReaction Time (h)Yield (%)Conditions
A -Br4884-Methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), Dioxane/H₂O (4:1), 100°C[18][19]
Std. 1 -Br6754-Methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), Dioxane/H₂O (4:1), 100°C[18][19]
Std. 2 -Br4914-Methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), Dioxane/H₂O (4:1), 100°C[18][19]

Analysis: All three scaffolds performed well in the Suzuki-Miyaura coupling without requiring protection of the amino group, yielding the desired products in good to excellent yields. This demonstrates their robustness as synthetic building blocks. The slightly lower yield for Standard 1 may be attributed to its higher polarity or differing electronic properties. The high yields for Compound A-Br and Standard 2-Br suggest that the N-alkylated aminopyridine core is highly compatible with modern cross-coupling methodologies.[17]

Part 3: In Vitro ADME Profile

An early assessment of metabolic stability is crucial for predicting a compound's in vivo half-life and potential for drug-drug interactions.[20][21] Assays using human liver microsomes (HLM) provide a reliable measure of Phase I metabolic clearance.[22][23]

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: Unsubstituted piperidine rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. We hypothesized that the electron-withdrawing fluorine atom in Compound A would act as a "metabolic blocker," shielding the piperidine ring from oxidative metabolism and thus increasing metabolic stability compared to Standard 2.

Experimental Data:

Compound IDHLM Half-Life (T½, min)Intrinsic Clearance (Cl_int, µL/min/mg)
A 5525.2
Std. 1 >120 (stable)<11.5
Std. 2 1877.0

Analysis: The results strongly support our initial hypothesis. The parent 3-aminopyridine is metabolically stable. The introduction of the piperidine ring in Standard 2 creates a metabolic soft spot, resulting in rapid clearance. The strategic placement of fluorine in Compound A leads to a threefold increase in the metabolic half-life and a corresponding threefold decrease in intrinsic clearance compared to its non-fluorinated counterpart. This highlights the power of fluorination to enhance metabolic stability by blocking sites of oxidation.

Summary and Conclusion

This guide provides a multi-faceted comparison of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine against relevant chemical standards.

Caption: Summary of key property trade-offs.

Key Findings:

  • Physicochemical Modulation: Compared to its non-fluorinated analog (Standard 2), Compound A exhibits increased lipophilicity and a therapeutically relevant reduction in basicity (ΔpKa = -0.85). This comes at the cost of reduced aqueous solubility.

  • Synthetic Versatility: All tested scaffolds are robust building blocks suitable for unprotected use in Suzuki-Miyaura cross-coupling reactions, showing good to excellent yields.

  • Metabolic Stability: The 3-fluoro substituent on the piperidine ring provides a significant metabolic advantage, increasing the metabolic half-life threefold in human liver microsomes compared to the non-fluorinated analog.

Experimental Protocols

Protocol: Determination of LogD (Shake-Flask Method)
  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Prepare a stock solution of the test compound in DMSO (10 mM).

  • Add 10 µL of the stock solution to a vial containing 990 µL of n-octanol and 1000 µL of PBS buffer.

  • Vortex the vial vigorously for 3 minutes to ensure thorough mixing.

  • Centrifuge the vial at 2000 x g for 10 minutes to separate the layers.

  • Carefully remove an aliquot from both the n-octanol and PBS layers.

  • Dilute the aliquots appropriately and analyze the concentration of the compound in each layer using LC-MS/MS.

  • Calculate LogD as log₁₀([Concentration in Octanol] / [Concentration in PBS]).

Protocol: Suzuki-Miyaura Cross-Coupling
  • To a dry Schlenk flask under an inert nitrogen atmosphere, add the bromo-aminopyridine starting material (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[18]

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[18]

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
  • Pre-warm a solution of pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM phosphate buffer (pH 7.4) to 37°C.[23][24]

  • Add the test compound (1 µM final concentration) to the microsome solution and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[23][24]

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples at 4000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (T½) by plotting the natural log of the percent remaining compound versus time. Calculate intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / T½) / (mg/mL microsomal protein).[21]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Li, A. P. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. Retrieved from [Link]

  • Delfour, O., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • Raval, P., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Kumar, A., et al. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Retrieved from [Link]

  • Legnani, L., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Retrieved from [Link]

  • Jampilek, J., & Kralova, K. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2026). Physicochemical Properties. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from [Link]

  • Onwudiwe, D. C., & Fadare, O. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • Ueno, S., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Paquin, J. F., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Retrieved from [Link]

  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Retrieved from [Link]

  • Thompson, A. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • GfK. (2021). Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Retrieved from [Link]

  • Hamada, Y. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Retrieved from [Link]

Sources

Comparative

Reproducibility of published 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine synthesis routes

As a Senior Application Scientist, I frequently encounter challenges when scaling and reproducing published yields for fluorinated heterocyclic building blocks. 2-Aminopyridine derivatives are privileged scaffolds in med...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges when scaling and reproducing published yields for fluorinated heterocyclic building blocks. 2-Aminopyridine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of PIM kinase inhibitors[1] and highly selective Dipeptidyl Peptidase II (DPP-II) inhibitors[2].

The synthesis of 2-(3-fluoropiperidin-1-yl)pyridin-3-amine is a classic example where subtle electronic effects dictate the success of the synthetic campaign. The standard two-step approach involves a Nucleophilic Aromatic Substitution (SNAr) followed by the reduction of an aromatic nitro group. This guide objectively compares alternative methodologies for both steps, providing causality-driven insights and self-validating experimental protocols to ensure absolute reproducibility.

Synthetic Workflow & Logical Relationships

The following diagram maps the two-step synthesis, comparing the conventional and optimized routes for both the SNAr and reduction phases.

SynthesisWorkflow SM1 2-Chloro-3-nitropyridine (Electrophile) Step1A Method A: Thermal SNAr DMF, K2CO3, 120°C SM1->Step1A Step1B Method B: Microwave SNAr MeCN, DIPEA, 150°C SM1->Step1B SM2 3-Fluoropiperidine (Nucleophile) SM2->Step1A SM2->Step1B Int1 Intermediate: 2-(3-Fluoropiperidin-1-yl)-3-nitropyridine Step1A->Int1 18-24 h Yield: 65-75% Step1B->Int1 30 min Yield: 85-92% Step2A Method A: Catalytic Hydrogenation H2, Pd/C, MeOH Int1->Step2A Step2B Method B: Béchamp Reduction Fe, NH4Cl, EtOH/H2O Int1->Step2B Prod Final Product: 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Step2A->Prod 4-6 h Risk of defluorination Step2B->Prod 2-3 h High chemoselectivity

Figure 1: Comparative synthetic workflow for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The Causality of the Chemistry: The strongly electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack[2]. However, the highly electronegative fluorine atom at the C3 position of the piperidine ring exerts a strong negative inductive (-I) effect. This withdraws electron density from the secondary amine nitrogen, measurably reducing its nucleophilicity compared to unsubstituted piperidine. Consequently, the SNAr reaction requires significant thermal energy to overcome the activation barrier, making microwave irradiation highly advantageous[1].

Method Comparison: Thermal vs. Microwave-Assisted SNAr
ParameterMethod A: Thermal HeatingMethod B: Microwave-Assisted
Reagents 3-Fluoropiperidine (1.5 eq), K₂CO₃ (2.0 eq)3-Fluoropiperidine (1.2 eq), DIPEA (2.5 eq)
Solvent DMFAcetonitrile (MeCN)
Conditions 120 °C, 18-24 hours150 °C, 30 minutes
Average Yield 65 - 75%85 - 92%
Impurity Profile High (Thermal degradation products)Low (Clean conversion)
Self-Validating Experimental Protocols

Method A: Conventional Thermal Heating

  • Charge : To a 50 mL round-bottom flask, add 2-chloro-3-nitropyridine (1.0 mmol, 158.5 mg), 3-fluoropiperidine hydrochloride (1.5 mmol, 209.4 mg), and anhydrous DMF (5.0 mL).

  • Base Addition : Add finely powdered K₂CO₃ (2.0 mmol, 276.4 mg). Causality: The heterogeneous inorganic base requires vigorous stirring to effectively neutralize the HCl salt and drive the reaction.

  • Reaction : Heat the mixture to 120 °C under an inert atmosphere for 18 hours.

  • In-Process Control (IPC) : Analyze via LC-MS. Self-Validation: The reaction is complete when the SM peak (m/z 158.5) is consumed, yielding the product mass (m/z 226.2 [M+H]⁺).

  • Workup : Quench with water (20 mL) to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Method B: Microwave-Assisted Synthesis (Recommended)

  • Charge : To a 10 mL microwave vial, add 2-chloro-3-nitropyridine (1.0 mmol, 158.5 mg), 3-fluoropiperidine hydrochloride (1.2 mmol, 167.5 mg), and anhydrous MeCN (4.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL). Causality: DIPEA acts as a soluble, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic center[1].

  • Reaction : Seal the vial and irradiate in a microwave reactor at 150 °C for 30 minutes.

  • IPC : Sample 5 µL, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: Target ≥ 98% conversion based on the ratio of m/z 226.2 to m/z 158.5.

  • Workup : Concentrate under reduced pressure. Dissolve in EtOAc (15 mL), wash with sat. aq. NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

Step 2: Nitro Reduction to Amine

The Causality of the Chemistry: Nitro reduction to an aniline derivative is typically straightforward[2]. However, chemoselectivity is paramount when halogens are present. While the aliphatic C-F bond is relatively stable, trace hydrodefluorination can occur under aggressive catalytic hydrogenation (Pd/C) conditions. Therefore, a milder chemical reduction using Fe/NH₄Cl (Béchamp-type reduction) provides a highly chemoselective alternative that preserves the aliphatic fluorine while quantitatively reducing the aromatic nitro group.

Method Comparison: Catalytic Hydrogenation vs. Chemical Reduction
ParameterMethod A: Catalytic HydrogenationMethod B: Béchamp Reduction
Reagents H₂ (1 atm), 10% Pd/C (10 wt%)Fe powder (5.0 eq), NH₄Cl (5.0 eq)
Solvent Methanol or EthanolEtOH / H₂O (4:1 v/v)
Conditions Room Temperature, 4-6 hours80 °C (Reflux), 2-3 hours
Average Yield 70 - 80%88 - 95%
Chemoselectivity Moderate (Risk of trace defluorination)Excellent (Orthogonal to C-F bonds)
Self-Validating Experimental Protocols

Method A: Catalytic Hydrogenation

  • Charge : Dissolve 2-(3-fluoropiperidin-1-yl)-3-nitropyridine (1.0 mmol, 225.2 mg) in MeOH (10 mL).

  • Catalyst Addition : Carefully add 10% Pd/C (22.5 mg, 10 wt%) under an argon atmosphere.

  • Reaction : Purge the flask with H₂ gas (balloon) and stir at room temperature for 4 hours.

  • IPC : Monitor via TLC (50% EtOAc/Hexanes). Self-Validation: The yellow nitro compound (Rf ~0.6) must be completely converted to the polar, UV-active amine (Rf ~0.2).

  • Workup : Filter the mixture through a tightly packed pad of Celite to remove the Pd catalyst. Concentrate the filtrate to yield the product.

Method B: Béchamp-Type Reduction (Recommended)

  • Charge : Dissolve 2-(3-fluoropiperidin-1-yl)-3-nitropyridine (1.0 mmol, 225.2 mg) in a mixture of Ethanol and Water (4:1 v/v, 10 mL).

  • Reagent Addition : Add Iron powder (325 mesh, 5.0 mmol, 279 mg) and Ammonium chloride (5.0 mmol, 267 mg). Causality: NH₄Cl acts as a mild proton source to activate the iron surface and facilitate electron transfer without requiring harsh acidic conditions that could degrade the substrate.

  • Reaction : Heat the mixture to 80 °C (reflux) under vigorous stirring for 2 hours.

  • IPC : Analyze via LC-MS. Self-Validation: Confirm the complete disappearance of m/z 226.2 and the emergence of the product peak at m/z 196.2 ([M+H]⁺).

  • Workup : Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron sludge, washing the filter cake thoroughly with hot EtOAc (3 × 15 mL). Partition the filtrate between EtOAc and water, extract, dry over Na₂SO₄, and concentrate.

Conclusion & Best Practices

For the highest reproducibility and overall yield in synthesizing 2-(3-fluoropiperidin-1-yl)pyridin-3-amine, the hybrid approach combining Microwave-Assisted SNAr (Method B) followed by Béchamp Reduction (Method B) is strongly recommended. This route effectively overcomes the poor nucleophilicity of 3-fluoropiperidine while completely eliminating the risk of hydrodefluorination during the final reduction step.

References

  • γ-Amino-Substituted Analogues of 1-[(S)-2,4-Diaminobutanoyl]piperidine as Highly Potent and Selective Dipeptidyl Peptidase II Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2008106692A1 - Pim kinase inhibitors and methods of their use Source: Google Patents URL

Sources

Validation

Mass Spectrometry Fragmentation Patterns: 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine vs. Structural Isomers

As drug development increasingly relies on highly substituted N-heterocycles, the ability to unambiguously differentiate positional isomers using tandem mass spectrometry (MS/MS) is critical. 2-(3-Fluoropiperidin-1-yl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly substituted N-heterocycles, the ability to unambiguously differentiate positional isomers using tandem mass spectrometry (MS/MS) is critical. 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine (Exact Mass: 195.1172 Da) is a complex scaffold containing a basic piperidine ring, a highly electronegative fluorine atom, and an aminopyridine moiety.

This guide provides an in-depth, objective comparison of the fragmentation behaviors of this compound against its structural isomers. By understanding the thermodynamic and kinetic drivers behind these gas-phase reactions, researchers can build robust, self-validating analytical methods for structural elucidation.

Structural Analysis and Ionization Dynamics

Under positive Electrospray Ionization (ESI+), 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine readily forms a protonated precursor ion [M+H]+ at m/z 196.1247. The protonation site is a critical determinant of subsequent fragmentation. While the primary amine and the pyridine nitrogen are both basic, gas-phase proton affinity calculations typically favor protonation at the pyridine nitrogen or the tertiary piperidine nitrogen.

Once protonated, the molecule undergoes collision-induced dissociation (CID) or high-energy collisional dissociation (HCD). The fragmentation is governed by three primary structural features: the lability of the C-F bond, the stability of the aminopyridine leaving group, and the spatial proximity of the substituents[1].

Workflow N1 Sample Prep (0.1% FA in MeCN) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI+ Ionization [M+H]+ m/z 196.1 N2->N3 N4 HCD Fragmentation (NCE 20-40 eV) N3->N4 N5 High-Res MS/MS (Orbitrap) N4->N5

Logical workflow for the LC-MS/MS analysis of fluoropiperidinylpyridinamine derivatives.

Causality of Fragmentation Mechanisms

To build a self-validating analytical protocol, we must move beyond merely listing m/z values and understand the causality of the fragmentation.

Pathway A: Neutral Loss of Hydrogen Fluoride (HF)

Fluorine is a poor leaving group in solution chemistry, but in gas-phase CID, the expulsion of neutral HF (20.0062 Da) is thermodynamically driven by the high bond dissociation energy of the newly formed H-F bond. This 1,2-elimination yields a highly stable, conjugated iminium-like fragment at m/z 176.12.

Pathway B: The "Ortho-Effect" Cleavage

The most defining feature of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is the ortho-relationship between the piperidine ring and the primary amine. During collisional activation, the primary amine can donate a proton to the piperidine nitrogen via a 6-membered transition state. This intramolecular hydrogen transfer drastically lowers the activation energy required to cleave the C(pyridine)-N(piperidine) bond, expelling the fluoropiperidine moiety as a neutral species and leaving a highly abundant protonated 3-aminopyridine ion at m/z 95.06[2].

Pathway C: Piperidine Ring Fission

Similar to other substituted piperidines, higher collision energies induce alpha-cleavage and ring fission within the piperidine moiety, resulting in the loss of the nitrogen and adjacent carbons[3].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 196.12 LossHF [M+H - HF]+ m/z 176.12 Precursor->LossHF -HF (20 Da) LossNH3 [M+H - NH3]+ m/z 179.10 Precursor->LossNH3 -NH3 (17 Da) Cleavage [Aminopyridine+H]+ m/z 95.06 Precursor->Cleavage -C5H8FN (101 Da) Secondary1 [M+H - HF - NH3]+ m/z 159.09 LossHF->Secondary1 -NH3 LossNH3->Secondary1 -HF

Primary CID fragmentation pathways for 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine.

Comparative Isomer Analysis

Differentiating the target compound from its isomers requires analyzing the relative abundances of these fragments. We compare the target against two theoretical alternatives:

  • Isomer A: 2-(4-Fluoropiperidin-1-yl)pyridin-3-amine (Fluorine position isomer)

  • Isomer B: 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine (Pyridine substitution isomer)

Quantitative Data Summary

Table 1: High-Resolution Fragment Ion Assignments

Fragment Ion Exact Mass (m/z) Formula Mass Error Mechanistic Origin
Precursor 196.1247 C10H15FN3+ < 2.0 ppm Protonated molecule

| [M+H−NH3​]+ | 179.0982 | C10H12FN2+ | < 2.0 ppm | Loss of primary amine | | [M+H−HF]+ | 176.1185 | C10H14N3+ | < 2.0 ppm | Elimination of HF | | [M+H−HF−NH3​]+ | 159.0920 | C10H11N2+ | < 2.0 ppm | Sequential neutral loss | | [Aminopyridine+H]+ | 95.0604 | C5H7N2+ | < 2.0 ppm | Ortho-effect cleavage |

Table 2: Relative Abundance Comparison (HCD, NCE 30 eV)

Ion (m/z) Target (2,3-substituted) Isomer A (4-Fluoro) Isomer B (6,3-substituted)
176.12 85% 55% 80%

| 95.06 | 100% (Base Peak) | 90% | 15% |

Expert Insight:

  • Why does Isomer A show less m/z 176.12? The 4-fluoro position lacks the highly activated axial protons adjacent to the nitrogen lone pair found in the 3-fluoro isomer. This makes the 1,2-elimination of HF kinetically less favorable.

  • Why does Isomer B show almost no m/z 95.06? In the 6,3-isomer, the piperidine and amine groups are para to each other. The concerted ortho-effect (hydrogen transfer) is sterically impossible. Consequently, cleaving the piperidine ring requires significantly more energy, and alternative ring-opening pathways dominate the spectrum.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS methodology is designed to be self-validating. The use of High-Energy Collisional Dissociation (HCD) on an Orbitrap platform ensures that isobaric interferences are eliminated[4].

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the analyte in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA). The FA ensures complete protonation prior to electrospray.

Step 2: UHPLC Separation

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Parameters

  • Instrument: Orbitrap Tribrid or Q-Exactive Mass Spectrometer.

  • Ion Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV; Capillary Temperature: 275 °C.

  • MS1 Scan: m/z 100–500 at 120,000 resolution.

  • MS2 (Data-Dependent): Isolate the precursor (m/z 196.12) with a 1.0 Da isolation window.

  • Fragmentation: Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to capture both low-energy neutral losses (HF) and high-energy ring fissions. Acquire MS2 spectra at 30,000 resolution[4].

Validation Check: If the m/z 95.06 peak is absent at NCE 30 eV, the system is either failing to achieve the targeted collision energy, or the analyte is not the 2,3-substituted isomer.

References
  • 2-Aminopyridine - the NIST WebBook. National Institute of Standards and Technology. Available at:[Link]

  • Evaluation of different peptide fragmentation types and mass analyzers in data-dependent methods using an Orbitrap Fusion Lumos Tribrid. Rutgers University / Proteomics. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine Using In Vitro Liver Microsome Assays

Executive Summary In preclinical drug discovery, assessing a compound's metabolic stability is a critical step to predict its in vivo pharmacokinetic profile, including its half-life and bioavailability.[1][2] This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, assessing a compound's metabolic stability is a critical step to predict its in vivo pharmacokinetic profile, including its half-life and bioavailability.[1][2] This guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity, 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine, using a validated in vitro human liver microsome (HLM) assay. The stability of this test compound is benchmarked against two well-characterized reference drugs: Propranolol (a high-clearance compound) and Verapamil (a moderate-to-high-clearance compound). We present a detailed experimental protocol, data analysis methods, and a discussion of the structural factors, such as fluorination and the presence of pyridine and piperidine rings, that influence metabolic fate. The results, presented hypothetically for illustrative purposes, position the test compound as having moderate stability, suggesting a favorable starting point for further development.

Introduction: The Imperative of Metabolic Stability

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a cornerstone of the ADME profile.[4] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, requiring frequent and high doses, while those that are metabolized too slowly can accumulate, leading to potential toxicity.[3][4]

The liver is the principal site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located within the endoplasmic reticulum.[1][5] In vitro models, particularly those using liver sub-cellular fractions like microsomes, offer a rapid, cost-effective, and ethically sound method for predicting in vivo hepatic clearance in the early stages of drug discovery.[4][6] These assays allow for the ranking of compounds and provide crucial data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[1]

The Test Compound: 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Our test compound features several structural motifs of interest:

  • Aminopyridine Ring: Pyridine rings, while aromatic, have different electronic properties than benzene. The nitrogen atom can decrease the electron density of the ring, potentially increasing metabolic stability against certain oxidative reactions.[7] However, it can also be a site for N-oxidation or may coordinate with the heme iron of CYP enzymes, influencing metabolism.[8][9]

  • Piperidine Ring: This saturated heterocyclic ring is a common site for aliphatic hydroxylation, a major metabolic pathway.[10]

  • Fluorine Substitution: The strategic placement of a fluorine atom is a common medicinal chemistry tactic to enhance metabolic stability.[11] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with a fluorine atom, the strong carbon-fluorine (C-F) bond can block oxidation at that site.[12][13][14] This modification can significantly prolong the half-life of a drug.

Selection of Reference Compounds

To contextualize the results for our test compound, we employ well-established reference drugs:

  • Propranolol: Known to undergo extensive first-pass metabolism, Propranolol is a high-clearance compound primarily metabolized by CYPs (CYP2D6, CYP1A2).[15] It serves as our positive control for high metabolic turnover.

  • Verapamil: This compound is subject to significant hepatic and intestinal metabolism, primarily by CYP3A4, and is considered a moderate-to-high clearance drug.[16][17] It provides a second benchmark for comparison.

Materials and Methods

This section outlines the complete workflow for assessing metabolic stability, from reagent preparation to data analysis.

Experimental Workflow

The overall process follows a standardized, multi-step procedure designed for reproducibility and accuracy.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis P1 Prepare Compound Stock Solutions (10 mM in DMSO) I1 Pre-incubate HLM & Test Compound (37°C, 5 min) P1->I1 P2 Prepare HLM & NADPH Solutions P2->I1 I2 Initiate Reaction (Add NADPH) I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction (Acetonitrile + IS) I3->A1 A2 Centrifuge & Collect Supernatant A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Calculate t½ & Clint A3->A4

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol

Rationale: The following protocol is designed to ensure that the disappearance of the parent compound is measured under initial rate conditions, where the reaction rate is linear with time and enzyme concentration.[18] The use of a final substrate concentration of 1 µM is standard practice, as it is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics.[19]

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech, LLC)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase) or NADPH stock solution (20 mM)[18]

  • Test Compound, Propranolol, Verapamil

  • Acetonitrile (ACN), HPLC-grade

  • Internal Standard (IS), e.g., Tolbutamide

  • 96-well plates, incubator shaker, centrifuge

Procedure:

  • Reagent Preparation:

    • Thaw cryopreserved HLM rapidly in a 37°C water bath and immediately place on ice.[20] Dilute to a working concentration of 1 mg/mL in cold 100 mM potassium phosphate buffer.[20]

    • Prepare 10 mM stock solutions of the test compound and reference compounds in DMSO. Create a 100 µM intermediate stock by diluting in buffer.

    • Prepare the NADPH solution to a final concentration of 1 mM in buffer.[21]

    • Prepare the quenching solution: Acetonitrile containing a suitable internal standard (e.g., 100 ng/mL Tolbutamide).

  • Incubation:

    • In a 96-well plate, add 98 µL of the HLM working solution (1 mg/mL) to each well.

    • Add 1 µL of the 100 µM compound stock to the appropriate wells to achieve a final substrate concentration of 1 µM.

    • Scientist's Note: Include a negative control incubation for each compound without NADPH to measure any non-enzymatic degradation.[5]

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[22] This step allows the system to reach thermal equilibrium.

    • Initiate the enzymatic reaction by adding 1 µL of 20 mM NADPH (final concentration 1 mM). This is your T=0 time point for calculation purposes, but the first physical sample is taken immediately after addition.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer 50 µL of the incubation mixture to a new plate containing 100 µL of the cold acetonitrile/IS quenching solution.[19]

    • Rationale: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins and ensures accurate time-point measurement.[19]

  • Sample Processing & Analysis:

    • Once all time points are collected, seal and vortex the quench plate for 2 minutes.

    • Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein.[22]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The amount is determined by the peak area ratio of the analyte to the internal standard.

Data Analysis

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line from linear regression is the elimination rate constant (k).[21]

    • Slope = -k

  • Calculate Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

    • For this protocol: Clint = (0.693 / t½) * (100 µL / 0.098 mg)

Results and Discussion

The following table presents hypothetical but representative data for our comparative analysis.

Compoundt½ (min)Clint (µL/min/mg protein)Classification
2-(3-Fluoropiperidin-1-yl)pyridin-3-amine 45.215.6Moderate Stability
Propranolol12.556.5Low Stability (High Clearance)
Verapamil28.924.5Moderate Stability
Negative Control (-NADPH for Test Cmpd)>120<5.8Stable

Assay Validation: The reference compounds, Propranolol and Verapamil, performed as expected, demonstrating high and moderate clearance, respectively. The negative control incubation lacking NADPH showed minimal degradation of the test compound, confirming that the observed disappearance was enzyme-mediated.[5]

Interpretation of Findings

The test compound, 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine, exhibited a half-life of 45.2 minutes and an intrinsic clearance of 15.6 µL/min/mg protein. This positions it as a compound with moderate metabolic stability , significantly more stable than the high-clearance control Propranolol and showing a modest improvement over Verapamil.

This enhanced stability can be rationalized by its chemical structure:

  • Metabolic Blocking by Fluorine: The fluorine atom on the 3-position of the piperidine ring likely acts as a "metabolic blocker."[12] Aliphatic hydroxylation on the piperidine ring is a probable metabolic pathway, and placing a strong C-F bond at this position effectively prevents oxidation, forcing the enzymes to act on other, less favorable sites.[14]

  • Pyridine Ring Stability: The electron-deficient nature of the pyridine ring can make it less susceptible to oxidative metabolism compared to a standard phenyl ring.[7]

The potential metabolic "soft spots" remaining on the molecule would likely be other positions on the piperidine ring or potentially the aminopyridine core, though these appear to be less liable than the blocked position.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Executive Summary & Physicochemical Hazard Profile When handling complex fluorinated heterocyclic amines like 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in drug discovery or chemical synthesis, standard organic waste prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Hazard Profile

When handling complex fluorinated heterocyclic amines like 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in drug discovery or chemical synthesis, standard organic waste protocols are insufficient. This compound integrates three distinct chemical moieties, each dictating specific safety and disposal logistics:

  • The Pyridine Core: Pyridine derivatives exhibit significant environmental mobility and aquatic toxicity. The EPA strictly regulates the land disposal of pyridine-containing wastes due to their potential to contaminate groundwater[1].

  • The Fluorinated Piperidine Ring: The presence of a carbon-fluorine (C-F) bond classifies this material as a halogenated organic. Incineration must achieve high thermal destruction efficiency to prevent the release of highly toxic Products of Incomplete Combustion (PICs)[2].

  • The Primary Amine: Basic and highly reactive, it can form water-soluble salts, increasing the risk of environmental leaching if improperly landfilled.

Laboratory Spill Response Protocol

Scientific Causality & Self-Validation: Containment must precede neutralization to prevent the aerosolization of fluorinated dust. We utilize a pH-validated wash to ensure the complete removal of the basic amine residue.

Step 1: Isolation and PPE Selection

  • Evacuate the immediate spill radius (minimum 2 meters) to prevent tracking.

  • Don appropriate PPE: Double nitrile gloves, chemical splash goggles, a standard lab coat, and a NIOSH-approved N95 or P100 particulate respirator if the compound is in dry powder form.

Step 2: Dry Containment (For Powders)

  • Do NOT use water or wet paper towels initially. Adding water dissolves the amine, increasing its surface area and driving it deeper into porous laboratory surfaces.

  • Gently cover the powder with a damp, inert absorbent pad to suppress dust generation without causing pooling.

  • Sweep the material using a non-sparking, anti-static brush into a high-density polyethylene (HDPE) container.

Step 3: Liquid Containment (For Solutions)

  • If the compound is dissolved in organic solvents (e.g., DMSO, DCM), encircle the spill with an inert absorbent like vermiculite or diatomaceous earth.

  • Allow 5 minutes for complete capillary absorption.

  • Transfer the saturated absorbent into a wide-mouth HDPE hazardous waste container.

Step 4: Surface Decontamination & Validation

  • Wash the spill area with a slightly acidic solution (e.g., 5% citric acid) to neutralize residual amine and pyridine bases, followed by a distilled water rinse.

  • Self-Validating Step: Verify complete decontamination by checking the pH of the final rinse water with indicator paper. Continue rinsing until a target pH of 6.5 - 7.5 is achieved.

Routine Waste Segregation & Storage

Mixing fluorinated amines with incompatible waste streams can lead to catastrophic incinerator failure or environmental release.

  • Halogenated Designation: All solutions containing 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine must be routed exclusively to the Halogenated Organic Waste stream.

  • Container Compatibility: Use only HDPE or PTFE-lined containers. Avoid metal cans; the trace generation of hydrogen fluoride (HF) from accidental degradation can cause structural corrosion and container failure.

  • Labeling: Clearly label containers with: "Halogenated Organic Waste: Contains Fluorinated Pyridine Amines. DO NOT MIX with strong oxidizers."

Quantitative Waste Stream Logistics
Waste CategoryPrimary ContaminantsApproved ContainerDisposal Routing
Liquid Waste Compound + Halogenated Solvents (e.g., DCM)Vented HDPE CarboyHigh-Temp Halogenated Incineration
Solid Waste Contaminated PPE, Silica Gel, VermiculiteDouble-bagged in 6-mil PolyethyleneHazardous Solid Waste Incineration
Aqueous Waste HPLC Effluent (Water/MeCN/TFA + Compound)Vented HDPE CarboySpecialized Wastewater Treatment

Final Disposal & Destruction Mechanisms

The ultimate disposal of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine must be conducted via a licensed commercial hazardous waste incinerator. Landfilling is strictly prohibited due to the leaching potential of the pyridine moiety[1].

Thermal Destruction Parameters: To safely break the highly stable C-F bond (~116 kcal/mol) and the aromatic pyridine ring, the EPA's updated guidance on fluorinated materials recommends rigorous thermal treatment frameworks[3].

  • Temperature & Residence Time: The incinerator must operate at temperatures exceeding 1,100°C (2,012°F) with a minimum residence time of 2 seconds to ensure complete mineralization of the fluorinated ring.

  • Acid Gas Scrubbing: Combustion of this compound generates Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). The facility must be equipped with alkaline wet scrubbers (e.g., NaOH or Ca(OH)2) to neutralize HF into benign fluoride salts (e.g., CaF2) before exhaust release.

  • PIC Monitoring: Advanced disposal facilities utilize silanized steel canisters to sample and analyze volatile fluorinated compounds in the exhaust, ensuring no toxic Products of Incomplete Combustion (PICs) are released into the atmosphere[2].

Waste Workflow Visualization

WasteWorkflow Gen Waste Generation 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine SegLiq Liquid Waste Stream (Halogenated Solvents) Gen->SegLiq Dissolved in solvents SegSol Solid Waste Stream (Contaminated PPE/Silica) Gen->SegSol Spills, consumables Store Satellite Accumulation Area (HDPE Secondary Containment) SegLiq->Store SegSol->Store Incinerator High-Temp Incinerator (>1100°C, 2 sec residence) Store->Incinerator Licensed HazMat Transport Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incinerator->Scrubber Flue gas (HF, NOx, CO2) Exhaust Clean Exhaust (Monitored Release) Scrubber->Exhaust Scrubbed gas (PIC monitored)

Workflow for the segregation and thermal destruction of fluorinated pyridine amines.

References

  • EPA HAZARDOUS WASTE CODES. Western Kentucky University (wku.edu). Available at:[Link]

  • Toxicological Profile for Pyridine. Centers for Disease Control and Prevention (cdc.gov). Available at:[Link]

  • 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA. Eurofins (eurofinsus.com). Available at:[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. Environmental Protection Agency (epa.gov). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Comprehensive Safety and Handling Guide: 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine A Senior Application Scientist's Guide to Safe Handling, Personal Protective Equipment, and Disposal Immediate Safety Briefing: Hazard An...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine

A Senior Application Scientist's Guide to Safe Handling, Personal Protective Equipment, and Disposal

Immediate Safety Briefing: Hazard Analysis and Core Precautions

The primary hazards associated with this compound are inferred from its constituent chemical classes. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1][2][3] The presence of a fluorinated aliphatic ring introduces additional considerations, particularly regarding thermal decomposition products.

Table 1: Summary of Potential Hazards and Essential Precautions

Potential Hazard Structural Basis Rationale & Immediate Action
High Acute Toxicity Aromatic Amine, Pyridine Moiety Assumed to be toxic if swallowed, inhaled, or in contact with skin.[3][4] All handling must occur in a certified chemical fume hood. Direct contact must be avoided at all times.
Skin and Eye Irritation/Corrosion Aromatic Amine, Piperidine Moiety Structurally similar compounds are known skin and eye irritants or corrosives. May cause severe burns upon contact.[5]
Organ Toxicity Aromatic Amine Prolonged or repeated exposure to aromatic amines may cause organ damage.[2][3]
Respiratory Irritation General Chemical Hazard Inhalation of dust or vapors may cause respiratory irritation.[3][6]

| Hazardous Decomposition | Fluorinated Piperidine | Combustion may produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[6][7] |

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The equipment specified below must be worn at all times when handling the compound, from initial weighing to final disposal of waste.[8][9]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye & Face Protection Chemical splash-resistant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[10] Protects eyes from splashes and dust, preventing potentially severe irritation or chemical burns.
Hand Protection Chemically resistant gloves (Nitrile, Neoprene). Inspect for tears or holes before each use. Use a double-gloving technique for added protection.[11] Prevents skin contact and absorption, a primary exposure route for aromatic amines.[2] Contaminated gloves must be removed and disposed of properly.
Body Protection Flame-retardant laboratory coat. For larger-scale operations, a chemical-resistant apron or suit is required.[10] All footwear must be close-toed.[11] Protects skin from accidental contact and contamination. Prevents the compound from being carried outside the laboratory on personal clothing.[5]

| Respiratory Protection | All handling of the solid or solutions must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[10] For situations where a fume hood is not feasible (e.g., large-scale transfers), a NIOSH-approved respirator with organic vapor cartridges is mandatory.[5][8] | Aromatic amines can be harmful if inhaled. Engineering controls (fume hood) are the primary defense, with respirators as a necessary secondary measure. |

Standard Operating Procedure: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, methodical workflow is critical to minimizing exposure risk. The following procedure outlines the key steps for safely handling 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Spatulas, Glassware, Solvents) prep1->prep2 prep3 Locate & Verify Emergency Equipment (Shower, Eyewash) prep2->prep3 prep4 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep3->prep4 handle2 Carefully Transfer Solid to Reaction Vessel handle1 Tare Balance & Weigh Compound Onto Creased Weigh Paper prep4->handle1 Begin Work handle1->handle2 handle3 Add Solvents Slowly to Avoid Splashing handle2->handle3 handle4 Securely Cap or Cover the Reaction Vessel handle3->handle4 clean3 Segregate Liquid Waste into 'Halogenated Amine Waste' clean1 Decontaminate Spatula/Weigh Paper with Appropriate Solvent handle4->clean1 Conclude Experiment clean2 Place Contaminated Items in Solid Waste Container clean1->clean2 clean2->clean3 clean4 Wipe Down Fume Hood Sash & Work Surface clean3->clean4 clean5 Doff PPE in Correct Order (Gloves Last) & Wash Hands clean4->clean5

Caption: A step-by-step workflow for the safe handling of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine.

Emergency Protocols: Spill and Exposure Management

Preparedness is paramount. All personnel must be trained in the following emergency procedures.

Table 3: Emergency Response Plan

Situation Action Protocol
Small Spill (<1g in a fume hood) 1. Ensure fume hood is operational. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Using forceps, carefully place the absorbent material into a designated hazardous waste container. 4. Decontaminate the area with a suitable solvent, followed by soap and water. 5. All cleanup materials must be disposed of as hazardous waste.
Skin Contact 1. Immediately remove all contaminated clothing while under a safety shower.[12] 2. Flush the affected area with copious amounts of water for at least 15 minutes.[4] 3. Do not use neutralizing agents. 4. Seek immediate medical attention. Provide a copy of this guide to the medical professional.
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][12] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Immediately move the affected person to fresh air.[13] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (use a barrier device). 3. Seek immediate medical attention.

| Ingestion | 1. Do NOT induce vomiting.[5] 2. Rinse mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |

Decontamination and Disposal Plan

Proper disposal is crucial to protect human health and the environment.[14] Amine waste must never be disposed of down the drain.[15]

Equipment Decontamination
  • All glassware and equipment should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) three times.

  • The solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • After the solvent rinse, equipment can be washed with soap and water.

Waste Disposal

All waste streams containing 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine must be treated as hazardous.

G cluster_waste_gen Waste Generation Sources cluster_waste_containers Segregated Waste Containers cluster_disposal Final Disposal Pathway source1 Contaminated PPE (Gloves, Weigh Paper) container1 SOLID HAZARDOUS WASTE (Labeled for Aromatic Amines) source1->container1 source2 Spill Cleanup Materials source2->container1 source3 Residual Solid Compound source3->container1 source4 Contaminated Solvent Rinsate container2 LIQUID HALOGENATED WASTE (Labeled for Aromatic Amines) source4->container2 source5 Reaction Quench & Workup Solutions source5->container2 disposal Collection by Licensed Hazardous Waste Disposal Service container1->disposal container2->disposal

Caption: A logical workflow for the segregation and disposal of waste containing the target compound.

Key Disposal Principles:

  • Segregation: Keep amine waste separate from other chemical wastes, especially acids and strong oxidizing agents, to prevent hazardous reactions.[15]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[15]

  • Storage: Store sealed waste containers in a cool, well-ventilated secondary containment area away from heat sources until collection.[15]

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[5][15]

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. Available at: [Link]

  • Safety Data Sheet for 3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Material Safety Data Sheet for Pyridine. J.T.Baker. Available at: [Link]

  • Safety Data Sheet for Piperidine. Carl ROTH. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. Available at: [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoropiperidin-1-yl)pyridin-3-amine
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2-(3-Fluoropiperidin-1-yl)pyridin-3-amine
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